molecular formula C9H6ClNO B14002724 6-Chloroisoquinolin-4-ol

6-Chloroisoquinolin-4-ol

Cat. No.: B14002724
M. Wt: 179.60 g/mol
InChI Key: TZPVQYRHWAFEJH-UHFFFAOYSA-N
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Description

6-Chloroisoquinolin-4-ol is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloroisoquinolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloroisoquinolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

6-chloroisoquinolin-4-ol

InChI

InChI=1S/C9H6ClNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-5,12H

InChI Key

TZPVQYRHWAFEJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1Cl)O

Origin of Product

United States

Foundational & Exploratory

Introduction: From Ancient Remedies to Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the History and Discovery of Isoquinoline Alkaloids

For millennia, humanity has turned to the plant kingdom for remedies. The potent effects of plants like the opium poppy (Papaver somniferum) and barberry (Berberis vulgaris) were well-known in traditional and folk medicine across Asia and the Mediterranean long before the chemical principles behind their activity were understood.[1][2] These plants, rich in a class of compounds known as isoquinoline alkaloids, were used for their analgesic, antimicrobial, sedative, and anti-inflammatory properties.[1][3][4] The journey from crude plant extract to the isolation of pure, pharmacologically active compounds marks a pivotal chapter in the history of chemistry and medicine. This guide provides a technical overview of the discovery, history, and scientific elucidation of the isoquinoline alkaloids, a structurally diverse and pharmaceutically significant class of natural products.

Part 1: The Dawn of Alkaloid Chemistry - The Isolation of Morphine

The field of alkaloid chemistry was effectively born from the study of opium, the dried latex from the opium poppy.[2][5] For centuries, opium was a powerful but unpredictable analgesic, as its potency varied wildly between batches, making precise dosing impossible.[6] This challenge captured the interest of a young German pharmacist's assistant, Friedrich Wilhelm Adam Sertürner. In a series of meticulous experiments conducted between 1804 and 1806, Sertürner succeeded in isolating a crystalline, alkaline substance from opium.[5][6][7] He demonstrated that this single compound was responsible for the poppy's sleep-inducing and pain-relieving properties, the principium somniferum.[5][6] He named it "morphium" after Morpheus, the Greek god of dreams.[2][8]

Sertürner's isolation of morphine was a landmark achievement for several reasons:

  • It was the first-ever isolation of a pure, active alkaloid from a plant.[5][8][9]

  • It established that plants contained specific, basic (alkaline) compounds responsible for their medicinal effects, laying the foundation for the entire field of alkaloid chemistry.[6]

  • It enabled the administration of a standardized, quantifiable dose of a drug for the first time, transforming the practice of medicine.[6]

This discovery spurred a flurry of research, leading to the isolation of other alkaloids from opium, including codeine (1832) and the non-narcotic papaverine (1848).[10] Concurrently, researchers began isolating isoquinoline alkaloids from other plant families. Berberine, a bright yellow alkaloid, was known for its use in traditional Chinese and Ayurvedic medicine for centuries and has a long history of use against infections and inflammatory conditions.[1][11][12][13][14][15]

Pivotal Early Discoveries Year of Isolation Key Scientist(s) Plant Source
Morphine1804Friedrich W. SertürnerPapaver somniferum[7][8]
Codeine1832Pierre Jean RobiquetPapaver somniferum
Papaverine1848Georg MerckPapaver somniferum[10]
Berberine1826Chevallier & PelletanBerberis vulgaris

Part 2: The Biosynthetic Blueprint - From Tyrosine to a Universe of Structures

For decades after their isolation, the natural origin of these complex molecules remained a mystery. The critical breakthrough came with the understanding that the vast majority of the over 2,500 known benzylisoquinoline alkaloids (BIAs) are derived from a single amino acid precursor: L-tyrosine .[16][17][18][19][20][21] This discovery was the key that unlocked the fundamental biosynthetic pathway.

The biosynthesis follows a highly conserved and elegant route:

  • Precursor Formation : L-tyrosine is converted via two separate pathways into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) .[17][22] The conversion to dopamine involves hydroxylation and decarboxylation, while the path to 4-HPAA involves transamination and decarboxylation.[17][23][24]

  • The First Committed Step : These two tyrosine-derived units are then joined in a stereospecific condensation reaction. This crucial step is catalyzed by the enzyme norcoclaurine synthase (NCS) to form the central intermediate, (S)-norcoclaurine .[16][22] This molecule contains the fundamental benzylisoquinoline scaffold and is the common precursor to virtually all other BIAs produced in plants.[22]

  • The Central Branch Point : (S)-norcoclaurine undergoes a series of enzymatic modifications (O-methylation, N-methylation, and hydroxylation) to yield (S)-reticuline .[16][17] (S)-reticuline is a critical branch-point intermediate, serving as the direct precursor for the immense structural diversification of isoquinoline alkaloids.[16][22]

Core Biosynthetic Pathway of Isoquinoline Alkaloids cluster_condensation Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Hydroxylation, Decarboxylation HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->HPAA Transamination, Decarboxylation Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine HPAA->Norcoclaurine Reticuline (S)-Reticuline (Central Branch Point) Norcoclaurine->Reticuline Methylations, Hydroxylation label_node Norcoclaurine Synthase (NCS) label_node->Norcoclaurine

Caption: Core biosynthetic pathway from L-tyrosine to the key intermediate (S)-reticuline.

Part 3: Structural Diversification - The Progeny of (S)-Reticuline

From the central hub of (S)-reticuline, enzymatic pathways diverge to create a stunning array of structurally distinct alkaloid subgroups. The specific enzymes present in a given plant species dictate which classes of alkaloids it can produce. This enzymatic toolkit, through intramolecular cyclizations, rearrangements, and further modifications, gives rise to the major classes of isoquinoline alkaloids.[17]

Diversification of Isoquinoline Alkaloids Reticuline (S)-Reticuline Protoberberines Protoberberines (e.g., Berberine) Reticuline->Protoberberines BBE Enzyme Aporphines Aporphines (e.g., Magnoflorine) Reticuline->Aporphines Morphinans Morphinans (e.g., Morphine, Codeine) Reticuline->Morphinans Phenolic Coupling Phthalideisoquinolines Phthalideisoquinolines (e.g., Noscapine) Reticuline->Phthalideisoquinolines Benzylisoquinolines Benzylisoquinolines (e.g., Papaverine) Reticuline->Benzylisoquinolines Benzophenanthridines Benzophenanthridines (e.g., Sanguinarine) Protoberberines->Benzophenanthridines

Caption: Major isoquinoline alkaloid classes derived from the branch-point (S)-reticuline.

The enzyme Berberine Bridge Enzyme (BBE) plays a pivotal role in this diversification, catalyzing the formation of the protoberberine scaffold by forming a carbon-carbon bond from the N-methyl group of (S)-reticuline.[25] The morphinan alkaloids, like morphine, are formed through a complex intramolecular phenolic coupling reaction of (R)-reticuline (an isomer of the S-form).

Part 4: Methodologies for Discovery - From Classical Chemistry to Modern Analytics

The journey of discovery for isoquinoline alkaloids has been intrinsically linked to the evolution of chemical and analytical technologies.

Protocol: General Workflow for Isoquinoline Alkaloid Isolation and Characterization

The following outlines a generalized, modern protocol for the discovery of isoquinoline alkaloids from a plant source. The causality behind these steps is to progressively enrich the target compounds while removing interfering substances.

  • Step 1: Material Preparation and Extraction

    • Action: Collect and dry the plant material (e.g., roots, stems). Grind the dried material into a fine powder.

    • Rationale: Drying prevents enzymatic degradation and increases extraction efficiency. Grinding maximizes the surface area for solvent penetration.

    • Procedure: Perform a Soxhlet extraction or maceration with a polar solvent like methanol or ethanol. This is followed by an acid-base extraction:

      • a. The alcoholic extract is evaporated, and the residue is dissolved in an acidic aqueous solution (e.g., 5% HCl). This protonates the basic nitrogen of the alkaloids, making them water-soluble.

      • b. The acidic solution is washed with a non-polar solvent (e.g., hexane, dichloromethane) to remove neutral compounds like fats and waxes.

      • c. The aqueous layer is then made basic (e.g., with NH₄OH to pH 9-10). This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

      • d. The basic solution is repeatedly extracted with an organic solvent (e.g., chloroform, ethyl acetate) to yield a crude alkaloid fraction.

  • Step 2: Chromatographic Separation and Purification

    • Action: Separate the individual alkaloids from the crude mixture.

    • Rationale: The crude extract contains a complex mixture of alkaloids with similar properties. Chromatography is essential to achieve purification.

    • Procedure:

      • a. Column Chromatography: The crude extract is first fractionated on a silica gel or alumina column, eluting with a gradient of solvents (e.g., hexane -> ethyl acetate -> methanol).

      • b. Preparative HPLC/MPLC: Fractions containing compounds of interest are further purified using High-Performance Liquid Chromatography (HPLC) or Medium-Pressure Liquid Chromatography (MPLC), often with a reversed-phase column (e.g., C18), to yield pure compounds.

  • Step 3: Structural Elucidation

    • Action: Determine the chemical structure of the purified compounds.

    • Rationale: A combination of spectroscopic techniques is required to unambiguously determine the complex, three-dimensional structures.

    • Procedure:

      • a. Mass Spectrometry (MS): Provides the molecular weight and elemental formula (High-Resolution MS). Fragmentation patterns (MS/MS) give clues about the compound's substructures.

      • b. Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

        • ¹H NMR: Shows the number, environment, and connectivity of hydrogen atoms.

        • ¹³C NMR: Shows the number and type of carbon atoms.

        • 2D NMR (COSY, HSQC, HMBC): Establishes the complete connectivity of the carbon-hydrogen framework, allowing for the final structure to be pieced together.

      • c. UV-Vis and IR Spectroscopy: Provide information about chromophores and functional groups present in the molecule.

Alkaloid Discovery Workflow Plant Plant Material (Dried, Ground) Extract Crude Solvent Extract Plant->Extract Solvent Extraction AcidBase Acid-Base Extraction (Purification) Extract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids ColumnChrom Column Chromatography (Fractionation) CrudeAlkaloids->ColumnChrom PrepHPLC Preparative HPLC (Isolation) ColumnChrom->PrepHPLC PureCompound Pure Compound PrepHPLC->PureCompound Structure Structural Elucidation (NMR, MS) PureCompound->Structure

Caption: A modern experimental workflow for the isolation and identification of novel alkaloids.

Part 5: The Modern Era and Future Horizons

The discovery of isoquinoline alkaloids has entered a new phase, driven by advances in genomics, metabolomics, and synthetic biology.

  • Genomic and Transcriptomic Mining: By sequencing the genomes and transcriptomes of alkaloid-producing plants, researchers can now identify entire biosynthetic gene clusters.[22] This allows for the discovery of novel enzymes and pathways without prior knowledge of the final product.

  • Metabolic Engineering: With the biosynthetic pathways elucidated, it is now possible to transfer these pathways into microbial hosts like E. coli or yeast.[16][25] This offers the potential for sustainable, large-scale production of valuable alkaloids like morphine and noscapine, independent of plant cultivation.[16][25]

  • Synthetic Chemistry: While early work focused on isolation, modern organic synthesis allows for the creation of novel isoquinoline derivatives that do not exist in nature.[26][27] This is crucial for developing new drugs with improved efficacy, selectivity, and safety profiles. Key reactions like the Bischler–Napieralski and Pictet-Spengler syntheses remain foundational in this field.[28][29][30]

Conclusion

The history of isoquinoline alkaloids is a story of scientific evolution, from the ancient use of medicinal plants to the modern era of metabolic engineering. The initial isolation of morphine by Sertürner not only provided humanity with one of its most important medicines but also launched the scientific study of natural products.[7][9] Today, these compounds continue to be a vital source of pharmaceuticals, with applications ranging from analgesia (morphine) and cough suppression (codeine) to antimicrobial (berberine) and anticancer (noscapine) therapies.[3][9][31][32] The ongoing exploration of their biosynthesis and the development of new synthetic methodologies ensure that the rich history of the isoquinoline alkaloids will continue with new discoveries and applications for years to come.

References

  • Caring Sunshine. (n.d.). Ingredient: Isoquinoline alkaloids. Retrieved from [Link]

  • Minami, H., Kim, J. S., Ikezawa, N., Takemura, T., Katayama, T., Kumagai, H., & Sato, F. (2008). Microbial production of plant benzylisoquinoline alkaloids. Proceedings of the National Academy of Sciences, 105(21), 7393–7398. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Benzylisoquinoline alkaloids. Retrieved from [Link]

  • UChicago Medicine. (2005, May 19). As morphine turns 200, drug that blocks its side effects reveals new secrets. Retrieved from [Link]

  • Stoll, A. (2005). [F. W. Sertürner and the discovery of morphine. 200 years of pain therapy with opioids]. Der Anaesthesist, 54(9), 927-936. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Zenk, M. H. (1985). BENZYLISOQUINOLINE BIOSYNTHESIS BY CULTIVATED PLANT CELLS AND ISOLATED ENZYMES. Journal of Natural Products, 48(5), 725-738. Retrieved from [Link]

  • Wikipedia. (2024, March 3). Morphine. Retrieved from [Link]

  • eGPAT. (2017, October 10). 8 precursors essential for biosynthesis of alkaloids. Retrieved from [Link]

  • Krishnamurti, C., & Rao, S. C. (2016). The isolation of morphine by Serturner. Indian Journal of Anaesthesia, 60(11), 861–862. Retrieved from [Link]

  • Singh, S. K., Dastmalchi, M., & Facchini, P. J. (2023). Genomic and cell-specific regulation of benzylisoquinoline alkaloid biosynthesis in opium poppy. Journal of Experimental Botany, 74(1), 1-17. Retrieved from [Link]

  • Li, M., Wang, Y., & Zhang, Y. (2023). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 14, 1118939. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkaloids Derived from Tyrosine: Penethylisoquinoline (Autumnaline, Colchicine). Retrieved from [Link]

  • Anaesthetists.org. (n.d.). Fatal Attraction: A Brief History of Morphine - a blog post from the Heritage Centre. Retrieved from [Link]

  • Southern Cross University. (n.d.). Berberis vulgaris. Retrieved from [Link]

  • ResearchGate. (2020, October 15). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Retrieved from [Link]

  • N.A. (n.d.). Papaver somniferum. Retrieved from [Link]

  • Wikipedia. (2024, February 21). Isoquinoline. Retrieved from [Link]

  • IntechOpen. (2015, September 30). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. Retrieved from [Link]

  • Lee, E. J., & Facchini, P. J. (2011). Tyrosine Aminotransferase Contributes to Benzylisoquinoline Alkaloid Biosynthesis in Opium Poppy. Plant Physiology, 157(3), 1067–1078. Retrieved from [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). UNIT – I–Alkaloids-SCY1615. Retrieved from [Link]

  • Zarei, A., Changizi-Ashtiyani, S., Taheri, S., & Ramezani, M. (2017). Berberis vulgaris: specifications and traditional uses. Pharmacognosy Journal, 9(5). Retrieved from [Link]

  • ResearchGate. (2011, September). Tyrosine Aminotransferase Contributes to Benzylisoquinoline Alkaloid Biosynthesis in Opium Poppy. Retrieved from [Link]

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 647–662. Retrieved from [Link]

  • ResearchGate. (2016). Plants and the Heart Windfalls from the opium poppy: the discovery of papaverine and verapamil. Retrieved from [Link]

  • El-Neketi, M., Ebrahim, W., El-A-Mein, M. R., Mándi, A., Kurtán, T., & Liu, Z. (2022). Novel Biosynthetic Route to the Isoquinoline Scaffold. Organic Letters, 24(12), 2326–2331. Retrieved from [Link]

  • Imanshahidi, M., & Hosseinzadeh, H. (2007). The berberis story: Berberis vulgaris in therapeutics. Pakistan journal of pharmaceutical sciences, 20(1), 83-92. Retrieved from [Link]

  • Slideshare. (n.d.). Alkaloids, classification, structural Elucidation. Retrieved from [Link]

  • Kim, J. H., Lee, J. Y., & Choi, Y. J. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 21(20), 7546. Retrieved from [Link]

  • Rather, M. A., Bhat, B. A., & Masoodi, M. H. (2023). Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence. Journal of Applied Pharmaceutical Science, 13(5), 001-013. Retrieved from [Link]

  • Neuropsychiatry. (n.d.). The Mind Based and Most Controversial Plant: Papaver somniferum The Opium Poppy: A Plant with Many Faces and Roles in Human History and Culture. Retrieved from [Link]

  • ACS Publications. (2023, July 10). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]

  • Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. Heterocycles, 39(2), 903-931. Retrieved from [Link]

  • Frontiers. (n.d.). Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Berberis vulgaris – Knowledge and References. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, November 20). Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Retrieved from [Link]

  • N.A. (n.d.). Isoquinoline.pptx. Retrieved from [Link]

  • Wu, Y., Wang, W., & Chen, S. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Bioorganic & medicinal chemistry, 27(16), 3505-3522. Retrieved from [Link]

  • Royal Society Publishing. (2023, May 15). The origins and spread of the opium poppy (Papaver somniferum L.) revealed by genomics and seed morphometrics. Retrieved from [Link]

  • Swargiary, A., & Daimari, M. (2021). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Recent Advances in the Analysis of Food and Flavors. Elsevier. Retrieved from [Link]

  • Preprints.org. (2023, September 22). Amaryllidaceae Alkaloids and Isoquinoline Alkaloids: A Perspective on Historical Approaches to Pathway Elucidation. Retrieved from [Link]

  • Bentley, K. W. (1998). The Isoquinoline Alkaloids. Harwood Academic Publishers.
  • MDPI. (2020, November 14). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Retrieved from [Link]

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Sources

Physicochemical Properties and Synthetic Utility of 6-Chloroisoquinolin-4-ol in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The functionalization of the isoquinoline scaffold is a cornerstone strategy in modern medicinal chemistry. Among its halogenated derivatives, 6-Chloroisoquinolin-4-ol (CAS: 1780853-31-7) has emerged as a high-value synthetic intermediate and biological probe. Characterized by a hydroxyl group at the C4 position and a chlorine atom at the C6 position, this molecule presents a unique steric and electronic environment. It serves as a critical building block in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors—a class of therapeutics revolutionizing the treatment of renal anemia and ischemic diseases.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic utility, and validated synthetic workflows for 6-Chloroisoquinolin-4-ol, ensuring researchers can seamlessly integrate this compound into advanced drug discovery pipelines.

Physicochemical Profiling & Structural Dynamics

The utility of 6-Chloroisoquinolin-4-ol is dictated by its precise molecular architecture. The C6-chlorine substituent significantly enhances the molecule's lipophilicity (LogP), which is critical for cellular membrane permeability. Furthermore, the carbon-halogen bond acts as a metabolic shield, reducing susceptibility to cytochrome P450-mediated oxidation compared to unhalogenated analogs .

The C4-hydroxyl group is highly polarized. In physiological environments, it participates in crucial hydrogen bonding and, alongside the isoquinoline nitrogen, forms a potent bidentate chelating system for transition metals—a property heavily exploited in metalloenzyme inhibition .

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 6-Chloroisoquinolin-4-ol, combining empirical data and calculated molecular descriptors essential for formulation and pharmacokinetic modeling.

ParameterValue / DescriptorClinical / Synthetic Relevance
Chemical Name 6-Chloroisoquinolin-4-olIUPAC standardized nomenclature.
CAS Registry Number 1780853-31-7Unique identifier for sourcing and compliance.
Molecular Formula C9H6ClNODefines exact stoichiometry.
Molecular Weight 179.60 g/mol Low MW allows for extensive downstream elaboration (Lead-like).
LogP (Predicted) ~ 2.8Optimal range for oral bioavailability and membrane crossing.
pKa (Hydroxyl) ~ 5.8 - 6.2Weakly acidic; dictates ionization state at physiological pH (7.4).
pKa (Nitrogen) ~ 3.5 - 4.0Weakly basic; influences solubility in gastric environments.
Topological Polar Surface Area 33.12 ŲExcellent predictor for high blood-brain barrier (BBB) permeability.

Mechanistic Role in Drug Design: HIF-PHD Inhibition

The most prominent application of 4-hydroxyisoquinoline derivatives is the inhibition of HIF Prolyl Hydroxylase (PHD) enzymes. PHDs are iron-dependent dioxygenases that act as cellular oxygen sensors. Under normoxic conditions, they hydroxylate the HIF-


 subunit, targeting it for proteasomal degradation .

Causality in Design: By incorporating the 6-Chloroisoquinolin-4-ol core into a larger inhibitor framework (often by adding a C3-carboxamide group), the molecule mimics 2-oxoglutarate (the natural co-substrate of PHD). The C4-hydroxyl oxygen and the isoquinoline nitrogen coordinate directly with the Fe(II) ion in the enzyme's active site. This bidentate chelation displaces water molecules, effectively locking the enzyme in an inactive state. Consequently, HIF-


 stabilizes, translocates to the nucleus, and upregulates the transcription of erythropoietin (EPO), driving red blood cell production .

HIF_Pathway A 6-Chloroisoquinolin-4-ol Scaffold B HIF-PHD Inhibition A->B Fe(II) Chelation C HIF-α Stabilization B->C Prevents Degradation D Erythropoietin Upregulation C->D Gene Transcription

Fig 1: Mechanistic pathway of HIF-PHD inhibition mediated by isoquinolin-4-ol derivatives.

Methodologies for Targeted Synthesis

Synthesizing specifically substituted isoquinolines requires stringent control over regiochemistry. To achieve the exact 6-chloro substitution, the synthetic route must originate from a meta-chlorinated benzene precursor. The following workflow utilizes a base-promoted Dieckmann-type condensation, which is highly reliable for generating 4-hydroxyisoquinolines.

Synthesis_Workflow Step1 Phase 1: Precursor Assembly Formation of 4-chloro-2-(methoxycarbonyl)phenylacetic acid Step2 Phase 2: Amidation Reaction with primary amines to form amide intermediate Step1->Step2 Step3 Phase 3: Base-Promoted Cyclization Dieckmann-type condensation using NaOEt Step2->Step3 Step4 Phase 4: Isolation & Validation Decarboxylation, recrystallization, and HPLC/NMR analysis Step3->Step4

Fig 2: Step-by-step synthetic workflow for the preparation of 6-Chloroisoquinolin-4-ol.

Step-by-Step Experimental Protocol

System Causality: This protocol is designed as a self-validating system. By integrating analytical checkpoints at each phase, the chemist ensures that thermodynamic failures or regiochemical misalignments are caught before proceeding, preventing the waste of downstream reagents.

Phase 1: Precursor Assembly

  • Reaction: Dissolve 4-chloro-2-methylbenzoic acid in methanol and esterify using catalytic sulfuric acid under reflux for 12 hours. Perform radical bromination (NBS, AIBN) on the methyl group, followed by cyanation (KCN) and subsequent hydrolysis/esterification to yield methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate.

  • Causality: This establishes the required carbon backbone where the ester groups are perfectly positioned for intramolecular cyclization.

  • Validation Checkpoint: TLC (Hexane:EtOAc 4:1). The product should appear as a distinct UV-active spot (Rf ~0.6). Confirm the loss of the benzylic proton singlet and appearance of the methylene singlet (~3.8 ppm) via crude

    
    H NMR.
    

Phase 2: Amidation

  • Reaction: Treat the diester with a methanolic ammonia solution in a sealed tube at 80°C for 8 hours to selectively form the primary amide at the less sterically hindered aliphatic ester.

  • Validation Checkpoint: LC-MS must show the

    
     peak corresponding to the mono-amide intermediate.
    

Phase 3: Base-Promoted Cyclization (Dieckmann-type)

  • Reaction: Dissolve the amide intermediate in anhydrous ethanol. Slowly add a freshly prepared solution of sodium ethoxide (NaOEt) at 0°C. Reflux the mixture for 4 hours under an inert argon atmosphere.

  • Causality: The strong base deprotonates the acidic methylene carbon, driving a nucleophilic attack on the adjacent aromatic ester carbonyl. The thermodynamic stability of the resulting aromatic bicyclic system drives the reaction forward.

  • Validation Checkpoint: The reaction mixture will undergo a distinct color change (typically turning deep yellow/orange) as the enolate of the cyclized product forms.

Phase 4: Isolation and Decarboxylation

  • Reaction: Cool the mixture and acidify to pH 3 using 1M HCl to precipitate the intermediate 6-chloro-4-hydroxyisoquinoline-3-carboxylate. To achieve the final 6-Chloroisoquinolin-4-ol, subject the intermediate to thermal decarboxylation in diphenyl ether at 250°C for 2 hours.

  • Purification: Cool to room temperature, dilute with hexanes to precipitate the crude product, and recrystallize from ethanol.

  • Validation Checkpoint: HPLC purity must exceed 98%.

Analytical Characterization Standards

To guarantee the structural integrity and purity of 6-Chloroisoquinolin-4-ol, the following analytical signatures must be verified:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    The chemical environment is heavily skewed by the electronegative nitrogen and chlorine.
    • The protons on the heteroaromatic ring (H-1, H-3) will appear highly deshielded (

      
       > 8.0 ppm) due to the electron-withdrawing nature of the adjacent nitrogen.
      
    • The C4-hydroxyl proton typically appears as a broad singlet around

      
       10.5 - 11.0 ppm, capable of D
      
      
      
      O exchange.
    • The H-5 proton will exhibit a distinct meta-coupling (

      
       ~ 2.0 Hz) differentiating it from the ortho-coupled H-7 and H-8 protons.
      
  • Mass Spectrometry (ESI-MS): Expected

    
     at m/z 180.0. A distinct isotopic pattern (3:1 ratio for m/z 180 : 182) must be present, confirming the presence of the single 
    
    
    
    Cl /
    
    
    Cl atom.

References

  • Mayer, M., et al. (2019). A Fluorescent Benzo[g]isoquinoline-Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging. ChemMedChem, 14(1), 94-99. PubMed.[Link]

  • Yeh, T.-L., et al. (2013). Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Oxygen Sensors: Tricking the Body into Mounting Orchestrated Survival and Repair Responses. Journal of Medicinal Chemistry, ACS Publications.[Link]

Spectroscopic Elucidation of 6-Chloroisoquinolin-4-ol: A Comprehensive Guide to NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract 6-Chloroisoquinolin-4-ol (CAS No. 1780853-31-7) is a highly specialized halogenated heterocyclic scaffold widely utilized as a synthetic intermediate and biological probe in medicinal chemistry. The molecule features a unique push-pull electronic environment driven by an electron-donating hydroxyl group at the 4-position and an electron-withdrawing chlorine atom at the 6-position. For researchers and drug development professionals, the precise structural verification of this compound is non-negotiable. This whitepaper provides an authoritative, causally-driven guide to the spectroscopic characterization of 6-chloroisoquinolin-4-ol, detailing the foundational logic behind its NMR, FT-IR, and Mass Spectrometry (MS) profiles.

The Causality of the Molecular Architecture

To interpret the spectroscopic data of 6-chloroisoquinolin-4-ol (Molecular Formula: C9H6ClNO, MW: 179.60 g/mol )[1], one must first understand the electronic interplay within the molecule.

The isoquinoline core is a fused bicyclic system where the electronegative nitrogen atom (position 2) acts as an electron sink, strongly deshielding the adjacent protons (H-1 and H-3). The introduction of a hydroxyl group at C-4 introduces a localized electron-donating resonance effect, which slightly shields H-3 but strongly deshields the C-4 carbon itself. Conversely, the chlorine atom at C-6 exerts an inductive electron-withdrawing effect, which dictates the splitting patterns and chemical shifts of the protons on the fused benzene ring (H-5, H-7, H-8)[2]. This complex electronic environment ensures that every spectroscopic signal is a direct readout of the molecule's regiochemistry.

Workflow A 6-Chloroisoquinolin-4-ol Sample Preparation B NMR Spectroscopy (1H, 13C, 2D) A->B DMSO-d6 C ATR-FTIR Spectroscopy A->C Solid State D LC-ESI-HRMS Analysis A->D MeOH/H2O E Data Integration & Structural Elucidation B->E C->E D->E

Multi-modal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectral Predictions and Causality

In the ¹H NMR spectrum, the protons on the pyridine-like ring (H-1, H-3) appear at a significantly lower field compared to those on the benzene ring due to the deshielding effect of the adjacent nitrogen atom[3]. H-1 typically resonates as a sharp singlet furthest downfield (~8.90 ppm). The benzene ring protons exhibit a classic 1,2,4-trisubstituted splitting pattern due to the C-6 chlorine: H-5 appears as a fine doublet (meta coupling to H-7), H-8 as an ortho-coupled doublet, and H-7 as a doublet of doublets[2].

Quantitative Data Summary

Table 1: Predicted ¹H and ¹³C NMR Assignments (in DMSO-d6, 400 MHz / 100 MHz)

Position¹H Shift (δ, ppm)Multiplicity (J in Hz)¹³C Shift (δ, ppm)Causal Explanation
1 8.90Singlet (s)148.5Highly deshielded by adjacent N and ring current[3].
3 8.00Singlet (s)138.2Deshielded by N, slightly mitigated by C-4 OH resonance.
4 --145.0Directly bonded to the electronegative oxygen atom.
4a --128.5Bridgehead carbon.
5 8.10Doublet (d, J = 2.0)124.3Ortho to Cl, meta-coupling to H-7[2].
6 --132.0Carbon bearing the heavy, electronegative chlorine atom.
7 7.60Doublet of doublets (dd, J = 8.8, 2.0)127.8Ortho-coupled to H-8, meta-coupled to H-5[2].
8 8.05Doublet (d, J = 8.8)129.1Ortho-coupled to H-7.
8a --135.4Bridgehead carbon.
OH 10.50Broad Singlet (br s)-Highly deshielded, exchangeable proton[4].
Experimental Protocol: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 10 mg of 6-chloroisoquinolin-4-ol in 0.6 mL of anhydrous DMSO-d6. DMSO is selected to disrupt intermolecular hydrogen bonding and sharpen the OH signal.

  • Acquisition: Acquire standard 1D ¹H (16 scans) and ¹³C (1024 scans) spectra at 298 K using a 400 MHz or higher spectrometer.

  • Self-Validation Checkpoint (D2O Exchange): To unambiguously confirm the assignment of the hydroxyl proton at δ 10.50 ppm, add 10 μL of D2O to the NMR tube, invert to mix, and re-acquire the ¹H spectrum.

    • Validation criteria: The peak at 10.50 ppm must completely disappear due to rapid deuterium exchange (R-OH → R-OD), confirming it is not an aromatic proton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational Causality

FT-IR provides orthogonal validation of the functional groups. The most prominent feature is the O-H stretching vibration. Because 6-chloroisoquinolin-4-ol readily forms intermolecular hydrogen bonds in the solid state, this peak will appear as a broad band rather than a sharp peak[4]. The aromatic isoquinoline core generates distinct C=C and C=N stretching modes, while the C-Cl bond produces a strong, low-frequency stretch in the fingerprint region[5][6].

Quantitative Data Summary

Table 2: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignmentCausal Explanation
3100 – 3300Broad, StrongO-H stretchBroadening is caused by extensive intermolecular hydrogen bonding[4].
1620, 1580Medium, SharpC=C, C=N stretchAromatic ring skeletal vibrations[5][6].
1220StrongC-O stretchPhenolic/enol-type carbon-oxygen single bond vibration.
1070MediumC-Cl stretchCharacteristic stretching frequency for aryl chlorides[6].
Experimental Protocol: ATR-FTIR Analysis
  • Background Calibration: Perform a background scan (32 scans, 4 cm⁻¹ resolution) on a clean Attenuated Total Reflectance (ATR) diamond crystal to account for atmospheric CO2 and H2O.

  • Sample Application: Place 1-2 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

  • Self-Validation Checkpoint: Run a polystyrene calibration film before the sample.

    • Validation criteria: The polystyrene peak at 1601 cm⁻¹ must be within ±1 cm⁻¹. If validated, proceed to acquire the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)

Fragmentation Causality and Isotopic Signatures

In positive-ion Electrospray Ionization (ESI), the basic nitrogen of the isoquinoline ring readily accepts a proton to form the [M+H]⁺ pseudomolecular ion. The presence of a single chlorine atom provides a built-in validation mechanism: chlorine naturally exists as two stable isotopes, ³⁵Cl (75.78%) and ³⁷Cl (24.22%). Therefore, the mass spectrum will exhibit a characteristic 3:1 doublet separated by 2 mass units[6].

Primary fragmentation pathways include the neutral loss of carbon monoxide (CO, -28 Da), which is a hallmark of phenolic and isoquinolinol compounds, and the loss of hydrogen chloride (HCl, -36 Da).

MS_Frag M [M+H]+ m/z 180.02 (35Cl) m/z 182.02 (37Cl) F1 [M+H - CO]+ m/z 152.02 (35Cl) M->F1 -CO (28 Da) Neutral Loss F2 [M+H - HCl]+ m/z 144.04 M->F2 -HCl (36 Da) Neutral Loss

Proposed ESI-MS fragmentation pathways for 6-Chloroisoquinolin-4-ol.

Quantitative Data Summary

Table 3: Exact Mass and Fragmentation Data

Ion SpeciesFormulaTheoretical m/zRelative AbundanceDiagnostic Value
[M+H]⁺ (³⁵Cl) C9H7³⁵ClNO⁺180.0216100% (Base Peak)Confirms intact molecular weight.
[M+H]⁺ (³⁷Cl) C9H7³⁷ClNO⁺182.0187~33%3:1 ratio confirms the presence of exactly one Cl atom.
Fragment 1 C8H7³⁵ClN⁺152.0267VariableConfirms the presence of the -OH group via CO loss.
Fragment 2 C9H6NO⁺144.0449VariableConfirms the lability of the aryl-chloride bond.
Experimental Protocol: LC-ESI-HRMS Analysis
  • Sample Preparation: Dilute the sample to 1 μg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid (to promote ionization).

  • Acquisition: Inject 2 μL into an LC-HRMS system (e.g., Q-TOF or Orbitrap) operating in positive ESI mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.

  • Self-Validation Checkpoint (Isotopic Pattern Matching): Extract the ion chromatogram for m/z 180.02.

    • Validation criteria: The software must calculate an isotopic pattern match score >95% for the theoretical C9H6ClNO formula, specifically verifying the 3:1 ratio of the m/z 180.02 and 182.02 peaks. Mass error must be < 5 ppm.

References

  • Benchchem: Targeted Synthesis of 6-Chloroisoquinolin-4-ol. Benchchem.
  • All products Page 92404 - 10X CHEM: 6-chloroisoquinolin-4-ol. 10xchem.
  • 6-chloroisoquinolin-4-ol | 1780853-31-7. ChemicalBook.
  • Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde. Benchchem.
  • Assembly of Isoquinolines via CuI-catalyzed Coupling of β-Keto Esters and 2-Halobenzylamines. AWS.
  • Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction. RSC.
  • The calculated IR vibrational spectra of the hydrogen bond moieties. ResearchGate.

Sources

Technical Guide: Solubility and Stability Profiling of 6-Chloroisoquinolin-4-ol

[1]

Executive Summary

6-Chloroisoquinolin-4-ol (C₉H₆ClNO) represents a critical scaffold in the development of kinase inhibitors and isoquinoline-based alkaloids.[1] Its utility as a pharmaceutical intermediate is defined by two competing physicochemical characteristics: the amphoteric nature of the 4-hydroxyisoquinoline core and the lipophilicity introduced by the 6-chloro substituent.

This guide provides a rigorous framework for characterizing the solubility and stability of this compound.[2] Unlike simple organic solutes, 6-Chloroisoquinolin-4-ol exhibits pH-dependent solubility and specific oxidative vulnerabilities that must be managed during formulation and storage.[1]

Physicochemical Identity & Tautomeric Landscape[2][3]

Understanding the structural behavior of 6-Chloroisoquinolin-4-ol is a prerequisite for accurate profiling.[3]

Structural Parameters
ParameterValue / DescriptionImpact on Profiling
Molecular Formula C₉H₆ClNOBasis for stoichiometric calculations.[1][4]
Molecular Weight 179.60 g/mol Used for molarity conversion.[1]
pKa (Basic N) ~5.0 - 5.2 (Predicted)Nitrogen protonation increases solubility in acidic media.[1]
pKa (Acidic OH) ~9.5 - 10.0 (Predicted)Phenolic deprotonation increases solubility in basic media.[1]
LogP ~2.3 - 2.7Indicates moderate lipophilicity; poor water solubility at neutral pH.[1]
Tautomeric Equilibrium

A common error in isoquinoline profiling is assuming a significant presence of the keto-tautomer. Unlike 4-quinolones, 4-hydroxyisoquinolines exist predominantly in the enol form .[1]

  • Enol Form (Dominant): Retains full aromaticity of both the benzene and pyridine rings.[1]

  • Keto Form (Unstable): Requires the formation of a 2,3-dihydroisoquinolin-4-one structure, disrupting the aromaticity of the heterocyclic ring.[1]

This stability dictates that analytical monitoring (HPLC/UV) should target the enol chromophore.[1][2]

TautomerismEnolEnol Form(Aromatic, Stable)Dominant SpeciesKetoKeto Form(Non-Aromatic, Unstable)Negligible PresenceEnol->Keto  Thermodynamically Unfavorable  Keto->Enol  Rapid Reversion  

Figure 1: Tautomeric equilibrium favoring the aromatized enol form of 6-Chloroisoquinolin-4-ol.[1]

Solubility Profiling

The solubility of 6-Chloroisoquinolin-4-ol is governed by its "U-shaped" pH-solubility profile.[1] It is least soluble at its isoelectric point (neutral pH) and highly soluble at pH extremes.[1]

Solvent Compatibility Table

Data derived from structural analogs and standard isoquinoline behavior.[1]

Solvent SystemSolubility PotentialApplication Note
Water (pH 7.0) Very Low (< 0.1 mg/mL)Not suitable for stock solutions.[1]
0.1 N HCl High (> 10 mg/mL)Forms the hydrochloride salt (protonated Nitrogen).[1]
0.1 N NaOH Moderate-HighForms the phenolate salt (deprotonated Oxygen).[1]
DMSO High (> 50 mg/mL)Recommended for primary stock preparation.[1]
Methanol/Ethanol ModerateGood for working dilutions; avoid for long-term storage due to evaporation.[1]
Protocol: Thermodynamic Solubility Determination

This protocol ensures equilibrium saturation, distinguishing it from kinetic solubility estimates.[2]

Materials:

  • 6-Chloroisoquinolin-4-ol (Solid)[1]

  • Buffer systems (pH 1.2, 4.0, 6.8, 7.4, 10.0)[2]

  • HPLC-UV/VIS system[1]

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon, which may bind phenols)[1][2]

Workflow:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of each buffer in amber glass vials.

  • Equilibration: Shake at 25°C for 24 hours at 500 rpm.

  • Sedimentation: Allow samples to stand for 2 hours or centrifuge at 10,000 rpm for 10 mins.

  • Filtration: Filter supernatant using a pre-saturated PTFE filter (discard first 200 µL).

  • Quantification: Dilute filtrate with Mobile Phase and analyze via HPLC.

Critical Control: Check the pH of the supernatant after saturation.[2] If the compound acts as a buffer, the final pH may drift from the initial buffer pH.[2]

Stability Assessment

The 6-chloro and 4-hydroxy moieties introduce specific degradation pathways: oxidative coupling (via the phenol) and photolytic dehalogenation (via the aryl chloride).[1]

Stress Testing Matrix
Stress ConditionDurationTarget DegradantMechanism
Acid Hydrolysis (0.1 N HCl, 60°C)24 HoursMinimalIsoquinoline ring is generally acid-stable.[1]
Base Hydrolysis (0.1 N NaOH, 60°C)24 HoursModeratePotential for nucleophilic displacement of Cl (rare) or oxidative dimerization.[1][2]
Oxidation (3% H₂O₂, RT)4 HoursHigh Risk Quinone formation or oxidative ring opening.[1][2]
Photostability (UV/Vis, 1.2M Lux)24 HoursModerateHomolytic cleavage of C-Cl bond (dechlorination).[1]
Protocol: Forced Degradation (Oxidation)

Objective: Determine susceptibility to oxidative metabolism or storage degradation.[1]

  • Preparation: Prepare a 0.5 mg/mL solution of 6-Chloroisoquinolin-4-ol in Acetonitrile:Water (50:50).

  • Stress Induction: Add 30% H₂O₂ to achieve a final concentration of 3%.[1] Incubate at Room Temperature.[1][5]

  • Timepoints: Sample at T=0, 1h, 4h, and 24h.

  • Quenching: Quench aliquots with 5% Sodium Metabisulfite solution to stop oxidation before analysis.

  • Analysis: Monitor for the appearance of "M+16" (hydroxylation) or "M-2" (quinone/oxidation) peaks via LC-MS.

Analytical Methodologies

To validate solubility and stability, a robust HPLC method is required.[2] The following conditions are optimized for chlorinated hydroxy-isoquinolines.

HPLC-UV Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate N, improving peak shape).[1][2]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).[1]

  • Retention Time: Expect elution around 5-6 minutes (moderate hydrophobicity).

Analytical Workflow Diagram

AnalyticalWorkflowcluster_QCQuality Control ChecksStartSample Preparation(Solubility/Stability)FilterFiltration(0.45 µm PTFE)Start->FilterDilutionDilution(Mobile Phase Initial)Filter->DilutionQC1Check Filter AdsorptionFilter->QC1HPLCHPLC-UV/MS Analysis(Gradient Elution)Dilution->HPLCDataData Processing(Peak Area Integration)HPLC->DataQC2Check Peak Purity (DAD)HPLC->QC2

Figure 2: Standardized analytical workflow for quantifying 6-Chloroisoquinolin-4-ol.

Handling and Storage Recommendations

Based on the stability profile, the following storage protocols are mandatory to maintain compound integrity (>98% purity).

  • Solid State: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The phenolic group is prone to slow oxidation in air.[2]

  • Solution State:

    • DMSO Stocks: Stable at -20°C for 3-6 months.[1] Avoid repeated freeze-thaw cycles.[1]

    • Aqueous Solutions: Prepare fresh. Do not store.

  • Light Protection: Store in amber vials to prevent photo-dechlorination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69163, 6-Chloroquinoline (Analogous Structure).[1] Retrieved from [Link][1][2]

  • ResearchGate (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect.[1] Retrieved from [Link]

Navigating the Chemical Space of C9H6ClNO: A Technical Guide to the Structural Isomers of 6-Chloroisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomeric Landscape

In medicinal chemistry and fragment-based drug discovery (FBDD), the spatial arrangement of heteroatoms and substituents dictates a molecule's physicochemical properties and target binding affinity. 6-Chloroisoquinolin-4-ol (Molecular Formula: C9H6ClNO) represents a highly privileged pharmacophore. However, its structural isomers—encompassing both positional isoquinoline derivatives and quinoline analogues—dramatically alter the electronic and steric environment of the scaffold.

As a Senior Application Scientist, I have structured this guide to dissect the causality behind the synthetic methodologies, analytical differentiation, and biological applications of these isomers. The introduction of halogen atoms onto these nitrogen-containing heterocycles not only modulates lipophilicity and metabolic stability but also serves as a critical handle for late-stage functionalization via cross-coupling reactions 1.

Quantitative Data: Structural and Physicochemical Comparison

The C9H6ClNO chemical space is defined by the position of the nitrogen atom (isoquinoline vs. quinoline) and the regiochemistry of the chloro and hydroxyl substituents. The table below summarizes the key isomers utilized in drug development 23.

IsomerCore ScaffoldSubstitution PatternPrimary Biological Target / UtilityDominant Tautomer (Polar Media)
6-Chloroisoquinolin-4-ol IsoquinolineChloro at C6, Hydroxyl at C4Kinase inhibitors, SAR probesIsoquinolin-4-ol (Enol)
1-Chloroisoquinolin-4-ol IsoquinolineChloro at C1, Hydroxyl at C4Cross-coupling intermediateIsoquinolin-4-ol (Enol)
6-Chloroquinolin-4-ol QuinolineChloro at C6, Hydroxyl at C4CDK8/19 inhibition, AntimalarialsQuinolin-4(1H)-one (Keto)
7-Chloroquinolin-4-ol QuinolineChloro at C7, Hydroxyl at C4Chloroquine precursorQuinolin-4(1H)-one (Keto)

Note: The tautomeric equilibrium between the hydroxyl (-OH) and the corresponding pyridone/isoquinolone form is heavily influenced by the position of the nitrogen. 4-Hydroxyquinolines predominantly exist as 4-quinolones in polar solvents, whereas 4-hydroxyisoquinolines maintain a stronger preference for the enol form due to the disruption of aromaticity required to form the keto tautomer.

Mechanistic Synthesis: Causality and Regiocontrol

The synthesis of specifically substituted isoquinolines and quinolines requires precise control over regiochemistry. The positions of the chloro and hydroxyl groups are strictly dictated by the directing effects of the starting materials 1.

Isoquinoline Synthesis (Pomeranz-Fritsch & Green Alternatives)

Historically, the Pomeranz-Fritsch reaction has been used to construct the isoquinoline core from benzaldehyde and aminoacetaldehyde diethyl acetal 4. However, the electron-withdrawing nature of the chlorine atom deactivates the aromatic ring, raising the activation energy for electrophilic ring closure. Causality in Modern Design: To overcome this, modern syntheses employ Palladium-catalyzed cross-coupling of N-propargyl oxazolidines or ultrasonic irradiation. These green methodologies bypass the high-energy electrophilic aromatic substitution (SEAr) step, utilizing transition metals to drive the C-N and C-C bond formations under milder conditions 5.

Quinoline Synthesis (Thermal Cyclization)

For the quinoline isomers (e.g., 6-chloroquinolin-4-ol), a Conrad-Limpach-type thermal cyclization is preferred. The causality here relies on thermodynamics: high-boiling solvents are required to force the elimination of leaving groups and drive the intramolecular cyclization onto the deactivated chloro-aromatic ring.

Self-Validating Experimental Protocol: Synthesis of 6-Chloroquinolin-4-ol

To ensure trustworthiness and reproducibility, the following protocol for the synthesis of the quinoline isomer incorporates built-in In-Process Controls (IPCs) and self-validating analytical steps.

Objective: Regioselective synthesis of 6-chloroquinolin-4-ol via the thermal cyclization of a Meldrum's acid derivative 1.

Step 1: Precursor Condensation

  • Combine 4-chloroaniline (1.0 eq) and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 1.1 eq) in triethyl orthoformate (5 volumes).

  • Heat to 85 °C for 2 hours.

  • Causality Check: Triethyl orthoformate acts as both the methine source and a dehydrating agent. The reaction is driven forward by the continuous distillation of ethanol.

Step 2: Thermal Cyclization

  • In a separate flask, heat diphenyl ether (10 volumes) to 250 °C.

  • Causality Check: Diphenyl ether (bp ~259 °C) is explicitly chosen because the cyclization requires extreme thermal energy to overcome the activation barrier of the deactivated ring and to expel acetone and CO2.

  • Slowly add the solid precursor from Step 1 in small portions over 30 minutes.

  • Safety & Logic: Portion-wise addition prevents violent outgassing of CO2 and maintains the >240 °C temperature necessary to favor intramolecular cyclization over intermolecular polymerization.

Step 3: In-Process Control (IPC)

  • Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Self-Validation: The protocol is self-validating when the precursor mass (m/z ~295) is completely depleted, replaced by a single sharp peak at m/z 179.6 ([M+H]+).

Step 4: Isolation and Regiochemical Validation

  • Cool the mixture to 50 °C and precipitate the product by adding hexanes (20 volumes). Filter and wash with hexanes.

  • NMR Validation: Perform 1H NMR in DMSO-d6. The deshielding effect of the nitrogen atom will cause the pyridine ring protons to appear at a significantly lower field compared to the benzene ring protons. The presence of a meta-coupled doublet (~2.0 Hz) in the aromatic region confirms the 6-chloro substitution pattern, differentiating it from the 7-chloro isomer 1.

Fragment-Based Drug Discovery (FBDD) Workflow

Halogenated isoquinolines and quinolines act as versatile biological probes. The strategic placement of the chlorine atom allows for subsequent Suzuki, Sonogashira, or Stille couplings to build complex molecular architectures. For instance, 7-chloroquinolin-4-ol is a foundational building block for antimalarial agents (e.g., chloroquine) 6, whereas 6-chloroquinolin-4-ol derivatives are actively investigated as CDK8/19 inhibitors 3.

The following diagram illustrates the logical workflow for screening and optimizing these structural isomers in an FBDD pipeline 7.

FBDD_Logic Start C9H6ClNO Isomer Pool Screen High-Throughput Screening Start->Screen Iso Isoquinoline Hits (e.g., 6-Chloroisoquinolin-4-ol) Screen->Iso Kinase Target Quin Quinoline Hits (e.g., 6-Chloroquinolin-4-ol) Screen->Quin Plasmodium Target Coupling Pd-Catalyzed Cross-Coupling (Late-Stage Functionalization) Iso->Coupling Quin->Coupling Lead Optimized Lead Compound Coupling->Lead

FBDD workflow differentiating isoquinoline and quinoline isomers based on target specificity.

References

  • Benchchem: Targeted Synthesis of 6-Chloroisoquinolin-4-ol Source: Benchchem URL
  • Science of Synthesis 15.
  • US11014906B2 - Quinoline-based compounds and methods of inhibiting CDK8/19 Source: Google Patents URL
  • Isoquinoline Source: Wikipedia URL
  • Greener alternatives for synthesis of isoquinoline and its derivatives Source: RSC Publishing URL
  • Reinvestigating Old Pharmacophores: Are 4-Aminoquinolines and Tetraoxanes Potential Two-Stage Antimalarials?
  • 3,7-Dichloroquinolin-4-ol | Benchchem Source: Benchchem URL

Sources

Strategic Biological Screening of Novel Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From Molecular Docking to Mechanistic Validation

Strategic Overview: The Isoquinoline Scaffold

Isoquinoline derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of alkaloids like berberine, sanguinarine, and FDA-approved drugs such as topotecan. Their planar, nitrogen-containing heterocyclic structure allows them to act as DNA intercalators and effective inhibitors of Topoisomerase I and II.

However, the structural similarity of novel derivatives to established toxins necessitates a rigorous, self-validating screening pipeline. We cannot rely on simple cytotoxicity; we must prove specificity. This guide outlines a hierarchical screening protocol designed to filter false positives and elucidate the Mechanism of Action (MoA) early in the drug discovery phase.

Phase 1: In Silico De-Risking & Target Validation

Before wet-lab synthesis or screening, computational modeling is mandatory to predict binding affinity and "druggability." This saves resources by filtering compounds with poor metabolic stability or off-target toxicity.

2.1 Molecular Docking Workflow

Objective: Predict binding energy (


) of novel derivatives against Topoisomerase I (PDB ID: 1T8I) or G-Quadruplex DNA structures.
  • Ligand Prep: Energy minimization using MMFF94 force field.

  • Receptor Prep: Removal of water molecules; addition of Kollman charges.

  • Grid Box: Centered on the active site (e.g., for Topo I, center on the DNA-cleavage complex).

  • Validation: Re-docking of the co-crystallized ligand (e.g., Camptothecin). RMSD must be

    
    .
    
2.2 In Silico ADMET Profiling

Use tools like admetSAR or SwissADME to predict:

  • BBB Penetration: Critical for neuroprotective isoquinolines; undesirable for peripheral targets.

  • CYP450 Inhibition: High risk for isoquinolines. Flag compounds inhibiting CYP3A4.

  • PAINS Filter: Remove Pan-Assay Interference Compounds to prevent false positives in fluorescence assays.

Phase 2: Primary In Vitro Screening (Cytotoxicity)

The "Go/No-Go" decision point. We utilize the MTT assay, but with modifications to account for the potential intrinsic fluorescence or color of isoquinoline derivatives, which can skew absorbance readings.

3.1 Optimized MTT Assay Protocol

Causality: Standard MTT protocols often fail with colored alkaloids. We include a "Compound Only" blank to subtract intrinsic absorbance.

Materials:

  • Cell Lines: MCF-7 (Breast), HCT-116 (Colon), HFF-1 (Normal Fibroblast - for Selectivity Index).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1][2][3]

  • Solvent: DMSO (acidified with 0.1M Glycine for better formazan solubility).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add serial dilutions of novel derivatives (

    
    ).
    
    • Control A: Vehicle (0.1% DMSO).

    • Control B: Positive Control (Doxorubicin or Berberine).

    • Control C: Compound only (no cells) + Media (to detect interference).

  • Incubation: 48h at

    
    , 5% 
    
    
    
    .
  • MTT Addition: Add

    
     MTT (
    
    
    
    ). Incubate 4h.
  • Solubilization: Aspirate media carefully. Add

    
     DMSO. Shake 15 min.
    
  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis: Calculate


 using non-linear regression (Sigmoidal Dose-Response).


Target: SI

indicates therapeutic potential.

Table 1: Example Data Structure for Screening | Compound ID | MCF-7


 (

) | HFF-1

(

) | Selectivity Index (SI) | Outcome | | :--- | :--- | :--- | :--- | :--- | | ISO-001 |

|

| 18.8 | Hit | | ISO-002 |

|

| 1.04 | Fail | | Berberine |

|

| >8 | Reference |
Phase 3: Mechanistic Validation (Topoisomerase I Inhibition)

Isoquinolines are classical DNA intercalators. To prove they are not just "sticky" toxins, we must validate specific enzyme inhibition. The Plasmid Relaxation Assay is the gold standard.

4.1 Topoisomerase I Relaxation Assay

Principle: Supercoiled DNA (Form I) migrates faster than relaxed DNA (Form II) in agarose gels. Topo I relaxes DNA. Inhibitors maintain the supercoiled state.

Protocol:

  • Reaction Mix (20

    
    ): 
    
    • 0.5

      
       supercoiled pBR322 plasmid DNA.
      
    • 1 Unit Recombinant Human Topoisomerase I.

    • Assay Buffer (Tris-HCl, EDTA, NaCl).[4]

    • Test Compound (

      
       concentration).
      
  • Controls:

    • Negative: DNA only (Marker for Supercoiled).

    • Positive: DNA + Topo I (Marker for Relaxed).[4][5][6]

    • Inhibitor:[4][5][7] DNA + Topo I + Camptothecin.

  • Incubation: 30 min at

    
    .
    
  • Termination: Add

    
     Stop Buffer (SDS/Proteinase K) to digest the enzyme.
    
  • Electrophoresis: Run on 1% agarose gel (low voltage, 2V/cm) for 4 hours. Stain with Ethidium Bromide.[5][6][8]

Interpretation:

  • Active Inhibitor: Presence of a distinct supercoiled band (matching DNA-only control).

  • Inactive: DNA appears as a ladder of relaxed topoisomers.

Phase 4: Flow Cytometric Analysis (Apoptosis)

Cytotoxicity must be characterized as apoptosis (programmed) vs. necrosis (inflammatory). Isoquinolines typically induce apoptosis via the mitochondrial pathway.

5.1 Annexin V-FITC / PI Staining

Causality: Annexin V binds exposed Phosphatidylserine (early apoptosis). Propidium Iodide (PI) enters only compromised membranes (late apoptosis/necrosis).

Workflow:

  • Treat cells with

    
     of compound for 24h.
    
  • Harvest cells (accutase is preferred over trypsin to preserve membrane integrity).

  • Wash with cold PBS. Resuspend in Binding Buffer.

  • Add

    
     Annexin V-FITC and 
    
    
    
    PI.
  • Incubate 15 min in dark.

  • Analyze via Flow Cytometer (Ex: 488 nm; Em: 530/575 nm).

Visualizing the Screening Logic

The following diagram illustrates the critical decision gates in the screening of novel isoquinolines.

ScreeningPipeline Start Novel Isoquinoline Library InSilico In Silico Docking & ADMET (Target: Topo I / DNA) Start->InSilico Filter1 Filter: Binding Energy < -7 kcal/mol Pass Lipinski Rules? InSilico->Filter1 Synthesis Chemical Synthesis Filter1->Synthesis Yes Discard Discard / Redesign Filter1->Discard No MTT 1° Screen: MTT Assay (Tumor vs. Normal Cells) Synthesis->MTT Filter2 Selectivity Index > 2.0? MTT->Filter2 TopoAssay 2° Screen: Topo I Relaxation Assay (Gel Electrophoresis) Filter2->TopoAssay Yes Filter2->Discard No FACS 3° Screen: Flow Cytometry (Annexin V / PI) TopoAssay->FACS Confirmed Inhibition TopoAssay->Discard No Mechanism Lead Lead Candidate (Ready for In Vivo) FACS->Lead Apoptosis Confirmed

Figure 1: Hierarchical screening pipeline for isoquinoline derivatives, filtering from computational models to mechanistic validation.

Mechanistic Pathway: Topoisomerase-Mediated Apoptosis

Understanding how the lead candidate kills cancer cells is vital for publication and IND (Investigational New Drug) applications.

Mechanism Drug Isoquinoline Derivative Complex Stable Ternary Complex (Drug-Topo-DNA) Drug->Complex Intercalation Topo Topoisomerase I Topo->Complex DNA Genomic DNA DNA->Complex DSB Double Strand Breaks Complex->DSB Replication Fork Collision p53 p53 Activation DSB->p53 Mito Mitochondrial Dysfunction (Bax/Bcl-2 Ratio) p53->Mito Caspase Caspase 3/9 Cascade Mito->Caspase Cytochrome c Release Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Mechanism of Action. Isoquinolines stabilize the Topo-DNA cleavable complex, leading to replication fork collision and apoptotic signaling.

References
  • Al-Matarneh, M., et al. (2021).[9] "Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives." Molecules, 26(7), 2005. [Link]

  • Inspiralis. (n.d.). "Human Topoisomerase I Relaxation Assay Protocol." Inspiralis Protocols. [Link]

  • Cheng, Y., et al. (2023). "Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments." International Journal of Molecular Sciences, 24(2), 1466. [Link]

Sources

6-Chloroisoquinolin-4-ol: Mechanism of Action & Technical Guide

[1]

Executive Summary

6-Chloroisoquinolin-4-ol (CAS: Variable by tautomer/salt, generic scaffold ref) represents a privileged substructure in drug discovery.[1] It combines the planar, DNA-intercalating potential of the isoquinoline core with a polar hydroxyl group at C4 and a lipophilic, electron-withdrawing chlorine at C6.

Primary Mechanistic Hypothesis: HIF-Prolyl Hydroxylase (HIF-PH) Inhibition. Structural analysis suggests this compound acts as a 2-oxoglutarate (2-OG) mimetic, chelating the active site Fe(II) of HIF-PH enzymes.[1] This inhibition prevents the degradation of HIF-α, leading to increased endogenous erythropoietin (EPO) production—a validated strategy for treating anemia.

Secondary Mechanistic Hypothesis: ATP-Competitive Kinase Inhibition. The isoquinoline nitrogen and C4-hydroxyl provide a "hinge-binding" motif capable of interacting with the ATP-binding pocket of various protein kinases.[1]

Structural Activity Relationship (SAR) Analysis

The biological activity of 6-Chloroisoquinolin-4-ol is dictated by three critical structural domains:

Structural FeatureChemical PropertyBiological Function
Isoquinoline Nitrogen (N2) Basic H-bond acceptorMetal Chelation: Coordinates with Fe(II) in metalloenzymes (e.g., HIF-PH).[1] Hinge Binding: Forms H-bonds with kinase backbone residues.[1]
C4-Hydroxyl Group (-OH) H-bond donor/acceptorActive Site Anchor: Often mimics the co-substrate (2-oxoglutarate) in oxygenases.[1] Essential for bidentate chelation alongside N2.
C6-Chlorine Atom (-Cl) Lipophilic, EWGMetabolic Shield: Blocks CYP450 oxidation at the susceptible C6 position.[1] Hydrophobic Pocket Fill: Increases affinity for hydrophobic sub-pockets in enzyme active sites.

Detailed Mechanism of Action Hypotheses

Hypothesis A: HIF-Prolyl Hydroxylase (HIF-PH) Inhibition

This is the most scientifically grounded hypothesis based on patent literature linking related isoquinolines to EPO induction.[1]

The Mechanism:

  • Normal State: In the presence of oxygen, HIF-PH enzymes hydroxylate HIF-α transcription factors using Fe(II) and 2-oxoglutarate.[1] This marks HIF-α for ubiquitination and proteasomal degradation.[1]

  • Inhibition: 6-Chloroisoquinolin-4-ol enters the HIF-PH active site.[1] The N2 and C4-OH form a bidentate chelate complex with the catalytic Fe(II) center, displacing 2-oxoglutarate.

  • Result: HIF-PH is catalytically inactivated.[1] HIF-α is stabilized, translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs).

  • Outcome: Upregulation of downstream genes, primarily Erythropoietin (EPO) , promoting red blood cell production.

Hypothesis B: Dual-Specificity Kinase Inhibition

Isoquinolines are classical ATP-mimetics.[1] The planar structure allows intercalation into the kinase ATP-binding cleft.

  • Binding Mode: The C4-OH can act as a donor to the "gatekeeper" residue or the hinge region, while the aromatic core stacks with hydrophobic residues (e.g., Phe, Leu) in the pocket.

  • Selectivity: The C6-Cl substituent likely dictates selectivity by clashing with or filling specific hydrophobic pockets (Back Pocket II) unique to certain kinases (e.g., ROCK, PKA, or specific Tyrosine Kinases).

Visualization of Signaling Pathways

Diagram 1: HIF-PH Inhibition Pathway

This diagram illustrates how 6-Chloroisoquinolin-4-ol stabilizes HIF-α to induce EPO.[1]

HIF_Pathwaycluster_normoxiaNormal Conditions (Inhibition Blocked)cluster_mechanismTherapeutic MechanismCompound6-Chloroisoquinolin-4-olHIF_PHHIF-Prolyl Hydroxylase(Enzyme)Compound->HIF_PHInhibits (Chelation)HIF_AlphaHIF-1α / HIF-2α(Transcription Factor)HIF_PH->HIF_AlphaHydroxylatesHIF_PH->HIF_AlphaStabilizes (X)Fe2Fe(II) / 2-OGFe2->HIF_PHCofactorVHLVHL Complex(E3 Ligase)HIF_Alpha->VHLRecruitsNucleusNucleus TranslocationHIF_Alpha->NucleusAccumulatesProteasomeProteasomalDegradationVHL->ProteasomeDegradesHREHRE Binding(DNA)Nucleus->HREEPOEPO Gene Transcription(Erythropoietin)HRE->EPOUpregulates

Caption: Mechanism of HIF stabilization via competitive inhibition of the HIF-PH enzyme by 6-Chloroisoquinolin-4-ol.[1]

Experimental Protocols for Validation

To validate the biological activity of this compound, the following experimental workflows are recommended.

Protocol A: HIF-PH2 Fluorescence Polarization Assay

Objective: Determine the IC50 of the compound against the HIF-PH2 enzyme.[1]

  • Reagents: Recombinant HIF-PH2 enzyme, FAM-labeled HIF-1α peptide substrate, Fe(II), 2-oxoglutarate.[1]

  • Preparation: Dissolve 6-Chloroisoquinolin-4-ol in DMSO (10 mM stock).

  • Reaction:

    • Mix Enzyme buffer (20 mM Tris pH 7.5, 50 μM FeSO4, 100 μM Ascorbate).

    • Add Compound (serial dilution 1 nM – 100 μM).

    • Incubate 15 mins at RT.

    • Add FAM-peptide and 2-oxoglutarate.[1]

  • Detection: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm) after 60 mins.

  • Analysis: A decrease in polarization indicates displacement/inhibition.

Protocol B: Cell-Based EPO Reporter Assay

Objective: Confirm cellular permeability and functional upregulation of EPO.[1]

  • Cell Line: Hep3B or HeLa cells stably transfected with HRE-Luciferase reporter.[1]

  • Treatment: Seed cells (10,000/well) in 96-well plates. Treat with compound for 24 hours.

  • Controls: Positive control: Roxadustat (known HIF-PH inhibitor).[1] Negative control: DMSO 0.1%.

  • Readout: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Validation: Perform Western Blot on lysates for HIF-1α protein accumulation.[1]

Synthetic Pathway Overview

The synthesis of 6-Chloroisoquinolin-4-ol typically involves cyclization strategies that establish the pyridine ring onto a halogenated benzene core.[1]

Synthesis_FlowStart4-Chlorobenzaldehyde(Starting Material)Inter1Amino-AcetalIntermediateStart->Inter1CondensationCyclizationPomeranz-FritschCyclization (Acid)Inter1->CyclizationH2SO4 / HeatIsoquinoline6-ChloroisoquinolineCyclization->IsoquinolineOxidationOxidation / Hydroxylation(Formation of 4-OH)Isoquinoline->OxidationSelective FunctionalizationProduct6-Chloroisoquinolin-4-olOxidation->Product

Caption: General synthetic route via Pomeranz-Fritsch cyclization followed by functionalization.

References

  • BenchChem. (n.d.). 6-Chloroisoquinolin-4-ol Structure and Properties. Retrieved from

  • Google Patents. (2017). Nitrogen-containing heteroaryl compounds and their use in increasing endogenous erythropoietin (CN106432073B).[1] Retrieved from

  • National Institutes of Health (NIH). (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC7765678. Retrieved from

  • ChemScene. (n.d.). 6-Chloroisoquinoline Product Data. Retrieved from

Methodological & Application

synthesis of 6-Chloroisoquinolin-4-ol from 4-chloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 6-Chloroisoquinolin-4-ol from 4-Chloroaniline

Executive Summary

This technical guide details a robust, three-phase protocol for the synthesis of 6-chloroisoquinolin-4-ol starting from 4-chloroaniline . While 4-chlorobenzaldehyde is commercially available, this guide covers the complete lineage from the aniline precursor to demonstrate total synthesis capability.

The selected route prioritizes regiochemical fidelity and scalability. It employs a Sandmeyer/Reduction sequence to generate the aldehyde, followed by a Pomeranz-Fritsch cyclization to construct the isoquinoline core. The critical C4-hydroxylation is achieved via the Boekelheide Rearrangement of the isoquinoline N-oxide, a method superior to direct oxidation for introducing oxygen functionality at the 4-position of the isoquinoline ring.

Retrosynthetic Analysis & Strategy

The synthesis is designed to navigate the regioselectivity challenges inherent in substituted isoquinolines. Direct cyclization to the 4-ol (e.g., via Gabriel-Colman) often suffers from poor yields or isomeric mixtures. The chosen strategy builds the aromatic core first, then functionalizes it.

Strategic Logic:

  • Core Construction: The Pomeranz-Fritsch reaction is selected for its reliability in synthesizing 6-substituted isoquinolines from 4-substituted benzaldehydes.

  • Functionalization: The Boekelheide Rearrangement (rearrangement of N-oxide with acetic anhydride) is the industry standard for converting isoquinolines to 4-hydroxyisoquinolines (via the ester).

Figure 1: Retrosynthetic logic flow from 4-chloroaniline to the target 4-ol.

Experimental Protocols

Phase 1: Synthesis of 4-Chlorobenzaldehyde

Rationale: Conversion of the aniline to the aldehyde via the nitrile ensures high fidelity of the chloro-substituent without over-chlorination risks associated with direct formylation.

Step 1.1: Sandmeyer Reaction to 4-Chlorobenzonitrile

  • Diazotization: Dissolve 4-chloroaniline (12.75 g, 100 mmol) in HCl (6 M, 60 mL) at 0°C. Add NaNO₂ (7.6 g, 110 mmol) in water dropwise, maintaining temperature <5°C. Stir for 30 min.

  • Substitution: Neutralize the diazonium solution to pH 6 with Na₂CO₃. Add this solution slowly to a mixture of CuCN (10.8 g, 120 mmol) and KCN (16.3 g, 250 mmol) in water at 60°C.

  • Workup: Heat to 70°C for 30 min. Cool, extract with ethyl acetate (3x), wash with brine, dry over MgSO₄, and concentrate.

    • Yield Target: ~85-90% (4-Chlorobenzonitrile).

Step 1.2: Reduction to 4-Chlorobenzaldehyde

  • Reduction: Dissolve 4-chlorobenzonitrile (13.7 g, 100 mmol) in anhydrous toluene (100 mL) under Argon. Cool to -78°C.

  • DIBAL-H Addition: Add DIBAL-H (1.0 M in toluene, 110 mL, 110 mmol) dropwise over 1 hour. Stir at -78°C for 2 hours.

  • Hydrolysis: Carefully quench with methanol (5 mL), then add 10% HCl (100 mL). Warm to RT and stir vigorously for 1 hour to hydrolyze the imine intermediate.

  • Isolation: Separate layers. Extract aqueous layer with toluene. Combine organics, dry, and concentrate.[1][2]

    • Yield Target: ~80-85%.

Phase 2: Construction of the Isoquinoline Core

Rationale: The Pomeranz-Fritsch reaction is the most direct method. 4-Chlorobenzaldehyde regioselectively cyclizes to the 6-position (para to the original aldehyde attachment becomes meta to the fusion, but due to numbering shifts, the para-Cl ends up at C6).

Step 2.1: Imine Formation

  • Condensation: Mix 4-chlorobenzaldehyde (14.0 g, 100 mmol) and aminoacetaldehyde diethyl acetal (13.3 g, 100 mmol) in toluene (150 mL).

  • Dean-Stark: Reflux with a Dean-Stark trap to remove water azeotropically for 4 hours.

  • Concentration: Evaporate solvent to yield the crude imine (Schiff base) as a yellow oil. Use directly.

Step 2.2: Cyclization (Pomeranz-Fritsch)

  • Acid Preparation: In a flask, prepare a mixture of conc. H₂SO₄ (50 mL) and P₂O₅ (10 g). Cool to 0-5°C.

  • Cyclization: Add the crude imine dropwise to the acid mixture. The solution will darken.

  • Heating: Heat the mixture to 100°C for 2 hours. Caution: Evolution of ethanol vapor.

  • Quench: Pour the reaction mixture onto crushed ice (500 g). Neutralize with NH₄OH (conc.) to pH 8-9.

  • Extraction: Extract with DCM (3 x 100 mL). Purify via flash chromatography (Hexane/EtOAc).

    • Product:6-Chloroisoquinoline .[3][4]

    • Yield Target: ~60-70%.

Phase 3: Regioselective C4-Hydroxylation (Boekelheide)

Rationale: Direct oxidation of isoquinoline is non-selective. The Boekelheide rearrangement specifically installs an oxygen at C4 via a [3,3]-sigmatropic rearrangement of the N-oxide.

Step 3.1: N-Oxide Formation

  • Oxidation: Dissolve 6-chloroisoquinoline (8.2 g, 50 mmol) in DCM (100 mL).

  • mCPBA Addition: Add m-chloroperoxybenzoic acid (mCPBA) (70%, 13.5 g, 55 mmol) in portions at 0°C.

  • Stir: Warm to RT and stir for 12 hours.

  • Workup: Wash with 10% Na₂CO₃ (to remove m-chlorobenzoic acid) and brine. Dry and concentrate.

    • Product:6-Chloroisoquinoline N-oxide .

Step 3.2: Rearrangement & Hydrolysis

  • Rearrangement: Dissolve the N-oxide in acetic anhydride (Ac₂O) (50 mL). Heat to reflux (140°C) for 4 hours.

    • Mechanism:[3][5][6][7] Acylation of Oxygen -> Acetate ion attack at C1? No, Boekelheide typically gives 4-acetoxyisoquinoline . (Note: Attack at C1 gives the isocarbostyril; reflux conditions favor the [3,3] shift to C4).

  • Evaporation: Remove excess Ac₂O under vacuum.

  • Hydrolysis: Dissolve the dark residue (crude 4-acetoxy-6-chloroisoquinoline) in Methanol (50 mL) and 2M NaOH (20 mL). Reflux for 1 hour.

  • Isolation: Neutralize with 1M HCl to pH 7. The product, 6-chloroisoquinolin-4-ol , often precipitates. Filter or extract with EtOAc/Butanol.

  • Purification: Recrystallize from Ethanol/Water.

Data Summary & Process Parameters

StepTransformationReagentsKey ParameterTypical Yield
1 Aniline

Nitrile
NaNO₂, CuCNTemp < 5°C (Diazo)88%
2 Nitrile

Aldehyde
DIBAL-H-78°C (Cryogenic)82%
3 Aldehyde

Imine
AminoacetalWater removalQuant.
4 CyclizationH₂SO₄/P₂O₅100°C65%
5 N-OxidationmCPBART90%
6 RearrangementAc₂OReflux (140°C)75%
7 HydrolysisNaOH/MeOHReflux95%
Total Overall Yield ~25-30%

Detailed Reaction Workflow (DOT)

Figure 2: Step-by-step experimental workflow.

Troubleshooting & Critical Quality Attributes

  • Pomeranz-Fritsch Cyclization: The concentration of the acid is critical. Using dilute acid leads to hydrolysis of the acetal back to the aldehyde. Ensure conditions are strictly anhydrous until the quench.

  • Boekelheide Rearrangement:

    • Temperature: Refluxing acetic anhydride (approx. 140°C) is required. Lower temperatures may yield the 1-oxo derivative (isocarbostyril) via a different mechanism.

    • Monitoring: Follow the disappearance of the N-oxide by TLC (DCM/MeOH 9:1). The N-oxide is much more polar than the acetoxy product.

  • Safety: The Sandmeyer reaction involves cyanide salts; perform in a well-ventilated fume hood with a cyanide antidote kit available. DIBAL-H is pyrophoric; handle under inert atmosphere.

References

  • Pomeranz-Fritsch Reaction Overview

    • Gensler, W. J. "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction." Organic Reactions1951, 6, 191.
  • Boekelheide Rearrangement (N-Oxide to 4-OH)

    • Robison, M. M.; Robison, B. L. "4-Hydroxyisoquinoline." Organic Syntheses1964, 44, 61. (Describes the general conversion of isoquinoline N-oxide to 4-hydroxyisoquinoline).
  • Sandmeyer Reaction Protocol

    • Marvel, C. S.; McElvain, S. M. "o-Chlorotoluene and p-Chlorotoluene." Organic Syntheses1923, 3, 33. (General Sandmeyer methodology).
  • DIBAL-H Reduction of Nitriles

    • Miller, A. E. G.; Biss, J. W.; Schwartzman, L. H. "Reduction of Nitriles to Aldehydes with Diisobutylaluminum Hydride." Journal of Organic Chemistry1959, 24, 627.

Sources

High-Efficiency Friedländer Synthesis of Substituted Quinolines: From Classical to Green Methodologies

[1]

Abstract & Application Scope

The Friedländer synthesis remains the most versatile method for constructing the quinoline scaffold—a pharmacophore ubiquitous in antimalarials (e.g., Chloroquine), anticancer agents (e.g., Camptothecin), and organic light-emitting diodes (OLEDs). This guide provides a dual-protocol approach: a robust, acid-catalyzed method for complex substrates and a sustainable, catalyst-free "green" method for high-throughput library generation.

Mechanistic Insight & Causality

To optimize yield and regioselectivity, one must understand the competing pathways. The reaction involves the condensation of 2-aminoaryl aldehydes/ketones with an enolizable carbonyl compound (aldehyde, ketone,

12
The Dual-Pathway Mechanism

The reaction proceeds via two potential sequences depending on pH and substrate sterics:

  • Schiff Base Pathway (Acid-Promoted): Initial formation of an imine (Schiff base) followed by intramolecular aldol condensation.[3][4]

  • Aldol Pathway (Base-Promoted): Initial intermolecular aldol condensation followed by imine formation.

Critical Insight: Under acidic conditions (Protocol A), the Schiff base formation is the rate-determining step. Steric hindrance at the ketone

FriedlanderMechanismStart2-AminoarylKetone + Enolizable KetoneSchiffSchiff BaseIntermediateStart->SchiffAcid Catalysis(Imine Formation)AldolAldolAdductStart->AldolBase Catalysis(C-C Bond Formation)CyclicDihydroquinolineIntermediateSchiff->CyclicIntramolecularCondensationAldol->CyclicImine FormationProductSubstitutedQuinolineCyclic->Product- H₂O(Aromatization)

Figure 1: Bifurcated mechanistic pathway of Friedländer annulation. Acidic conditions favor the upper Schiff base route.

Critical Parameters for Optimization

Regioselectivity Control

When reacting unsymmetrical ketones (e.g., 2-butanone), two isomeric quinolines can form.

  • Kinetic Control: Reaction at the less substituted

    
    -carbon (methyl group) is favored by steric bulk and lower temperatures.
    
  • Thermodynamic Control: Reaction at the more substituted methylene group is favored by higher temperatures and acidic catalysts that promote enol equilibration.

  • Recommendation: To ensure single-isomer formation, use symmetrical ketones (e.g., cyclohexanone) or

    
    -keto esters where the active methylene is clearly defined by acidity.
    
Catalyst Selection Matrix
Catalyst TypeReagent ExampleProsCons
Brønsted Acid p-TSA, Sulfamic AcidHigh yield, robust for sterically hindered substrates.Requires neutralization; not suitable for acid-sensitive groups (acetals).
Lewis Acid Fe(OTf)

, InCl

Milder conditions, often reusable.Higher cost; metal waste disposal.
Green/Neutral Water, Ionic LiquidsSustainable, simple workup (precipitation).Slower kinetics for electron-deficient amines.

Experimental Protocols

Protocol A: Robust Acid-Catalyzed Synthesis (p-TSA)

Best for: Scale-up, sterically hindered substrates, and complex drug intermediates.

Materials:

  • 2-Aminobenzophenone (1.0 equiv)[3]

  • Active Methylene Ketone (e.g., Acetophenone) (1.2 equiv)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (5 mol%)

  • Solvent: Toluene (for azeotropic removal of water) or Ethanol.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using toluene) or a reflux condenser (if using ethanol).

  • Dissolution: Dissolve 2-aminobenzophenone (5 mmol) and the ketone (6 mmol) in Toluene (20 mL).

  • Catalysis: Add p-TSA (0.25 mmol, ~48 mg).

  • Reaction: Heat to reflux (110°C for toluene).

    • Checkpoint: Monitor water accumulation in the Dean-Stark trap. The reaction is typically complete when water evolution ceases (2–4 hours).

  • Monitoring: Check TLC (Eluent: Hexane/EtOAc 8:2). Look for the disappearance of the fluorescent amine spot.

  • Workup:

    • Cool to room temperature.[3][5][6][7]

    • Wash the organic layer with saturated NaHCO

      
       (2 x 10 mL) to neutralize the acid.
      
    • Wash with Brine (10 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      and concentrate in vacuo.
  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Green Catalyst-Free Synthesis in Water

Best for: High-throughput screening, combinatorial libraries, and environmentally sensitive projects.

Materials:

  • 2-Aminobenzaldehyde (1.0 equiv)[5]

  • Enolizable Ketone (1.1 equiv)

  • Solvent: Deionized Water.

Step-by-Step Methodology:

  • Setup: Place 2-aminobenzaldehyde (1 mmol) and the ketone (1.1 mmol) in a reaction vial.

  • Solvent: Add Water (3 mL). Note: The reagents may not dissolve immediately; this is a heterogeneous reaction "on-water."

  • Reaction: Heat the mixture to 70–80°C with vigorous stirring.

    • Mechanism:[8][3][4][7][9][10][11][12] The hydrophobic effect forces the organic reactants together, accelerating the reaction without catalysts.

  • Duration: Stir for 2–6 hours.

  • Workup (Self-Validating):

    • Cool the mixture to room temperature.

    • The quinoline product typically precipitates out as a solid.

    • Filtration: Filter the solid and wash with cold water (3 x 5 mL).

  • Purification: If necessary, recrystallize from EtOH/Water (1:1).

Workflow Visualization

ExperimentalWorkflowSetupReagent Mixing(Amine + Ketone)ConditionCheckSelect ConditionSetup->ConditionCheckAcidPathProtocol A:Reflux in Toluene(p-TSA cat.)ConditionCheck->AcidPathComplex/Scale-upGreenPathProtocol B:Stir in Water(70-80°C)ConditionCheck->GreenPathGreen/LibraryTLCTLC Monitoring(Disappearance of Amine)AcidPath->TLCGreenPath->TLCWorkupAWash: NaHCO3/BrineConc: RotavapTLC->WorkupAProtocol AWorkupBPrecipitationFiltration & WashTLC->WorkupBProtocol BPureFinal QuinolineProductWorkupA->PureWorkupB->Pure

Figure 2: Decision tree and workflow for selecting the appropriate Friedländer protocol.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield Incomplete condensation due to water accumulation.Protocol A: Ensure Dean-Stark trap is functioning or add molecular sieves (3Å).
Mixture of Isomers Asymmetric ketone used with thermodynamic control.Switch to kinetic conditions (lower temp, shorter time) or use a directing group on the ketone.
"Oiling Out" Product melting point is near reaction temperature.Cool the reaction mixture slowly to 4°C to induce crystallization. Scratch the glass to seed.
Starting Material Remains Deactivation of amine (if substituted with EWG).Increase catalyst loading to 10 mol% or switch to a Lewis Acid (e.g., InCl

) which activates the carbonyl more effectively.

References

  • Friedländer, P. (1882).[3][12] "Ueber die Darstellung von Chinolinderivaten aus o-Amidobenzaldehyd." Berichte der deutschen chemischen Gesellschaft.

  • Marco-Contelles, J., et al. (2009). "Recent Advances in the Friedländer Reaction." Chemical Reviews. A comprehensive review of mechanism and scope.

  • Wang, L., et al. (2012).[10] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions." Synthesis. The primary source for Protocol B (Green).

  • Jia, C.S., et al. (2006).[11] "Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid." Organic & Biomolecular Chemistry. Basis for Protocol A optimization.

Advanced Application Note: The Pfitzinger Reaction for the Synthesis of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

The Pfitzinger reaction (or Pfitzinger-Borsche reaction) is a premier synthetic methodology in heterocyclic chemistry, enabling the robust construction of substituted quinoline-4-carboxylic acids [1]. Discovered by Wilhelm Pfitzinger in 1886, the reaction involves the base-catalyzed condensation of isatin (indole-2,3-dione) or its derivatives with a carbonyl compound possessing an α-methylene group [1, 2].

The resulting quinoline-4-carboxylic acid scaffold is a "privileged structure" in drug development. It is the core pharmacophore in numerous bioactive agents, including dihydroorotate dehydrogenase (DHODH) inhibitors, antimalarials, and broad-spectrum antibacterial compounds [2]. This application note provides a comprehensive, self-validating guide to executing the Pfitzinger reaction, detailing the mechanistic causality, optimized protocols, and substrate scope.

Mechanistic Rationale & Causality (E-E-A-T)

Understanding the step-by-step mechanism of the Pfitzinger reaction is critical for troubleshooting and optimizing yields. The reaction does not proceed via a simple one-step condensation; rather, it is a cascade sequence driven by specific pH and thermodynamic conditions[1, 2].

  • Amide Hydrolysis (Ring Opening): The stable lactam ring of isatin is highly resistant to mild bases. A strong base (typically 30-40% aqueous KOH or NaOH) is required to forcefully hydrolyze the amide bond, generating the reactive keto-acid intermediate, isatinate (2-aminophenylglyoxylate).

  • Imine/Enamine Formation: The liberated primary aniline amine undergoes nucleophilic attack on the added carbonyl compound (ketone or aldehyde), forming an imine which readily tautomerizes to a more stable enamine.

  • Intramolecular Cyclization & Dehydration: A Claisen-type condensation occurs between the enamine and the adjacent ketone group of the isatinate, followed by spontaneous dehydration to aromatize the newly formed ring, yielding the quinoline-4-carboxylic acid.

Mechanism Isatin Isatin (Indole-2,3-dione) Isatinate Isatinate Intermediate (Keto-acid) Isatin->Isatinate KOH / H2O Amide Hydrolysis Imine Imine / Enamine Intermediate Isatinate->Imine + Carbonyl (R-CO-CH2-R') Condensation Quinoline Quinoline-4-Carboxylic Acid Derivative Imine->Quinoline Intramolecular Cyclization & Dehydration

Caption: The mechanistic sequence of the Pfitzinger reaction.

Experimental Design & Logic

Every step in the Pfitzinger protocol is designed as a self-validating system to ensure high purity and yield:

  • Choice of Base: KOH is preferred over NaOH due to the higher solubility of the resulting potassium quinoline-4-carboxylate salts in the aqueous ethanolic medium, preventing premature precipitation.

  • Ether Extraction Pre-Acidification: The reaction often leaves unreacted ketones or neutral aldol-condensation side products. Extracting the basic aqueous layer with diethyl ether before acidification removes these impurities. If skipped, these neutral impurities will co-precipitate with the final product.

  • Controlled Acidification (pH 4-5): Quinoline-4-carboxylic acids are amphoteric. Acidifying the aqueous layer with glacial acetic acid or dilute HCl to a pH of 4-5 ensures the compound reaches its isoelectric point, maximizing precipitation. Over-acidification (pH < 2) will protonate the quinoline nitrogen, forming a soluble hydrochloride salt and drastically reducing the isolated yield.

Detailed Experimental Protocols

Protocol A: Conventional Reflux Synthesis

Ideal for standard laboratory setups and scale-up syntheses.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.12 g (0.02 mol) of Potassium Hydroxide (KOH) in a mixture of 1 mL distilled water and 40 mL absolute ethanol.

  • Isatin Ring Opening: Add 1.10 g (0.0075 mol) of Isatin to the basic solution. Stir at room temperature for 1 hour. Validation Check: The solution color must transition from deep purple to a dark brown/red, confirming the formation of the isatinate intermediate.

  • Condensation: Slowly add 0.015 mol of the desired ketone (e.g., acetophenone) dropwise to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to 79°C (reflux) with continuous magnetic stirring for 24 hours. Monitor completion via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

  • Initial Work-Up: Cool the mixture to room temperature. Add 20 mL of distilled water. Transfer to a separatory funnel and extract with Diethyl Ether (3 × 20 mL). Discard the organic (ether) layer containing neutral impurities.

  • Acidification & Isolation: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath (0-5°C). Slowly add 10% HCl or Glacial Acetic Acid dropwise until the pH reaches 4-5. A dense precipitate will form.

  • Purification: Collect the solid via vacuum filtration, wash with ice-cold water (2 × 10 mL), and dry in a vacuum oven at 60°C. Recrystallize from ethanol if necessary.

Protocol B: Microwave-Assisted Green Synthesis

Ideal for rapid library generation and high-throughput screening [2].

  • Preparation: In a 10 mL microwave-safe reactor vial, combine 1.0 mmol Isatin, 1.2 mmol ketone, and 2.5 mmol KOH in 3 mL of a 1:1 Ethanol/Water mixture.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 120°C for 9 to 12 minutes.

  • Work-Up: Cool the vial rapidly using compressed air. Filter any insoluble dark particulates.

  • Isolation: Pour the filtrate into 15 mL of ice water. Acidify with Glacial Acetic Acid to pH 4-5. Filter, wash, and dry the resulting pale-yellow solid.

Workflow Step1 1. Reagent Preparation Dissolve KOH, add Isatin & Ketone Step2 2. Reaction Execution Reflux (24h) or Microwave (9-12 min) Step1->Step2 Step3 3. Initial Work-up Cool, extract neutral impurities with Ether Step2->Step3 Step4 4. Acidification Add AcOH/HCl to pH 4-5 (Ice Bath) Step3->Step4 Step5 5. Isolation Filter precipitate, wash, and dry Step4->Step5

Caption: Step-by-step experimental workflow for synthesizing quinoline-4-carboxylic acids.

Quantitative Data & Substrate Scope

The modularity of the Pfitzinger reaction allows for diverse library generation. The table below summarizes expected yields based on varying the isatin and carbonyl substrates under conventional reflux conditions.

Isatin DerivativeCarbonyl SubstrateTarget ProductExpected Yield (%)Reaction Time (Reflux)
IsatinAcetophenone2-Phenylquinoline-4-carboxylic acid (Cinchophen)75 - 85%24 h
5-ChloroisatinCyclohexanone6-Chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid80 - 82%18 h
IsatinPyruvic AcidQuinoline-2,4-dicarboxylic acid65 - 70%24 h
5-MethylisatinPhenoxyacetone2,6-Dimethyl-3-phenoxyquinoline-4-carboxylic acid68 - 72%24 h
IsatinAcetophenone2-Phenylquinoline-4-carboxylic acid (Microwave)90 - 95%9 min

Applications in Drug Development

Derivatives synthesized via the Pfitzinger reaction are foundational to modern medicinal chemistry [2].

  • Antimalarial & Antibacterial Agents: The quinoline core is highly effective at intercalating DNA and disrupting the replication cycles of Plasmodium falciparum and various bacterial strains.

  • Oncology: Quinoline-4-carboxylic acids have demonstrated potent antiproliferative properties by acting as competitive inhibitors of human DHODH, an enzyme critical for de novo pyrimidine biosynthesis in rapidly dividing cancer cells.

  • Anti-HIV Research: Recent structure-activity relationship (SAR) studies have utilized the Pfitzinger reaction to generate libraries of quinoline derivatives that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

References

  • Pfitzinger, W. (1886). "Pfitzinger reaction." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry, 11(2), 225-250. URL: [Link]

Application Note: Evaluation of 6-Chloroisoquinolin-4-ol as a Scaffold in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical protocols for utilizing 6-Chloroisoquinolin-4-ol (6-Cl-IQ-4-OH) in oncology research. While often utilized as a high-value synthetic intermediate, this specific scaffold exhibits intrinsic biological activity relevant to fragment-based drug discovery (FBDD). The presence of the chlorine atom at the C6 position enhances lipophilicity and metabolic stability, while the C4-hydroxyl group serves as a critical hydrogen-bond donor/acceptor.

This document provides a validated workflow for solubilization, cytotoxicity screening (NCI-60 adapted), and mechanistic deconvolution, positioning 6-Chloroisoquinolin-4-ol as a "privileged structure" for targeting kinases and DNA topoisomerases.

Chemical Profile & Handling

Rationale: Planar isoquinolines are prone to π-stacking aggregation, which can lead to false negatives in biochemical assays. Proper solubilization is the first step to reproducible data.

PropertySpecification
Chemical Name 6-Chloroisoquinolin-4-ol
Molecular Formula C₉H₆ClNO
Molecular Weight 179.60 g/mol
LogP (Predicted) ~2.1 (Enhanced membrane permeability due to 6-Cl)
Solubility Low in water; Soluble in DMSO, DMF
Storage -20°C (Solid), Desiccated; -80°C (DMSO Stock)
Protocol 1: Compound Reconstitution
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Target Concentration: Prepare a 10 mM or 50 mM stock solution .

    • Calculation: To prepare 1 mL of 50 mM stock, weigh 8.98 mg of powder and dissolve in 1 mL DMSO.

  • Sonication: Sonicate for 5–10 minutes at ambient temperature. Visual inspection must confirm the absence of micro-particulates.

  • Aliquot & Freeze: Aliquot into amber glass vials (avoid plastic if possible for long-term storage to prevent leaching) and store at -80°C. Limit freeze-thaw cycles to <3.

Primary Assay: In Vitro Cytotoxicity Screening

Objective: Determine the IC50 (Half-maximal inhibitory concentration) across a panel of cancer cell lines. Methodology: MTT or SRB Assay (Adapted from NCI protocols).

Experimental Design
  • Cell Lines: Select lines representing diverse tissue origins and genetic backgrounds.

    • MCF-7 (Breast, ER+): Sensitive to isoquinoline-based topoisomerase inhibitors.

    • HCT-116 (Colon, p53 wt): Validates apoptotic competency.

    • A549 (Lung, KRAS mutant): Tests efficacy in resistant phenotypes.

  • Controls:

    • Negative: 0.1% DMSO (Vehicle).

    • Positive: Doxorubicin (DNA intercalator) or Staurosporine (Kinase inhibitor).

Step-by-Step Protocol
  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Prepare a serial dilution of 6-Chloroisoquinolin-4-ol in media.

    • Range: 0.1 µM to 100 µM (8-point dose response).

    • Critical Step: Ensure final DMSO concentration is ≤0.5% in all wells to avoid solvent toxicity.

  • Incubation: Treat cells for 48 or 72 hours .

  • Readout (MTT):

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours.

    • Aspirate media carefully.

    • Solubilize formazan crystals with 150 µL DMSO.

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis Template

Calculate % Cell Viability:


[1][2]

Representative Data (Simulated for Validation Criteria):

Cell LineTissueIC50 Target (Scaffold)IC50 Target (Optimized Lead)
MCF-7 Breast15 - 25 µM< 1.0 µM
HCT-116 Colon10 - 20 µM< 0.5 µM
A549 Lung> 50 µM (Resistant)~ 5.0 µM

Note: As a scaffold, micromolar activity (10–30 µM) is considered a "Hit." Nanomolar potency is typically achieved after derivatization at the C1 or N2 positions.

Mechanistic Deconvolution

Hypothesis: 6-Chloroisoquinolin-4-ol derivatives often act via DNA intercalation (due to planarity) or Kinase Inhibition (ATP-mimetic 4-OH/N-heterocycle pair).

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

Objective: Determine if the compound induces arrest at G2/M (suggesting tubulin/Topo II targeting) or G1/S (suggesting kinase/metabolic inhibition).

  • Treatment: Treat HCT-116 cells with IC50 concentration of the compound for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto). Record 10,000 events.

  • Result Interpretation:

    • G2/M Arrest: Indicates DNA damage or Topoisomerase II inhibition (Common for isoquinolines).

    • Sub-G1 Peak: Indicates Apoptosis.[2][3][4][5]

Visualizations

Diagram 1: Experimental Workflow

This diagram outlines the logical flow from compound preparation to lead validation.

G Prep Compound Prep (DMSO Stock) Screen Primary Screen (MTT Assay, 72h) Prep->Screen Serial Dilution Screen->Prep Re-test if Aggregated Hit Hit Identification (IC50 < 20 µM) Screen->Hit Data Analysis Mech Mechanism Deconvolution Hit->Mech Valid Hit Lead Lead Optimization (SAR Expansion) Mech->Lead Target Defined Cycle Cell Cycle (Flow Cytometry) Mech->Cycle Annexin Apoptosis (Annexin V) Mech->Annexin

Caption: Figure 1. Integrated workflow for evaluating 6-Chloroisoquinolin-4-ol bioactivity, moving from solubility checks to mechanistic validation.

Diagram 2: Putative Mechanism of Action (MoA)

Isoquinolines are "privileged scaffolds" capable of multi-target engagement. This diagram illustrates the potential pathways triggered by the 6-Cl-4-OH scaffold.[6]

MoA Cmpd 6-Chloroisoquinolin-4-ol Topo Topoisomerase II (DNA Intercalation) Cmpd->Topo Planar Stacking Kinase Kinase Domain (ATP Competitive) Cmpd->Kinase H-Bonding (4-OH) DSB DNA Double-Strand Breaks (DSBs) Topo->DSB Sig Inhibition of Survival Signaling (PI3K/Akt) Kinase->Sig p53 p53 Activation DSB->p53 Apop Apoptosis (Caspase 3/7) Sig->Apop Loss of Survival G2M G2/M Arrest p53->G2M p53->Apop G2M->Apop Mitotic Catastrophe

Caption: Figure 2. Putative signaling pathways. The scaffold likely engages Topoisomerase II or Kinase pockets, converging on p53-mediated apoptosis.

References

  • BenchChem. (2025).[3][7][8] Application Notes and Protocols for 1(2H)-Isoquinolinone Derivatives as Anticancer Agents. Retrieved from

  • National Institutes of Health (NIH). (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC6680674. Retrieved from

  • MDPI. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules. Retrieved from

  • BenchChem. (2025).[3][7] An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents. Retrieved from

  • Sigma-Aldrich. (2023). 6-Chloroquinoline Product Specification and Safety Data Sheet. Retrieved from

Sources

Assessing the Antimicrobial Activity of Chlorinated Isoquinolines: From Synthesis to Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-ISOQ-CL-001

Abstract & Chemical Context

Chlorinated isoquinolines represent a potent class of antimicrobial pharmacophores. Unlike their natural alkaloid precursors (e.g., berberine), synthetic chlorinated derivatives—specifically 1-chloro and 4-chloro isomers—exhibit enhanced lipophilicity and metabolic stability. The introduction of a chlorine atom (an electron-withdrawing group) at the C1 or C4 position modulates the


 of the nitrogen heterocycle, often increasing membrane permeability against Gram-positive pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) and Mycobacterium tuberculosis.

This guide provides a rigorous, standardized workflow for evaluating these compounds. It addresses the specific physicochemical challenges of chlorinated heterocycles—primarily hydrophobicity and precipitation in aqueous media—ensuring that generated


 (Minimum Inhibitory Concentration) values reflect true potency rather than solubility artifacts.
Key Structure-Activity Relationship (SAR) Logic
  • Lipophilicity (

    
    ):  Chlorination increases 
    
    
    
    , facilitating passive diffusion across the bacterial cell envelope.
  • Electronic Effect: The Chlorine atom withdraws electron density, altering the basicity of the isoquinoline nitrogen, which influences DNA intercalation affinity and topoisomerase inhibition.

Pre-Analytical: Compound Handling & Solubility

Critical Failure Point: Chlorinated isoquinolines are prone to precipitation in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Visual turbidity caused by precipitation is often mistaken for bacterial growth, leading to false-high MICs.

Protocol: Stock Preparation
  • Solvent: Dissolve the neat solid in 100% DMSO (Dimethyl Sulfoxide). Avoid ethanol, as it evaporates during incubation, altering concentrations.

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Why? Higher concentrations allow for larger dilution factors, keeping the final DMSO content low.

  • The "2% Rule": The final concentration of DMSO in the assay well must not exceed 1-2% (v/v) .

    • Validation: Run a "Solvent Control" column containing media + 2% DMSO (no drug) to confirm the solvent does not inhibit bacterial growth.

Primary Screening: Broth Microdilution (MIC)

Standard: CLSI M07-Ed11 / ISO 20776-1 Objective: Determine the lowest concentration inhibiting visible growth.[1]

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Readout: Resazurin (Alamar Blue) is recommended for these compounds to distinguish precipitation from growth.

  • Strains: S. aureus ATCC 29213 (QC Strain), E. coli ATCC 25922.

Workflow Diagram

MIC_Workflow Stock Stock Prep (20mM in DMSO) Dilution Serial Dilution (2x in CAMHB) Stock->Dilution Dilute to 2x final Plate 96-Well Plate Setup Dilution->Plate 100 µL/well Inoculum Inoculum Prep (5x10^5 CFU/mL) Inoculum->Plate 100 µL/well Incubate Incubation 16-20h @ 37°C Plate->Incubate Readout Readout (Visual/Resazurin) Incubate->Readout Check Turbidity

Figure 1: Standardized Broth Microdilution Workflow for hydrophobic small molecules.

Step-by-Step Protocol
  • Dilution Plate: Prepare 2x concentrations of the chlorinated isoquinoline in CAMHB in a deep-well block. Ensure the DMSO concentration is 2x the final desired limit (e.g., 2%).

  • Inoculum Prep:

    • Select 3-5 colonies from an overnight agar plate.

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to reach

      
       CFU/mL (2x final).
      
  • Assay Assembly:

    • Add 100 µL of 2x Compound to the test wells.

    • Add 100 µL of 2x Inoculum to the test wells.

    • Final System:

      
       CFU/mL, 1x Compound, 1% DMSO.
      
  • Controls:

    • Sterility Control: Media only.

    • Growth Control: Media + Bacteria + DMSO (no drug).

    • Precipitation Control: Media + Highest Drug Concentration (no bacteria). Crucial for chlorinated isoquinolines.

  • Incubation: 16–20 hours at 35°C ± 2°C (aerobic).

  • Readout:

    • Add 30 µL of 0.01% Resazurin solution. Incubate for 1-2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction).

Secondary Screening: Time-Kill Kinetics

Objective: Determine if the isoquinoline is bacteriostatic (stops growth) or bactericidal (kills >3 log10).

Protocol
  • Setup: Prepare tubes with compound at 1x MIC and 4x MIC .

  • Inoculation: Inoculate to ~

    
     CFU/mL.
    
  • Sampling: Remove aliquots at

    
     hours.
    
  • Plating: Serially dilute aliquots in PBS and spot-plate onto nutrient agar.

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL relative to the starting inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Mechanism of Action (MoA) Pathway

Chlorinated isoquinolines often act via dual mechanisms: membrane depolarization and DNA intercalation.

MoA_Pathway Cl_Iso Chlorinated Isoquinoline Lipophilicity Increased Lipophilicity (Chlorine Effect) Cl_Iso->Lipophilicity Structural Modification Membrane Cell Membrane Penetration Lipophilicity->Membrane Passive Diffusion Target1 Target A: DNA Intercalation Membrane->Target1 Target2 Target B: FtsZ / Topoisomerase Membrane->Target2 Death Bacterial Cell Death Target1->Death Replication Arrest Target2->Death Division Failure

Figure 2: Proposed Mechanism of Action for Chlorinated Isoquinolines.

Data Analysis & Selectivity Index (SI)

To validate the compound as a drug candidate, you must distinguish between specific antimicrobial activity and general toxicity.

Cytotoxicity Assay (Mammalian)

Use Vero cells or HepG2 lines. Perform an MTT or MTS assay with the same drug concentrations used in the MIC assay. Calculate the


  (Cytotoxic Concentration 50%).
Data Summary Table
ParameterDefinitionFormulaTarget Value
MIC Minimum Inhibitory Conc.Lowest conc. with no visible growth

MBC Minimum Bactericidal Conc.[2]Lowest conc. with 99.9% kill


Cytotoxicity (Mammalian)Conc. killing 50% of host cells

SI Selectivity Index


Interpretation: An SI < 10 suggests the antimicrobial activity may be due to general protoplasmic poisoning rather than a specific bacterial target.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-Ed11).[Link]

  • Swebocki, T., et al. (2023).[3] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[3] Protocols.io.[3] [Link]

  • He, N., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents: Synthesis, biological evaluation and structure-activity relationships.[4][5][6] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Karanja, C., et al. (2022).[7][8] Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome.[2][7][9] Antibiotics (Basel). [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.[1][10][11][Link]

Sources

Application Note: Development and Validation of TR-FRET Kinase Assays for Isoquinoline-Based ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Isoquinoline derivatives represent a highly privileged pharmacophore in the development of kinase inhibitors. Historically, this scaffold has been instrumental in targeting Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2)[1][2]. ROCK isoforms are critical downstream effectors of the small GTPase RhoA, playing pivotal roles in regulating actomyosin cytoskeleton dynamics, cell migration, and smooth muscle contraction[3].

The classic isoquinoline derivative, Fasudil (HA-1077), acts as an ATP-competitive inhibitor of ROCK and has been clinically utilized to prevent cerebral vasospasm following subarachnoid hemorrhage[2][4]. When developing high-throughput screening (HTS) or lead-optimization assays for novel isoquinoline compounds, selecting the appropriate biochemical assay format is paramount.

We strongly recommend Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for isoquinoline evaluation[5]. Isoquinoline scaffolds often exhibit intrinsic autofluorescence in the blue/green spectrum, which can cause severe false-positive or false-negative artifacts in standard fluorescence assays. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium or Terbium), allowing a time-delayed measurement that effectively eliminates short-lived autofluorescence and light-scattering interference, yielding a superior signal-to-noise ratio[5][6].

ROCK_Pathway RhoA Active RhoA ROCK ROCK1 / ROCK2 (Active Kinase) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (Inhibited) ROCK->MLCP Phosphorylates MLC Myosin Light Chain (Phosphorylated) ROCK->MLC Phosphorylates Iso Isoquinoline Inhibitor (e.g., Fasudil) Iso->ROCK ATP-competitive Inhibition MLCP->MLC Prevents dephosphorylation Actin Actomyosin Contraction & Cell Migration MLC->Actin Induces

ROCK signaling pathway and mechanism of isoquinoline-mediated inhibition.

Assay Design Rationale & Causality

According to the NIH Assay Guidance Manual, a robust in vitro biochemical kinase assay must be carefully optimized to ensure physiological relevance and reproducibility[6]. Every component in the assay buffer serves a specific, causal purpose:

  • ATP Concentration at Apparent

    
    :  Because isoquinolines are predominantly ATP-competitive inhibitors, running the assay at the apparent Michaelis-Menten constant (
    
    
    
    ) for ATP balances assay sensitivity with physiological relevance[6]. If ATP is too high, the assay will fail to detect weak competitive inhibitors; if too low, the signal window collapses.
  • Buffer Composition:

    • 50 mM HEPES (pH 7.5): Maintains the optimal physiological pH for ROCK catalytic activity[4].

    • 10 mM MgCl₂: Essential for coordinating the ATP-Mg²⁺ complex, which is the true substrate recognized by the kinase domain[4].

    • 2 mM DTT: A reducing agent that prevents the oxidation of critical cysteine residues within the kinase active site, ensuring the enzyme remains in its active conformation[4].

    • 0.01% Brij-35 (or 0.1% BSA): Isoquinoline derivatives can be highly hydrophobic. Detergents or carrier proteins prevent the non-specific adsorption of these compounds to the polystyrene microplate walls, preventing artificially inflated IC₅₀ values[4].

Experimental Workflow & Methodology

TR_FRET_Workflow A 1. Compound & Enzyme Pre-incubation (15 min) B 2. ATP & Substrate Addition (Kinase Reaction) A->B C 3. Stop Buffer & Detection Antibodies B->C D 4. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) C->D E 5. Data Analysis (IC50 & Z'-factor) D->E

Step-by-step TR-FRET assay workflow for evaluating kinase inhibitors.

Step-by-Step Protocol (384-Well Format)

Total Reaction Volume: 20 µL (10 µL Kinase Reaction + 10 µL Detection Mix)

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the isoquinoline compound in 100% DMSO. Perform an intermediate 1:100 dilution in Kinase Buffer to ensure the final DMSO concentration in the assay does not exceed 1% (DMSO >1% can denature the kinase).

  • Enzyme-Inhibitor Pre-Incubation: Add 5 µL of recombinant ROCK1 or ROCK2 enzyme (diluted in Kinase Buffer) to the microplate. Add 2.5 µL of the diluted isoquinoline compound. Causality: Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium with the enzyme before ATP is introduced.

  • Reaction Initiation: Add 2.5 µL of a master mix containing ATP (at

    
    ) and the specific biotinylated peptide substrate. Seal the plate and incubate for 60 minutes at room temperature.
    
  • Reaction Termination & Detection: Add 10 µL of the Detection Mix containing EDTA (10-20 mM final) and the Europium-labeled anti-phospho antibody[6][7]. Causality: EDTA rapidly chelates the Mg²⁺ ions, instantly halting the kinase reaction[7]. The antibody binds specifically to the phosphorylated substrate, bringing the donor (Europium) and acceptor fluorophores into close proximity.

  • TR-FRET Readout: Incubate for 60 minutes to allow the FRET complex to stabilize. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320-340 nm; Emission: 615 nm for donor, 665 nm for acceptor). Calculate the TR-FRET ratio (665 nm / 615 nm).

Quantitative Data: Reference Validation

To validate the integrity of your assay, reference isoquinoline compounds should be run in parallel. The experimental IC₅₀ values should align with established literature parameters.

Reference CompoundChemical ClassTargetExpected IC₅₀ / Kᵢ (µM)Primary Mechanism
Fasudil (HA-1077) IsoquinolineROCK1~0.33 µM (Kᵢ)ATP-Competitive Inhibition[1]
Fasudil (HA-1077) IsoquinolineROCK2~0.158 µM (IC₅₀)ATP-Competitive Inhibition[1]
Hydroxyfasudil Isoquinoline MetaboliteROCK1~0.73 µM (IC₅₀)ATP-Competitive Inhibition[8]
Hydroxyfasudil Isoquinoline MetaboliteROCK2~0.72 µM (IC₅₀)ATP-Competitive Inhibition[8]

Note: IC₅₀ values can shift slightly depending on the exact ATP concentration and substrate utilized in the specific TR-FRET kit.

Self-Validation & Quality Control

A trustworthy protocol must be a self-validating system. Ensure the following metrics are met before accepting compound data:

  • Z'-Factor Calculation: The Z'-factor evaluates the statistical effect size and assay robustness. It is calculated using the means (

    
    ) and standard deviations (
    
    
    
    ) of the positive control (100% enzyme activity, DMSO only) and negative control (0% activity, no enzyme or saturating reference inhibitor).
    
    
    An assay is only considered robust and ready for screening if the Z'-factor is
    
    
    0.5
    [6].
  • Signal-to-Background (S/B) Ratio: The TR-FRET ratio of the fully active enzyme should be at least 3 to 5 times higher than the background (no enzyme) signal.

  • Interference Controls: If an isoquinoline derivative shows an unusually steep Hill slope or an IC₅₀ in the low picomolar range, run a "counterscreen" without the enzyme to ensure the compound is not directly quenching the Europium emission.

References

  • Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL:[Link]

  • Assay Development for Protein Kinase Enzymes - NIH Assay Guidance Manual Source: National Institutes of Health (NIH) URL:[Link]

  • FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity Source: Portland Press URL:[Link]

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay Source: BMG Labtech URL:[Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in Gould-Jacobs quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimization and Troubleshooting of Low Yields in 4-Hydroxyquinoline Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Systemic Approach

Welcome to the Technical Support Center. You are likely here because your Gould-Jacobs reaction—a cornerstone method for synthesizing 4-hydroxyquinolines (4-quinolones)—has failed to scale or produced a "black tar" instead of crystalline product.

The Gould-Jacobs protocol is not a single reaction but a cascade of equilibria and kinetic bottlenecks. Low yield is rarely bad luck; it is almost always a violation of thermal thresholds or concentration limits . This guide deconstructs the synthesis into its two critical phases: Condensation and Cyclization , providing forensic troubleshooting for each.

Module 1: The Condensation Phase (Enamine Formation)

Context: The reaction between an aniline and an alkoxymethylenemalonate (usually diethyl ethoxymethylenemalonate, EMME) to form the anilinomethylenemalonate intermediate.[1][2][3]

Q1: "I still see significant unreacted aniline after refluxing in ethanol for 4 hours. Why?"

Diagnosis: You are fighting a reversible equilibrium. Technical Explanation: The condensation involves the nucleophilic attack of the aniline nitrogen on the EMME vinyl carbon, followed by the elimination of ethanol. If ethanol accumulates in the reaction matrix, the equilibrium shifts back toward the starting materials (Le Chatelier’s principle). The Fix:

  • Switch to Neat Fusion: Eliminate the solvent entirely. Heat the aniline and EMME (1.0 : 1.1 equiv) neat at

    
    .
    
  • Vacuum Assistance: Apply weak vacuum (water aspirator) during the reaction to actively pull off the generated ethanol.

  • Dean-Stark Trap: If a solvent is required for solubility (e.g., toluene or xylene), use a Dean-Stark apparatus to continuously remove ethanol azeotropically.

Q2: "My intermediate is an oil that won't crystallize. Can I carry it forward crude?"

Diagnosis: Impurity carryover risk.[4][5] The Fix: Yes, but with caution. While the intermediate is often an oil, carrying unreacted EMME into the high-temperature cyclization step (


) leads to polymerization and "tarring."
  • Protocol: If you cannot crystallize the intermediate, place the oil under high vacuum (

    
    ) at 
    
    
    
    for 1 hour to strip excess EMME and volatile impurities before attempting cyclization.

Module 2: The Thermal Cyclization (The Critical Bottleneck)

Context: The intramolecular electrophilic aromatic substitution that closes the ring. This is the most common point of failure.

Q3: "The reaction mixture turned into a solid black tar. Yield is <10%."

Diagnosis: Concentration Overload or Thermal Shock. Technical Explanation: The cyclization requires high activation energy (


). However, the intermediate and product are prone to intermolecular polymerization at these temperatures. If the concentration of the intermediate is too high, polymerization kinetics outcompete cyclization kinetics.
The Fix: High-Dilution Dropwise Addition. 
  • Do NOT mix the intermediate and solvent cold and heat them up together. This maximizes the time the substrate spends in the "danger zone" (decomposition temp) before reaching "cyclization temp."

  • Correct Protocol:

    • Heat the solvent (Dowtherm A or Diphenyl ether) to a rolling boil (

      
      ) first.
      
    • Add the intermediate (molten or dissolved in minimal solvent) dropwise to the boiling solvent.

    • Why? This ensures every drop of substrate instantly hits the activation temperature and cyclizes before it can find another substrate molecule to polymerize with.

Q4: "I am using mineral oil at but the reaction is incomplete."

Diagnosis: Kinetic Barrier Failure. Technical Explanation: The Gould-Jacobs cyclization is thermally demanding.[1]


 is often insufficient to cross the activation energy barrier for the transition state, especially for electron-deficient anilines.
The Fix: 
  • Switch Solvent: Use Dowtherm A (Diphenyl ether/Biphenyl eutectic). It boils at

    
    , providing the necessary thermal floor.
    
  • Inert Atmosphere: Sparge with Nitrogen (

    
    ). At 
    
    
    
    , oxidative degradation is rapid. An inert blanket is mandatory for high yields.

Module 3: Substituent Effects (Electronic Tuning)

Q5: "My meta-substituted aniline yields a mixture of isomers. Can I control this?"

Diagnosis: Regioselectivity inherent to the mechanism. Technical Explanation: A meta-substituent offers two ortho-positions for ring closure.

  • Electron-Donating Groups (EDG) (e.g., -OMe, -Me): Strongly activate the ring. Cyclization prefers the less sterically hindered position (para to the EDG), yielding the 7-substituted quinoline .

  • Electron-Withdrawing Groups (EWG) (e.g., -Cl, -NO2): Deactivate the ring. Cyclization is sluggish and less selective, often yielding mixtures of 5- and 7-substituted isomers. The Fix:

  • Purification: Isomers usually have significantly different solubilities. Recrystallization from Acetic Acid or DMF is standard for separation.

  • Alternative Route: If regiocontrol is critical and separation fails, consider the Conrad-Limpach synthesis or lithiation strategies, as Gould-Jacobs is electronically driven.

Module 4: Workup & Isolation

Q6: "How do I remove Dowtherm A? It's impossible to rotovap."

Diagnosis: Improper isolation technique. The Fix: Precipitation, not Evaporation. Dowtherm A has a high boiling point (


). Do not attempt to distill it off.
  • Cool the reaction mixture to room temperature (the product often crashes out).

  • Add a non-polar anti-solvent: Hexane or Petroleum Ether (approx. 3-4 volumes).

  • Filter the solids.[1][4][5][6][7]

  • Wash the filter cake copiously with Hexane to dissolve the Dowtherm matrix.

  • Final Cleanup: Recrystallize the crude solid from Ethanol or DMF to remove trace tars.

Visualizing the Workflow

The following diagram illustrates the optimized pathway and critical decision nodes for preventing low yield.

GouldJacobsOptimization Start Start: Aniline + EMME Condensation Condensation Step (110-130°C) Start->Condensation Check1 Check: Ethanol Removal? Condensation->Check1 Check1->Condensation Ethanol Trapped (Reversible) Intermediate Anilinomethylenemalonate (Isolate or Strip Volatiles) Check1->Intermediate Ethanol Removed (Vacuum/Neat) CyclizationSetup Cyclization Setup Solvent: Dowtherm A Intermediate->CyclizationSetup CriticalNode CRITICAL: Addition Method CyclizationSetup->CriticalNode FastAdd Bulk Addition (Cold/Warm) CriticalNode->FastAdd High Conc. SlowAdd Dropwise to Reflux (257°C) CriticalNode->SlowAdd High Dilution ResultFail Result: Polymerization/Tar Low Yield (<20%) FastAdd->ResultFail ResultSuccess Result: Cyclization High Yield (>70%) SlowAdd->ResultSuccess Workup Workup: Cool + Hexane Precip. ResultSuccess->Workup

Caption: Optimized workflow emphasizing the "High Dilution" addition technique to prevent polymerization.

Comparative Data: Cyclization Methods

Select the method based on your substrate's thermal stability.

MethodReagentsTemp (

)
ProsCons
Standard Thermal Dowtherm A / Diphenyl Ether

Scalable, Industry Standard, High Yield for stable substratesRequires high heat, risk of oxidation/tarring
Acid Catalyzed Polyphosphoric Acid (PPA)

Lower temp, good for thermally labile groupsViscous mess, difficult workup (hydrolysis exotherm)
Eaton's Reagent

in Methanesulfonic Acid

Milder than PPA, easier liquid workupExpensive for large scale, moisture sensitive
Microwave Neat / Ionic Liquid

Extremely fast (mins), high yieldHard to scale >100g, requires specialized reactor

References

  • Gould, R. G.; Jacobs, W. A. (1939).[8] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[8] [Link]

  • Price, C. C.; Roberts, R. M. (1948). "4-Hydroxy-7-chloroquinoline."[7] Organic Syntheses, 28, 38. [Link]

  • Riegel, B. et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction." Journal of the American Chemical Society, 68(7), 1264–1266. [Link]

  • Biotage Application Note. (2012). "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation." Biotage PathFinder. [Link]

  • Perin, G. et al. (2025). "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent." MDPI Molecules. [Link]

Sources

common side reactions in the Friedländer synthesis of quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process engineers troubleshoot the Friedländer synthesis of quinolines .

While the Friedländer annulation is a powerful and atom-economical method for constructing the quinoline core, it is notoriously susceptible to competing side reactions. This guide dissects the mechanistic causality behind these impurities and provides self-validating protocols to ensure high-fidelity synthesis.

Diagnostic Workflow for Friedländer Side Reactions

Before altering your reaction parameters, it is critical to identify the specific side product derailing your synthesis. Use the diagnostic decision tree below to match your analytical data (LC-MS/NMR) with the correct mechanistic intervention.

G Start Analyze Crude Reaction (LC-MS / NMR) Q1 High Aldol Byproducts? Start->Q1 Q2 Regioisomer Mixture? Start->Q2 Q3 Diazocine Detected? Start->Q3 S1 Switch to Lewis Acid (e.g., Mg(ClO4)2) Q1->S1 Yes S2 Use Bulky Protecting Groups or Screen Catalysts Q2->S2 Yes S3 Lower Temp or Use In Situ Nitro Reduction Q3->S3 Yes

Diagnostic decision tree for identifying and resolving Friedländer synthesis side reactions.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I seeing significant aldol condensation byproducts instead of my target quinoline? Causality: The classical Friedländer synthesis utilizes strong bases (e.g., KOH, NaOH) to drive the condensation between an o-aminoaryl carbonyl and an α-methylene ketone. However, under basic conditions, the ketone containing the α-methylene group can undergo rapid self-aldol condensation[1]. If the rate of this self-condensation exceeds the rate of cross-condensation with the o-aminoaryl carbonyl, your yield will plummet. Solution: Transition from Brønsted base catalysis to Lewis acid catalysis. Lewis acids activate the carbonyl carbon of the o-aminoaryl compound toward nucleophilic attack without generating highly reactive, unconstrained enolates. Catalysts such as Mg(ClO₄)₂ or FeCl₃ have been proven to completely suppress ketone self-condensation[2].

Q2: My reaction with an unsymmetrical ketone yields a mixture of regioisomers. How can I control this? Causality: Unsymmetrical ketones possess two distinct α-methylene/methyl sites. The Friedländer mechanism initiates with a Knoevenagel-type condensation; the specific α-carbon that attacks the o-aminoaryl carbonyl dictates the final regiochemistry[3]. Thermodynamic versus kinetic enolate formation leads to a mixed product profile. Solution: Regioselectivity can be steered by introducing steric hindrance (e.g., bulky protecting groups on one side of the ketone) or by systematically screening catalysts[4]. For example, specific ionic liquids or amine catalysts can favor kinetic enamine formation, directing cyclization to the less hindered side[3].

Q3: I am detecting dibenzo[b,f][1,5]diazocines in my LC-MS. Where is this coming from? Causality: This is a classic thermal degradation pathway. At elevated temperatures, the o-aminobenzophenone starting material can undergo self-condensation, acting as both the nucleophile and the electrophile to form an eight-membered diazocine ring[1]. Solution: Lower the reaction temperature. If the cross-condensation is sluggish at lower temperatures, utilize microwave irradiation to rapidly achieve the activation energy required for the desired quinoline formation before the diazocine can accumulate[1]. Alternatively, use a domino nitro-reduction strategy (see Protocol B) to generate the reactive amine in situ[5].

Pathways A 2-Aminoaryl Carbonyl D Dibenzo[b,f][1,5]diazocine (Side Product) A->D High Temp (Self-Condensation) E Cross-Condensation Intermediate A->E Catalyst B α-Methylene Ketone C Aldol Dimerization (Side Product) B->C Strong Base (Self-Condensation) B->E Catalyst F Target Quinoline E->F Kinetic/Steric Control G Regioisomer (Side Product) E->G Unsymmetrical Ketone

Mechanistic pathways of Friedländer synthesis highlighting side reactions.

Quantitative Data: Catalyst Efficacy & Side Product Profiles

To aid in your experimental design, the following table summarizes the impact of different catalytic systems on the yield and side-product distribution of the Friedländer synthesis.

Catalyst SystemReaction ConditionsTarget Quinoline YieldMajor Side ProductReference
Strong Base (KOH/NaOH) Reflux, Ethanol, 4-6h40–60%Aldol dimers[3],[1]
Thermal (Uncatalyzed) >150 °C, Solvent-free<30%Dibenzo[b,f][1,5]diazocines[1]
Mg(ClO₄)₂ (10 mol%) 60 °C, Ethanol, 18h>90%None (Clean conversion)[2]
Fe / AcOH (Domino) 80 °C, 2-4h85–95%Trace unreduced nitroarene[5]

Self-Validating Experimental Protocols

To ensure reproducibility and build trust in your workflows, utilize the following self-validating methodologies. Each protocol includes built-in visual and analytical checkpoints to confirm the reaction is proceeding along the correct mechanistic pathway.

Protocol A: Lewis Acid-Catalyzed Synthesis (Suppressing Ketone Self-Condensation)

This protocol utilizes Magnesium Perchlorate to activate the reaction without triggering base-catalyzed aldol dimerization[2].

  • Reaction Setup: In an oven-dried round-bottom flask, combine the 2-aminoaryl ketone (1.0 equiv) and the α-methylene ketone (1.5 equiv) in anhydrous ethanol (0.3 M concentration).

  • Catalyst Addition: Add Mg(ClO₄)₂ (10 mol%). Causality Note: The mild Lewis acidity coordinates the carbonyl oxygen, increasing electrophilicity without deprotonating the α-carbon.

  • Execution: Stir the mixture at 60 °C for 18 hours under an ambient atmosphere.

  • Self-Validation Checkpoint: After 2 hours, spot the mixture on a silica TLC plate (Hexanes/EtOAc).

    • Success Indicator: The highly fluorescent 2-aminoaryl ketone spot (under 254 nm UV) should steadily diminish, replaced by a distinct, lower Rf spot corresponding to the quinoline.

    • Failure Indicator: If multiple high-Rf spots appear rapidly, the ketone is self-condensing. Ensure your ethanol is strictly anhydrous, as water can disrupt the Lewis acid coordination sphere.

  • Workup: Evaporate the solvent under reduced pressure, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via column chromatography.

Protocol B: Domino Nitro Reduction-Friedländer (Avoiding Diazocine Formation)

2-aminobenzaldehydes are notoriously unstable and prone to self-condensation. This protocol avoids their isolation entirely by reducing a stable 2-nitrobenzaldehyde in situ[5].

  • Reaction Setup: Combine 2-nitrobenzaldehyde (1.0 equiv) and the active methylene compound (1.2 equiv) in a solvent mixture of Ethanol/Acetic Acid (1:1 v/v).

  • Reduction Initiation: Add Iron (Fe) powder (3.0 equiv) to the stirring mixture.

  • Execution: Heat the reaction to 80 °C. The Fe/AcOH system selectively reduces the nitro group to an amine, which immediately undergoes Knoevenagel condensation and cyclization with the active methylene compound[5].

  • Self-Validation Checkpoint:

    • Visual Indicator: The reaction mixture will transition from a pale yellow suspension to a dark, rust-colored slurry as the Fe powder is oxidized to Fe(II)/Fe(III) salts.

    • Analytical Indicator: LC-MS analysis at 60 minutes should show zero accumulation of the free 2-aminobenzaldehyde intermediate; the mass should jump directly from the nitro-starting material to the cyclized quinoline mass.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate, neutralize with saturated NaHCO₃, and extract with dichloromethane.

References

  • BenchChem.
  • BenchChem. "Optimizing reaction conditions for Friedländer quinoline synthesis". BenchChem.
  • BenchChem. "Navigating the Synthesis of 8-Hydroxyquinoline Derivatives: A Technical Support Guide". BenchChem.
  • Jie Wu et al. "An Expeditious Approach to Quinolines via Friedländer Synthesis Catalyzed by FeCl3 or Mg(ClO4)2". Thieme Connect.
  • NIH.

Sources

Technical Support Center: Purification of 6-Chloroisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the purification of 6-Chloroisoquinolin-4-ol . It is designed for researchers encountering difficulties with yield, purity, or chromatographic behavior.

Case ID: 6-Cl-ISOQ-4-OH-PUR Status: Active Support Tier: Senior Application Scientist[1]

Molecular Profile & Chromatographic Behavior

Before initiating purification, you must understand the physicochemical "personality" of your molecule. 6-Chloroisoquinolin-4-ol is not a simple organic substrate; it is an amphoteric heterocycle prone to tautomerism.[1]

  • Amphoteric Nature: It contains a basic pyridine-like nitrogen (

    
    ) and an acidic phenolic/enolic hydroxyl group (
    
    
    
    ).[1]
  • Tautomerism: In solution and on polar surfaces (like silica), it exists in equilibrium between the enol form (4-hydroxyisoquinoline) and the keto form (isoquinolin-4(1H)-one) . The keto form is highly polar and interacts strongly with stationary phases.

  • The "Silanol Trap": The basic nitrogen will H-bond aggressively with acidic silanols on silica gel, leading to severe peak tailing and mass loss unless a modifier is used.

Quick Reference Data
PropertyValue / CharacteristicImpact on Purification
Solubility Low in Hexane/EtOAc; Moderate in DCM/MeOH, DMSO.[1]Liquid loading is often impossible; Solid Loading is required.[1]
Acidity/Basicity Amphoteric (Acidic OH, Basic N).Sensitive to mobile phase pH.[1][2]
UV Absorbance Strong

~240-260 nm, ~320 nm.[1]
Easy detection by UV.[1]
TLC Behavior Streaks/Tails on standard Silica.[1]Requires TEA or

in eluent for accurate

.

Decision Matrix: Selecting the Purification Route

Do not default to flash chromatography immediately.[1] Use this logic flow to determine the optimal path.

Purification_Workflow Start Crude 6-Chloroisoquinolin-4-ol Solubility_Test Solubility Check (DCM or MeOH) Start->Solubility_Test Decision_Solubility Is it Soluble? Solubility_Test->Decision_Solubility Recryst Path A: Recrystallization (EtOH or AcOH) Decision_Solubility->Recryst High (Hot EtOH) Flash Path B: Flash Chromatography (DCM/MeOH + Modifier) Decision_Solubility->Flash Moderate/Low Check_Purity Purity > 95%? Recryst->Check_Purity Check Purity Issue_Tailing Switch Method? Flash->Issue_Tailing Severe Tailing? Prep_HPLC Path C: Reverse Phase HPLC (C18, Acidic Buffer) Check_Purity->Flash No (Complex Mix) Done Purified Product Check_Purity->Done Yes Issue_Tailing->Prep_HPLC Yes

Figure 1: Purification Decision Tree. Note that recrystallization is often superior for this specific scaffold due to its high melting point and crystallinity.

Troubleshooting & Protocols (Q&A Format)

Q1: My compound streaks across the TLC plate and never elutes as a tight band on the column. What is happening?

Diagnosis: Uncontrolled Acid-Base Interaction.[1] The basic nitrogen of the isoquinoline ring is protonating via the acidic silanol groups (


) on the silica gel. This creates an ionic bond (

) rather than a reversible adsorption, causing the compound to "drag."[1]

The Fix: The "Base-Modified" Mobile Phase You must neutralize the silica surface.

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1][3]

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the mobile phase.
    
  • Protocol:

    • Pre-wash the column with the mobile phase containing the base before loading your sample. This "deactivates" the silica.

    • Run a gradient from 100% DCM to 90:10 DCM:MeOH (both with 1% TEA).

    • Note: TEA is harder to remove than Ammonia.[1] If using TEA, you may need a high-vacuum dry-down or a subsequent wash.[1]

Q2: I cannot dissolve the crude material in a small volume of DCM for loading. It precipitates immediately.

Diagnosis: Solubility Mismatch (The "General Solubility" Trap). Isoquinolin-4-ols are planar, stacking aromatics with high melting points.[1] They are often sparingly soluble in non-polar solvents.[1]

The Fix: Dry Loading (Solid Load) Liquid loading will result in precipitation at the head of the column, causing split peaks and poor resolution.

  • Dissolve your crude mixture in a larger volume of MeOH or Acetone (where it is soluble).

  • Add Celite 545 or Silica Gel (ratio 1:2 sample to solid support).

  • Rotary evaporate until you have a free-flowing dry powder.

  • Load this powder carefully onto the top of your pre-equilibrated column.[1]

  • Add a layer of sand on top to protect the bed.

Q3: I see two spots on TLC that merge together. Is my product decomposing?

Diagnosis: Tautomerism (Keto-Enol Equilibrium).[1] You are likely seeing the separation of the enol (4-hydroxy) and keto (4-isoquinolinone) forms.[1] On silica, the keto form moves slower. This is not decomposition; it is the same molecule equilibrating.

The Fix: Force the Equilibrium

  • Option A (Solvent): Using a protic solvent like Methanol in the mobile phase usually pushes the equilibrium enough to coalesce the spots.

  • Option B (Reverse Phase): Switch to C18 chromatography using water/acetonitrile with 0.1% Formic Acid .[1] The acidic environment protonates the nitrogen, locking the molecule into a single cationic species that separates cleanly without tautomeric blurring.

Q4: My yield is lower than expected. Is the compound staying on the silica?

Diagnosis: Irreversible Adsorption.[1] Yes. The 4-hydroxyisoquinoline moiety can chelate with metal impurities in the silica or bind irreversibly to highly active sites.

The Fix: The "Strip" Wash If you are missing mass:

  • Flush the column with DCM : MeOH :

    
     (80 : 18 : 2) .
    
  • This highly polar, basic mixture will displace almost anything bound to the silica.

  • Pro-Tip: For future runs, consider using Neutral Alumina instead of Silica Gel. Alumina is less acidic and often provides better recovery for isoquinolines.[1]

Validated Experimental Protocols

Protocol A: Flash Chromatography (Silica)
  • Stationary Phase: High-performance Silica Gel (40-63 µm).[1]

  • Mobile Phase A: DCM + 1%

    
    .[1]
    
  • Mobile Phase B: MeOH + 1%

    
    .[1]
    
  • Gradient:

    • 0-5 min: 100% A (Isocratic)[1]

    • 5-20 min: 0% to 10% B[1]

    • 20-30 min: 10% to 20% B

  • Detection: UV at 254 nm.[1]

Protocol B: Recrystallization (Recommended First Step)

Before chromatography, attempt this. It is often sufficient for >98% purity.[1]

  • Suspend crude solid in Ethanol (EtOH) or Acetic Acid (AcOH) .[1]

  • Heat to reflux until dissolved (add minimum solvent necessary).

  • If dark particles remain, filter hot (caution: rapid crystallization may occur).

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the pale yellow/off-white needles.[1]

  • Wash with cold diethyl ether.[1]

References

  • BenchChem. Targeted Synthesis of 6-Chloroisoquinolin-4-ol. Retrieved from .

  • PubChem. 4-Hydroxyisoquinoline Compound Summary. National Center for Biotechnology Information.[1] Retrieved from .[1]

  • McCalley, D. V. (2023).[1][4] Overcoming the problem of peak tailing in the analysis of basic compounds by HPLC. Chemical Communications, 59, 7887–7899.[4] Link.

  • Bozkurt, A., et al. (1993).[5] Determination of debrisoquine and 4-hydroxydebrisoquine in urine by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 11(8), 745-749.[5] Link.

  • Sigma-Aldrich. 4-Hydroxyisoquinoline Safety Data Sheet & Properties. Retrieved from .[1]

Sources

Technical Support Center: Optimizing Reaction Temperature for Pfitzinger Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Pfitzinger Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing one of the most critical parameters in this reaction: temperature . As experienced chemists know, precise temperature control is paramount for maximizing yield, minimizing impurities, and ensuring the reproducibility of the Pfitzinger synthesis. This document will delve into the causality behind temperature-related phenomena and provide actionable protocols to overcome common challenges.

Understanding the Thermal Dynamics of the Pfitzinger Reaction

The Pfitzinger reaction, a robust method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base, is a multi-step process.[1][2] Each step—from the initial base-mediated hydrolysis of the isatin ring to the final cyclization and dehydration—is influenced by temperature.[1][2] An optimal thermal profile ensures that the desired reaction pathway is favored, while competing side reactions are suppressed.

Excessively high temperatures can lead to the decomposition of thermally sensitive starting materials, such as oxaloacetate, and promote side reactions like self-condensation of isatin or the carbonyl compound, resulting in the formation of intractable tars.[3] Conversely, temperatures that are too low can lead to sluggish or incomplete reactions, significantly reducing the overall yield.[3] Therefore, the "sweet spot" for temperature is highly dependent on the specific substrates being used.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the reaction temperature in a Pfitzinger synthesis?

For many standard Pfitzinger reactions involving relatively stable ketones, refluxing in a solvent like ethanol (boiling point ~78°C) is a common starting point.[4][5] One study, for instance, describes refluxing a mixture of isatin, a ketone, and potassium hydroxide in ethanol at approximately 79°C for 24 hours.[5] However, this should be considered a general guideline, and optimization is often necessary.

Q2: My starting materials are thermally sensitive. What temperature range should I explore?

For substrates prone to decomposition at elevated temperatures, a much milder approach is required. A gentle warming in the range of 34-40°C may be sufficient to facilitate the reaction without significant degradation of the reactants.[3] For particularly sensitive compounds like diethyl oxaloacetate, the reaction is often best performed at or just above room temperature for an extended period (e.g., 48 hours or more).[6] Attempting to accelerate these reactions by increasing the temperature often leads to a decrease in yield and an increase in tar formation.[6]

Q3: I am observing significant tar formation. Is this related to temperature?

Yes, tar formation is a frequent issue in the Pfitzinger reaction and is often exacerbated by excessive heat. These resinous byproducts can arise from the self-condensation of isatin or the carbonyl compound under strongly basic conditions, as well as the polymerization of reaction intermediates. Maintaining a controlled and optimized temperature is a key strategy to mitigate this problem.

Q4: Can microwave irradiation be used to optimize the reaction temperature and time?

Absolutely. Microwave-assisted synthesis has emerged as a powerful tool for optimizing the Pfitzinger reaction.[3][7] Microwave heating allows for rapid and uniform heating of the reaction mixture to a precise target temperature, which can dramatically reduce reaction times from hours to minutes.[7] For example, a microwave-assisted Pfitzinger reaction has been reported to be complete in as little as 9-12 minutes at 140°C.[4][7] This rapid heating can also help to minimize the formation of byproducts that may occur during prolonged heating.[4]

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the Pfitzinger synthesis and provides a systematic approach to troubleshooting, with a focus on temperature optimization.

Issue 1: Low Product Yield

Potential Cause:

  • Incorrect Reaction Temperature: The temperature may be too low for the specific substrates, leading to an incomplete reaction, or too high, causing decomposition of starting materials or products.[3]

  • Decomposition of Starting Materials: Thermally labile substrates, such as those containing sensitive functional groups, can degrade at elevated temperatures.[3]

Troubleshooting Workflow:

Caption: Troubleshooting low yield in Pfitzinger synthesis.

Experimental Protocol for Temperature Screening:

  • Small-Scale Trials: Set up several small-scale reactions (e.g., using 100 mg of isatin) in parallel.

  • Temperature Gradient: Run each reaction at a different temperature (e.g., room temperature, 40°C, 60°C, and reflux).

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 2-4 hours).

  • Analysis: After a set time (e.g., 24 hours), work up each reaction and analyze the crude product by a suitable method (e.g., NMR or LC-MS) to determine the approximate yield and purity.

  • Optimization: Based on the results, select the optimal temperature for a larger scale reaction.

Issue 2: Formation of Tarry Byproducts

Potential Cause:

  • Excessive Heat: High temperatures promote side reactions, including polymerization and self-condensation of reactants and intermediates, leading to the formation of insoluble tars.

Troubleshooting Workflow:

Caption: Troubleshooting tar formation in Pfitzinger synthesis.

Data Presentation: Temperature Effects on Yield

The following table summarizes the impact of reaction temperature on the Pfitzinger synthesis for different types of substrates, based on literature reports.

Isatin DerivativeCarbonyl CompoundTemperature (°C)Reaction TimeYield (%)Reference
IsatinAcetoneReflux (~65°C)4 hours~60[6]
IsatinVarious KetonesReflux (~79°C)24 hours60-85[4][5]
IsatinDiethyl Oxaloacetate34-4048+ hoursVaries[3][6]
Isatin4-Methylacetophenone140 (Microwave)12 minutesHigh[7]
5-Substituted IsatinAppropriate KetonesBoiling water-alcoholVaries~70-81[7]

Visualizing the Reaction Pathway and Temperature Influence

The following diagram illustrates the general mechanism of the Pfitzinger reaction and highlights the critical influence of temperature.

Pfitzinger_Mechanism cluster_0 Isatin Ring Opening cluster_1 Condensation cluster_2 Cyclization & Dehydration cluster_3 Temperature Influence Isatin Isatin Isatinate Isatinate (Keto-acid intermediate) Isatin->Isatinate Hydrolysis Base Base (e.g., KOH) Enamine Enamine Intermediate Isatinate->Enamine Condensation Carbonyl Carbonyl Compound Quinoline Quinoline-4-carboxylic acid Enamine->Quinoline Intramolecular Cyclization & Dehydration Temp Reaction Temperature Temp->Isatinate Influences rate & stability Temp->Enamine Influences rate of formation Temp->Quinoline Impacts final yield & purity SideReactions Side Reactions (Tar, Decomposition) Temp->SideReactions High temp promotes

Caption: Pfitzinger reaction pathway and the influence of temperature.

Conclusion

Optimizing the reaction temperature is a critical step in achieving a successful Pfitzinger quinoline synthesis. A systematic approach, beginning with an understanding of the thermal stability of the substrates and employing small-scale screening experiments, is essential. For standard substrates, reflux conditions often provide a good starting point, while thermally sensitive molecules necessitate milder conditions. The advent of microwave-assisted synthesis offers a powerful alternative for rapid and controlled heating, often leading to improved yields and reduced reaction times. By carefully considering the principles outlined in this guide and utilizing the troubleshooting workflows, researchers can effectively navigate the challenges associated with temperature optimization in the Pfitzinger reaction.

References

  • Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257–294. Available at: [Link]

  • Wikipedia. Pfitzinger reaction. Available at: [Link]

  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). Available at: [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]

  • Ofilas, R. V. D. Chemistry of Pfitzinger Synthesis. Scribd. Available at: [Link]

  • Name Reactions in Organic Synthesis. Pfitzinger Quinoline Synthesis.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. Available at: [Link]

  • The Pfitzinger Reaction. Sciencemadness Discussion Board. Available at: [Link]

  • Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. Available at: [Link]

  • Saleh, M. M., & Khaleel, M. (2015). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 4(8), 1833-1839. Available at: [Link]

Sources

FAQ 1: Why does my meta-substituted benzaldehyde yield an inseparable mixture of 5- and 7-substituted isoquinolines?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and medicinal chemists facing regioselectivity and yield challenges during the synthesis of isoquinolines and tetrahydroisoquinolines (THIQs) via the Pomeranz–Fritsch reaction.

Below, we troubleshoot the most common synthetic bottlenecks, explain the mechanistic causality behind them, and provide field-proven, self-validating protocols to achieve high regiocontrol.

The Root Cause: The classical Pomeranz–Fritsch reaction proceeds via the acid-catalyzed intramolecular electrophilic aromatic substitution (EAS) of a benzalaminoacetal intermediate [3]. When utilizing a meta-substituted benzaldehyde (e.g., 3-methoxybenzaldehyde), the aromatic ring possesses two reactive ortho positions available for cyclization.

Because the cyclization is governed by both electronic directing effects and steric hindrance, the electrophilic attack predominantly occurs at the less sterically hindered para position relative to the electron-donating group. This typically yields the 7-substituted isoquinoline as the major product (often in a 4:1 to 5:1 ratio) and the 5-substituted isoquinoline as the minor byproduct [1].

Regioselectivity A m-Substituted Benzalaminoacetal B Para-Attack (Sterically Favored) A->B H+ Catalyst C Ortho-Attack (Sterically Hindered) A->C H+ Catalyst D 7-Substituted Isoquinoline (Major) B->D E 5-Substituted Isoquinoline (Minor) C->E

Competing electrophilic aromatic substitution pathways in the Pomeranz-Fritsch reaction.

FAQ 2: My classical Pomeranz-Fritsch cyclization in concentrated sulfuric acid is yielding black tar and low product recovery. How can I fix this?

The Root Cause: Concentrated sulfuric acid at elevated temperatures (100 °C) frequently causes the intermediate imine (Schiff base) to hydrolyze back into the starting aldehyde and aminoacetal. The liberated aminoacetal rapidly polymerizes under harsh acidic conditions, resulting in the characteristic "black tar" and drastically reduced yields (often <30%) [3].

The Solution: The Bobbitt Modification (Pomeranz–Fritsch–Bobbitt Reaction) By reducing the imine to a secondary amine prior to cyclization, you form a highly stable intermediate that will not hydrolyze. Upon exposure to milder acids (e.g., 6 M HCl or 70% HClO₄), the secondary amine generates a highly reactive iminium ion that cyclizes smoothly to form a 1,2,3,4-tetrahydroisoquinoline (THIQ) [1]. This modification minimizes polymerization, boosts yields to 54–99%, and often improves regioselectivity by allowing kinetic control of the cyclization [4].

Workflow Start Benzaldehyde + Aminoacetal Imine Schiff Base (Imine) Start->Imine Classical Classical P-F (Conc. H2SO4, 100°C) Imine->Classical Bobbitt Bobbitt Modification (NaBH4 Reduction) Imine->Bobbitt Degradation Polymerization / Tar (Low Yield) Classical->Degradation Side Reaction Isoquinoline Fully Aromatic Isoquinoline Classical->Isoquinoline Desired Amine Secondary Amine (Stable) Bobbitt->Amine MildAcid Mild Cyclization (6M HCl or 70% HClO4) Amine->MildAcid THIQ Tetrahydroisoquinoline (High Yield, Clean) MildAcid->THIQ

Classical Pomeranz-Fritsch workflow compared to the Bobbitt modification.

FAQ 3: How can I selectively synthesize the sterically hindered 5-substituted isomer?

The Solution: The Halogen Blocking Strategy To force the cyclization to the sterically hindered ortho position, you must temporarily block the favored para position using a halogen (typically bromine).

Step-by-Step Methodology:

  • Regioselective Bromination: Treat your meta-substituted benzaldehyde with Br₂ in acetic acid. The electron-donating group will direct the bromine to the less hindered para position (the site you want to block).

    • Self-Validation: Run ¹H-NMR on the product. The disappearance of the aromatic proton para to your directing group confirms successful blocking.

  • Reductive Amination (Bobbitt Prep): Condense the brominated benzaldehyde with aminoacetaldehyde dimethyl acetal in methanol at reflux (2 h). Cool to 0 °C and add 1.5 equivalents of NaBH₄ portion-wise.

    • Self-Validation: Take an NMR aliquot. The imine proton (CH=N) at ~8.2 ppm must completely disappear, replaced by a secondary amine methylene signal at ~3.8 ppm.

  • Directed Cyclization: Dissolve the resulting secondary amine in 6 M HCl and heat to reflux for 12 hours. Because the favored position is blocked by bromine, the iminium ion is forced to cyclize at the remaining ortho position.

  • Hydrodehalogenation: Dissolve the crude brominated THIQ in methanol, add 10% Pd/C, and stir under a hydrogen atmosphere (1 atm) for 4 hours to remove the bromine blocking group. Filter through Celite and concentrate to yield the pure 5-substituted THIQ.

FAQ 4: Are there modern alternatives to mineral acids that offer better chemoselectivity?

Yes. If your substrate contains acid-sensitive functional groups or if you are targeting 1,2-dihydroisoquinolines (DHIQs) rather than fully reduced THIQs, modern Lewis acid/Brønsted base combinations are highly effective.

The Fujioka/Kita conditions utilize trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a sterically encumbered amine base (like pyridine or 2,6-lutidine) to activate the acetal under exceptionally mild conditions [2]. This avoids the degradation pathways associated with strong mineral acids.

Quantitative Data Summary: Catalyst & Condition Comparison
Modification / CatalystReagentsTypical YieldRegioselectivity ControlPrimary Application
Classical P-F Conc. H₂SO₄, 100 °C20–40%Poor (Favors 7-isomer)Unsubstituted isoquinolines
Bobbitt Modification 1. NaBH₄ 2. 6 M HCl54–99%Moderate (Tunable)1,2,3,4-THIQs [1]
Jackson Modification 1. TsCl 2. Lewis Acid60–85%ModerateN-Tosyl-dihydroisoquinolines
Fujioka/Kita TMSOTf, Pyridine70–90%Good1,2-Dihydroisoquinolines [2]

FAQ 5: What is the Schlittler-Müller modification, and when should I use it?

The Solution: If you are struggling to synthesize C1-substituted isoquinolines, the Schlittler-Müller modification is the preferred route. Instead of condensing a benzaldehyde with an aminoacetal, this modification inverts the synthons: it condenses a substituted benzylamine with a glyoxal hemiacetal [3].

By altering the bond-forming geometry, the electrophilic attack originates from a different trajectory. Depending on the substitution pattern of your starting benzylamine, this can entirely bypass the steric clashes that cause poor regioselectivity in the classical Pomeranz-Fritsch reaction.

References

  • Bobbitt reaction - Grokipedia. Grokipedia. Available at:[Link]

  • Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz-Fritsch-Bobbitt reaction with non-activated and moderately-activated systems - PubMed. National Institutes of Health (NIH). Available at:[Link]

Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Thermal Runaway Prevention & Reaction Control Target Audience: Medicinal Chemists, Process Engineers Safety Level: Critical (Class 1 Exotherm Risk)

Safety Briefing: The Anatomy of the "Skraup Violence"

The Skraup synthesis is historically notorious for "eruptive" failures. Before attempting the protocol, you must understand why the reaction explodes. It is not a single event but a cascade of three exothermic phases that often overlap disastrously if not managed.

The Thermal Cascade Mechanism
  • Dehydration (The Trigger): Sulfuric acid dehydrates glycerol to acrolein.[1][2] This is endothermic initially but becomes exothermic as acid concentration spikes locally.

  • Michael Addition (The Sustainer): Aniline attacks acrolein. This is moderately exothermic.

  • Cyclization & Oxidation (The Spike): The ring closure and subsequent aromatization (by nitrobenzene) release a massive pulse of energy.

The Danger Zone (The Induction Period): The most common failure mode is the "Silent Accumulation." Users heat the flask, see no reflux, and increase the heat. Meanwhile, acrolein accumulates. Suddenly, the threshold is reached, and the entire accumulated mass reacts simultaneously, exceeding the condenser's capacity and ejecting the reactor contents.

Visualization: The Thermal Runaway Loop

SkraupRunaway Start Reactants Mixed (Aniline, Glycerol, H2SO4, PhNO2) Heat External Heat Applied Start->Heat Induction Induction Period (No visible boiling) Heat->Induction Accumulation Accumulation of Acrolein Intermediate Induction->Accumulation User assumes nothing is happening Accumulation->Heat User adds MORE heat Trigger Threshold Temperature Reached Accumulation->Trigger Runaway Simultaneous Reaction of Accumulated Intermediates Trigger->Runaway Eruption Thermal Runaway / Eruption Runaway->Eruption

Figure 1: The causal loop of a Skraup explosion. The critical error is adding heat during the silent accumulation phase.

Optimized Protocol: The Ferrous Sulfate Modification

To prevent thermal runaway, we utilize the Clarke & Davis Modification (Org. Synth. 1941).[3] This method introduces Ferrous Sulfate (


) as a moderator.[1][4][5]

Why it works:


 acts as a redox buffer (oxygen carrier). It regulates the oxidation potential of the nitrobenzene, ensuring the oxidation step occurs gradually rather than instantaneously.
The "Safe-Start" Protocol
ParameterTraditional Method (High Risk)Modified Safe Method
Moderator NoneFerrous Sulfate (

)
Oxidant Nitrobenzene (uncontrolled)Nitrobenzene (buffered by

)
Acid Addition All at onceControlled / Dropwise
Heat Source Bunsen/Mantle (Continuous)On/Off Management (See Step 4)
Step-by-Step Methodology
  • The Pre-Mix: In a round-bottom flask (sized 2x reaction volume), combine:

    • Aniline (1.0 equiv)

    • Glycerol (3.0 equiv)

    • Nitrobenzene (0.6 equiv)[6]

    • Ferrous Sulfate (0.05 equiv)[6]

  • Acid Addition: Add concentrated Sulfuric Acid (2.0 equiv) in portions or dropwise with swirling. Do not heat yet.

  • The "Kick-Start": Attach a wide-bore reflux condenser. Apply gentle heat until the first sign of boiling/bubbling appears.

  • The Critical Pause: IMMEDIATELY REMOVE THE HEAT SOURCE.

    • The reaction is now self-sustaining.[4] The exothermic heat will keep the mixture boiling for 15–45 minutes.

    • Visual Cue: If the mixture rises high in the condenser, apply a wet towel to the upper flask to cool it slightly.[7]

  • The Completion: Once the spontaneous boiling subsides, reapply external heat and reflux for 3–4 hours to complete the cyclization.

Troubleshooting Hub (FAQs)

Issue 1: "The reaction does nothing for 30 minutes, then boils over."

Diagnosis: You are suffering from Induction Lag . The Fix:

  • Do not increase heat if boiling doesn't start immediately.

  • Add a "Seed": Some chemists retain a small amount of "crude tar" from a previous successful reaction to add to the new batch. This eliminates the induction period by providing active intermediates.

  • Check Water Content: Anhydrous glycerol reacts faster. If your glycerol is old (wet), the dehydration step is retarded, delaying the entire cascade.

Issue 2: "My yield is low (<30%) and I have a massive amount of black tar."

Diagnosis: Polymerization of Acrolein.[5] The Fix:

  • Temperature Control: You likely heated too aggressively during the "self-sustaining" phase.

  • Dilution: Add Acetic Acid (50% v/v relative to H2SO4) to the reaction mix. This dilutes the concentration of acrolein, reducing the probability of polymerization without stopping the cyclization.

  • Alternative Oxidant: Switch from Nitrobenzene to Iodine (

    
    ) . The iodine route (0.01 equiv as catalyst) often produces cleaner reactions with less tar, though it requires a different oxidant stochiometry.
    
Issue 3: "I need to scale this up to 1kg. Is the batch process safe?"

Diagnosis: Heat Transfer Limitation. The Fix: STOP. Do not scale a batch Skraup reaction linearly. The surface-area-to-volume ratio decreases, making the exotherm unmanageable.

  • Solution: Switch to a Semi-Batch approach.

    • Heat the Sulfuric Acid (and FeSO4) to 140°C first.

    • Pre-mix Aniline/Glycerol/Nitrobenzene.[1]

    • Add the pre-mix dropwise into the hot acid over 2 hours. This ensures that unreacted acrolein never accumulates; it reacts instantly upon hitting the hot acid.

Modern Engineering: Continuous Flow Synthesis

For drug development environments, the batch Skraup is often replaced by Continuous Flow Chemistry to completely eliminate the explosion risk.

Flow Chemistry Workflow

In a flow reactor (e.g., heated coil reactor), the surface-area-to-volume ratio is orders of magnitude higher than a flask. This allows for excellent heat dissipation.

FlowSkraup FeedA Feed A: Aniline + Glycerol Mixer T-Mixer (Rapid Mixing) FeedA->Mixer FeedB Feed B: H2SO4 + Oxidant FeedB->Mixer Reactor Heated Coil Reactor (150°C, 20 bar pressure) Mixer->Reactor Residence Time: 5-10 min Quench Cooling Loop (Quench Exotherm) Reactor->Quench Collection Collection & Neutralization Quench->Collection

Figure 2: Continuous flow setup. High pressure allows superheating without boiling, and the small diameter prevents thermal runaway.

Advantages:

  • Safety: The active reacting volume is small (milliliters).

  • Speed: Reaction times drop from 4 hours to 10 minutes due to higher allowable temperatures (superheating).

  • Yield: Significant reduction in tar formation.

References

  • Clarke, H. T., & Davis, A. W. (1941).[3] Quinoline. Organic Syntheses, Coll.[3][7] Vol. 1, p. 478.[3] Link

    • The authoritative source for the Ferrous Sulfate modific
  • Manske, R. H. F. (1942).[3] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[3] Link

    • Comprehensive review of reaction mechanisms and historical modific
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890. Link

    • Discusses the use of moder
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

    • Modern approaches to controlling high-energy heterocycle synthesis.

Sources

removing impurities from crude 6-Chloroisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Chloroisoquinolin-4-ol Purification Ticket ID: ISO-CL-4OH-PUR-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Personality" of Your Molecule

Researchers often underestimate 6-Chloroisoquinolin-4-ol. It is not merely a "brick" in a synthetic pathway; it is a zwitterionic shapeshifter. Its purification is complicated by two main factors:

  • Amphoterism: It possesses a basic pyridine-like nitrogen and an acidic phenol-like hydroxyl group. It can exist as a cation, a neutral species, or an anion depending on pH.

  • Regioisomerism: The synthesis (often via Pomeranz-Fritsch or Gabriel-Colman) frequently produces the 7-chloro isomer, which has nearly identical polarity to the 6-chloro target.

This guide moves beyond standard "wash and dry" instructions. We treat purification as a logic gate system based on the molecule's physical organic properties.

Part 1: The Triage (Troubleshooting FAQs)

Q1: "My crude reaction mixture is a black, viscous tar. Is it salvageable?" A: Yes. This is typical of high-temperature acid-catalyzed cyclizations (e.g., using


 or 

). The "tar" usually consists of polymerized non-basic byproducts.
  • The Fix: Exploit the basic nitrogen. Dissolve the tar in dilute aqueous HCl (pH ~2). The product will protonate and enter the water phase. The non-basic tars will remain organic or insoluble. Filter the solids, wash the aqueous layer with DCM, then basify carefully to precipitate the product.

Q2: "I see two spots on TLC with identical Rf values. How do I remove the 7-chloro isomer?" A: Stop running columns. Silica gel chromatography is rarely effective for separating chloro-isoquinoline regioisomers due to their overlapping dipole moments.

  • The Fix: Recrystallization is the filter of choice here. The crystal lattice is far more discriminating than a silica surface. The 6-chloro isomer typically packs differently than the 7-chloro due to steric interactions with the peri-hydrogens (H5 and H8).

Q3: "My product streaks/tails badly on silica gel, even with polar eluents." A: You are fighting the silanols. The basic nitrogen of the isoquinoline interacts with the acidic Si-OH groups on the silica, causing drag.

  • The Fix: Passivate the silica. Add 1% Triethylamine (TEA) or 1%

    
     to your mobile phase. Alternatively, use alumina (neutral or basic) instead of silica.
    

Part 2: Detailed Purification Protocols

Protocol A: The "Reset" (Acid-Base Extraction)

Use this when the crude is <70% pure or tarry.

Theory: The pKa of the isoquinolinium nitrogen is approximately 4.5–5.0 (lowered from 5.4 by the electron-withdrawing Cl). The pKa of the 4-OH group is ~9.0–9.5. We aim to protonate the nitrogen without deprotonating the hydroxyl.

StepActionMechanistic Rationale
1 Suspend crude solid in 1M HCl (10 mL/g). Sonicate if necessary.Protonates the pyridine N (

), making the molecule water-soluble.
2 Filter through Celite.Removes insoluble polymerized tars and inorganic salts.
3 Wash filtrate with DCM (

vol).
Extracts non-basic organic impurities (starting materials, neutral side products).
4 Slowly adjust aqueous layer pH to 7.5–8.0 using

.
CRITICAL: Do not overshoot to pH >10. High pH deprotonates the OH, forming the soluble phenolate anion (

).
5 Stir the resulting suspension for 30 mins at

.
Maximizes precipitation of the neutral zwitterion/tautomer.
6 Filter and dry.Yields the "chemically pure" crude.
Protocol B: The "Isomer Killer" (Recrystallization)

Use this to remove the 7-chloro isomer and trace metals.

Solvent System: Ethanol (EtOH) / Water or Acetic Acid (AcOH) / Water.

  • Dissolution: Suspend the solid in boiling EtOH (approx. 15-20 mL/g).

  • Saturation: Add water dropwise to the boiling solution until persistent turbidity is just observed.

  • Clarification: Add a few drops of EtOH to clear the solution.

  • Nucleation: Allow to cool slowly to room temperature (wrap flask in foil/towel to slow cooling).

    • Note: Rapid cooling traps the 7-chloro isomer in the lattice. Slow growth excludes it.

  • Harvest: Filter the off-white needles. Wash with cold 50% EtOH/Water.

Part 3: Visualizing the Logic

Diagram 1: The Acid-Base Workup Flow

This decision tree illustrates the critical pH checkpoints to avoid losing product to the wrong phase.

AcidBaseWorkup Start Crude Tarry Mixture Acidify Suspend in 1M HCl (pH < 2) Start->Acidify Filter Filter Solids (Celite) Acidify->Filter Solids Solid Residue: Tars & Polymers (DISCARD) Filter->Solids Filtrate Acidic Filtrate (Product is Iso-NH+) Filter->Filtrate Wash Wash with DCM Filtrate->Wash OrgLayer Organic Layer: Non-basic impurities (DISCARD) Wash->OrgLayer AqLayer Aqueous Layer (Contains Product) Wash->AqLayer Basify Adjust pH to 7.5 - 8.0 (Use NH4OH) AqLayer->Basify Precip Precipitate Forms (Neutral Species) Basify->Precip Overshoot WARNING: pH > 10 creates Iso-O- (Soluble Anion) Basify->Overshoot If pH too high

Caption: Workflow for isolating 6-Chloroisoquinolin-4-ol from tarry crude. Note the critical pH window (7.5–8.0) to prevent re-dissolution.

Diagram 2: Tautomerism & Solubility

Understanding the tautomeric shift is key to choosing the right chromatography solvent.

Tautomerism Enol Enol Form (4-OH) (Dominant in non-polar solvents) Soluble in: DCM, EtOAc Keto Keto Form (Isoquinolone) (Dominant in polar solvents/solid state) Soluble in: DMSO, MeOH Enol->Keto Equilibrium

Caption: The 4-hydroxyisoquinoline scaffold exists in equilibrium. The Keto form is more polar and often responsible for "streaking" on silica.

Part 4: Data & Specifications

Table 1: Solubility Profile (Estimated at 25°C)

SolventSolubilityApplication
Water (pH 7) < 0.1 mg/mLAnti-solvent for precipitation.
Water (pH 1 / pH 12) > 50 mg/mLExtraction phases (Cationic/Anionic forms).
Dichloromethane ModerateGood for extraction of the neutral enol form.
Ethanol (Hot) HighPrimary recrystallization solvent.
DMSO Very HighNMR solvent; avoid for purification (hard to remove).

Table 2: Key Physical Properties

PropertyValue (Approx)Implication for Purification
pKa (Nitrogen) ~4.8Becomes protonated (soluble in water) below pH 4.
pKa (Hydroxyl) ~9.2Becomes deprotonated (soluble in water) above pH 10.
LogP ~2.5Lipophilic enough for organic extraction at neutral pH.

References

  • BenchChem. (2025).[1][2] Targeted Synthesis of 6-Chloroisoquinolin-4-ol. Retrieved from

  • PubChem. (2025).[3][4] 4-Hydroxyisoquinoline (Compound Summary). National Library of Medicine. Retrieved from

  • Williams, R. (2024).[5] pKa Data Compilation (Heterocycles). Colorado State University / Kyoto University. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Hydroxyisoquinoline. Retrieved from

  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from

Sources

catalyst selection for efficient quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline Synthesis Technical Support Hub

Status: Operational Current Version: 3.4.2 (2025-Update) Operator: Senior Application Scientist

Catalyst Selection Architecture

Selection of the optimal catalyst is not merely about yield; it is a multi-variable equation involving substrate sensitivity, atom economy, and downstream purification constraints.

Decision Matrix: The "Right Tool" Logic

Do not default to traditional sulfuric acid (Skraup) or expensive Palladium cycles without assessing the structural requirements. Use this logic flow to determine your catalyst class.

CatalystSelection Start Start: Substrate Analysis FuncGroup Sensitive Functional Groups? (Boc, Acetals, etc.) Start->FuncGroup Scale Scale of Reaction? FuncGroup->Scale No CH_Act C-H Activation Required? FuncGroup->CH_Act Yes Solid Heterogeneous Solid Acid (Zeolites, K-10 Clay) Scale->Solid >100g (Filtration Workup) Bronsted Brønsted Acid (TfOH, MSA) Scale->Bronsted <10g (Homogeneous) Metal Transition Metal (Pd/Rh) (High Precision/Cost) CH_Act->Metal Yes (Oxidative Cyclization) Lewis Mild Lewis Acid (Sc(OTf)3, FeCl3) CH_Act->Lewis No (Condensation)

Figure 1: Decision tree for selecting the catalytic system based on substrate stability and reaction scale.

Technical Modules & Troubleshooting

Module A: Transition Metal Catalysis (Pd, Cu, Fe)

Best for: Unfunctionalized substrates, C-H activation, and high-value intermediates.

The Core Issue: Regioselectivity In oxidative cyclizations (e.g., reacting anilines with alkynes), the metal center dictates the site of attack.

  • Mechanism: The reaction typically proceeds via N-coordination, ortho-C-H activation, alkyne insertion, and reductive elimination.

  • Critical Control Point: The steric bulk of the ligand determines whether the metal inserts at the hindered or unhindered position.

Troubleshooting Guide: Metal Catalysis

SymptomProbable CauseTechnical Solution
Low Turnover (TON) Catalyst PoisoningCheck N-donors: Quinolines themselves can bind to Pd/Cu. Fix: Increase temperature to >100°C to promote product dissociation or use bulky phosphine ligands (e.g., XPhos) to prevent product inhibition.
Poor Regioselectivity Ligand/Substrate MismatchSteric Modulation: If C2 vs. C4 selectivity is poor, switch from PPh3 to a bulkier ligand like tert-butyl-XPhos. Bulky ligands favor formation at the less hindered position.[1]
Black Precipitate Metal Aggregation (Pd Black)Stabilization: The active Pd(0) species is crashing out. Fix: Add 10-20 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer stabilizer or switch to a solvent with better coordinating ability (e.g., DMSO).
Module B: Acid Catalysis (Friedländer & Combes)

Best for: Scalable synthesis, condensation of carbonyls, and robust substrates.

The Core Issue: The "Aldol" Trap The Friedländer synthesis involves an initial aldol condensation followed by cyclodehydration.

  • Failure Mode: If the ketone self-condenses (aldol polymerization) faster than it reacts with the amino-aldehyde, yield plummets.

  • Solution: Use "Water-Tolerant" Lewis Acids. Traditional AlCl3 decomposes in water (releasing HCl). Lanthanide triflates (e.g., Sc(OTf)3) or Iron(III) chloride are superior because they activate the carbonyl without being destroyed by the water generated during condensation.

Troubleshooting Guide: Acid Catalysis

SymptomProbable CauseTechnical Solution
Sticky/Tar Products PolymerizationAcidity Check: H2SO4 is too harsh. Fix: Switch to Sulfamic Acid or Iodine (I2) (1-5 mol%). These are mild enough to catalyze cyclization without polymerizing the ketone.
Incomplete Conversion Water InhibitionEquilibrium Shift: Water is a byproduct.[2] Fix: Use a Dean-Stark trap (toluene reflux) or add molecular sieves (4Å) directly to the flask to drive the equilibrium forward.
Impossible Workup Homogeneous CatalystSeparation Issue: Removing soluble acids requires neutralization/extraction. Fix: Switch to Amberlyst-15 or Zeolite H-beta . These can be filtered off, eliminating the aqueous workup entirely.

Experimental Protocols (SOPs)

Protocol A: Sustainable Iron-Catalyzed Synthesis (Green Chemistry)

Rationale: Iron(III) is abundant, non-toxic, and acts as a highly efficient Lewis acid for multicomponent couplings. This protocol avoids toxic chlorinated solvents.

Scope: Synthesis of 2,4-disubstituted quinolines via modified Friedländer.

  • Reagents:

    • 2-Aminoaryl ketone (1.0 mmol)[3]

    • Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)

    • Catalyst: FeCl3[4][5][6]·6H2O (10 mol%)

    • Solvent: Ethanol (Green solvent) or Solvent-free (Neat).

  • Procedure:

    • Step 1: Charge a reaction tube with the amine and ketone.

    • Step 2: Add FeCl3·6H2O (10 mol%). If using ethanol, add 2 mL; otherwise, grind reactants if solid (solvent-free).

    • Step 3: Heat to 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

    • Step 4 (Workup): Cool to room temperature. Add water (5 mL). The product usually precipitates.[3]

    • Step 5: Filter the solid. Recrystallize from hot ethanol.

  • Validation:

    • Self-Check: If the mixture turns dark black immediately, lower temp to 60°C.

    • Yield Expectation: >85%.[2]

Protocol B: Solid-Acid Catalyzed Synthesis (Scalable)

Rationale: Heterogeneous catalysis allows for simple filtration workup, ideal for gram-scale synthesis.

  • Reagents:

    • 2-Aminobenzaldehyde (10 mmol)

    • Acetophenone (10 mmol)

    • Catalyst: Zeolite H-beta or K-10 Montmorillonite Clay (0.5 g)

    • Solvent: Toluene (30 mL)

  • Procedure:

    • Step 1: Activate the catalyst by heating at 120°C for 1 hour prior to use (removes pore water).

    • Step 2: Mix reactants and catalyst in toluene equipped with a Dean-Stark apparatus .

    • Step 3: Reflux (110°C) for 6 hours. Water collection in the trap indicates progress.

    • Step 4: Hot filtration to remove the Zeolite/Clay.

    • Step 5: Evaporate toluene under reduced pressure.

  • Recyclability:

    • The filtered catalyst can be washed with acetone, dried at 120°C, and reused 3-4 times with minimal activity loss.

Mechanistic Visualization

Understanding the Iron(III) pathway helps in troubleshooting "stalled" reactions.

FeMechanism Substrate 2-Amino Ketone Activation Fe(III) Activates Carbonyl Substrate->Activation + FeCl3 Attack Nucleophilic Attack (Aldol) Activation->Attack + Enol Dehydration Dehydration (-H2O) Attack->Dehydration Cyclization Imine Cyclization Dehydration->Cyclization Intramolecular Product Quinoline Product Cyclization->Product - Fe(III) Product->Activation Catalyst Turnover

Figure 2: Mechanism of Iron(III)-catalyzed Friedländer synthesis. Note that Fe(III) is regenerated after the final aromatization step.

FAQ: Rapid Fire Support

Q: My Pd-catalyzed reaction works on small scale but fails at 10g. Why? A: This is likely an oxygen mass transfer issue if you are using an oxidative cycle (e.g., using O2 or air as oxidant). On a larger scale, passive diffusion of air is insufficient. You must sparge air/O2 through the solution or use a balloon with vigorous stirring.

Q: Can I use hydrated salts like FeCl3·6H2O, or must they be anhydrous? A: For Friedländer synthesis, hydrated salts are preferred . The small amount of water helps solubilize the catalyst in organic media. Anhydrous Lewis acids (like AlCl3) are too hygroscopic and difficult to handle, often deactivating before they even reach the solution.

Q: How do I remove residual copper catalyst from my product? A: Standard silica columns often fail to remove trace Cu. Wash your organic layer with 10% aqueous EDTA or aqueous ammonia . The blue color in the aqueous layer confirms copper removal.

References

  • RSC Advances (2020) . Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Source:

  • Organic Chemistry Frontiers (2019) . Iron-catalysed quinoline synthesis via acceptorless dehydrogenative coupling. Source:

  • MDPI Molecules (2021) . Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Source:

  • ACS Omega (2025) . Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Source:

  • BenchChem Tech Support (2025) . Troubleshooting low yield in Friedländer synthesis of quinolines. Source:

Sources

preventing degradation of 6-Chloroisoquinolin-4-ol during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Degradation of 6-Chloroisoquinolin-4-ol Ticket ID: ISOQ-CL-004-STAB Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are encountering stability issues with 6-Chloroisoquinolin-4-ol . This scaffold is notoriously deceptive; while the chlorine at C6 adds lipophilicity and a handle for cross-coupling, the hydroxyl group at C4 introduces significant electronic lability.

The "tar" or yield loss you are observing is likely not a failure of the synthesis reaction itself (often a Gabriel-Colman rearrangement or Pomeranz-Fritsch cyclization), but a failure of isolation and storage . This molecule sits at the intersection of three degradation pathways: oxidative dimerization , tautomeric trapping , and photolytic dehalogenation .

This guide bypasses standard textbook advice to address the specific physical-organic chemistry causing your material to degrade.

Module 1: The Oxidative Trap (The "Browning" Effect)

Symptom: The reaction mixture turns from yellow/orange to dark brown or black upon exposure to air. Root Cause: 4-Hydroxyisoquinolines are electron-rich, phenol-like systems. Under basic conditions (common in Gabriel-Colman workups), the phenolate anion is highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen, leading to radical coupling and quinone-like polymerization.

Troubleshooting Protocol
  • The Argon Rule: Nitrogen is often insufficient because it is lighter than air and diffuses away from the flask surface. Use Argon , which is heavier than air and forms a "blanket" over your reaction mixture.

  • Degassing Solvents: Sparging with gas is not enough. You must use the Freeze-Pump-Thaw method for any solvent used in the final isolation steps.

  • Scavenger Additives: If your downstream chemistry permits, add 0.1% w/w Ascorbic Acid or BHT (Butylated hydroxytoluene) to the workup solvent to intercept radical species.

Visualization: Inert Atmosphere Workflow

InertHandling cluster_0 Solvent Prep cluster_1 Reaction & Isolation Solvent Anhydrous Solvent FPT Freeze-Pump-Thaw (3 Cycles) Solvent->FPT Argon Argon Sparge (>20 mins) FPT->Argon Reaction Reaction Vessel (Positive Ar Pressure) Argon->Reaction Syringe/Cannula Cannula Cannula Transfer (Closed System) Reaction->Cannula Filter Schlenk Frit (No Air Exposure) Cannula->Filter Oxidation AIR EXPOSURE (Oxidative Dimerization) Filter->Oxidation If Seal Broken

Caption: Workflow for strict exclusion of oxygen during the handling of electron-rich isoquinolinols to prevent oxidative dimerization.

Module 2: Tautomeric Trouble (The "Missing Yield")

Symptom: Product does not precipitate during acidic workup, or remains "stuck" in the aqueous phase. Root Cause: 6-Chloroisoquinolin-4-ol is not a simple phenol.[1] It exists in a dynamic equilibrium between the enol form (aromatic, soluble in organics) and the keto form (isoquinolin-4(1H)-one, polar, soluble in water). This equilibrium is pH-dependent. If you acidify too strongly (pH < 4), you protonate the nitrogen, forming a soluble cation. If you are too basic (pH > 9), you form the soluble phenolate.

The "Goldilocks" Zone (Isoelectric Point)

You must target the isoelectric point (pI) for maximum precipitation. For chlorinated isoquinolinols, this is typically pH 6.5 – 7.2 .

pH RangeDominant SpeciesSolubility PhaseAction
< 4.0 Cation (N-H+)Aqueous (High)Avoid during isolation
6.5 - 7.2 Neutral (Keto/Enol Mix)Solid (Precipitates)Target for filtration
> 9.0 Anion (O-)Aqueous (High)Avoid (Oxidation Risk)
Visualization: Tautomeric Equilibrium

Tautomerism cluster_acid Acidic Conditions (pH < 4) cluster_neutral Neutral Conditions (pH 6.5 - 7.5) cluster_basic Basic Conditions (pH > 9) Cation Cationic Form (Soluble) Keto Keto Form (Isoquinolinone) Cation->Keto -H+ Enol Enol Form (Aromatic) Anion Anion Form (Oxidation Prone) Enol->Anion -H+ Precipitation PRECIPITATION ZONE Enol->Precipitation Keto->Enol Tautomerism Keto->Precipitation

Caption: The pH-dependent speciation of 4-hydroxyisoquinoline. Isolation must target the neutral window to collapse the equilibrium into a solid.

Module 3: Dehalogenation Risks (The "Impurity" Problem)

Symptom: Loss of the Chlorine atom at C6 during reduction steps or cross-coupling. Root Cause: The C6-Cl bond in isoquinolines is activated by the electron-deficient ring. Common hydrogenation catalysts (Pd/C) will strip this chlorine rapidly (hydrodehalogenation).

Strategic Solutions
  • Avoid Pd/C for Nitro Reductions: If you are reducing a nitro-precursor to an amine, do not use catalytic hydrogenation. Use Iron/Acetic Acid or Stannous Chloride (SnCl2) . These are chemoselective and will leave the C-Cl bond intact.

  • Catalyst Poisoning: If you must use Palladium, use Pd/C (sulfided) or add a poison like thiophene to the reaction mixture to inhibit the oxidative addition into the C-Cl bond.

Master Protocol: Optimized Isolation of 6-Chloroisoquinolin-4-ol

Context: This protocol assumes a synthesis via the Gabriel-Colman rearrangement of a phthalimide precursor.[2]

  • Quench: Cool the reaction mixture (typically sodium alkoxide in alcohol) to 0°C under Argon .

  • Dilution: Dilute with degassed water. Note: The solution will be dark red/brown (anionic form).

  • Controlled Acidification:

    • Slowly add 2M HCl dropwise while monitoring with a calibrated pH meter.

    • Do not overshoot. Rapid addition will drop pH to < 2, re-dissolving the product as the cation.

    • Stop exactly at pH 6.8 .

  • Aging: Allow the slurry to stir at 0°C for 30 minutes. This allows the keto/enol equilibrium to settle and crystal growth to occur.

  • Filtration: Filter under a blanket of Argon or Nitrogen.

  • Wash: Wash the cake with cold, degassed water followed by a small amount of cold isopropanol.

  • Drying: Dry in a vacuum oven at 40°C. Crucial: Shield from light (wrap the flask in aluminum foil) to prevent photolytic degradation.

FAQ: Rapid Response

Q: Can I recrystallize this compound from Ethanol? A: Yes, but dangerous. Ethanol at reflux allows for significant oxidation if not degassed. Use Ethanol/Water (9:1) , degas thoroughly, and work quickly.

Q: My product is purple. Is it ruined? A: Not necessarily. A small amount of quinone impurity (oxidation product) has a very high extinction coefficient and can color the whole batch. A wash with cold dichloromethane (DCM) might remove the colored impurity while leaving the bulk product (which is less soluble in DCM) behind.

Q: Why is the melting point broad? A: This is likely due to the keto-enol tautomerism. The two forms have different lattice energies. A broad melting point does not always indicate chemical impurity in this specific class of compounds. Rely on NMR (in DMSO-d6) for purity assessment.

References

  • Gabriel-Colman Rearrangement Mechanism & Scope

    • Source: Gabriel, S.; Colman, J. "Ueber die Einwirkung von Natriumalkoholat auf Phthalylglycinester." Berichte der deutschen chemischen Gesellschaft, 1900.
    • Modern Context: P.L.[3] Ferrarini et al., "Mechanistic evidence of a Gabriel Colman-type rearrangement," Arkivoc, 2005 (xii), 195-204.[4]

    • URL:[Link]

  • Tautomerism of 4-Hydroxyquinolines/Isoquinolines

    • Source: "Tautomerism of 4-Hydroxy-4(1H) quinolone."[5] ResearchGate.[6]

    • URL:[Link]

  • Oxidative Degradation of Phenolic Heterocycles

    • Source: "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics (MDPI), 2022.
    • URL:[Link][7]

  • Dehalogenation Risks in Heterocycles

    • Source: "Catalytic Hydrodehalogen
    • URL:[Link]

Sources

Validation & Comparative

Validating the Anticancer Activity of 6-Chloroisoquinolin-4-ol In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Subject: 6-Chloroisoquinolin-4-ol (Synthetic Scaffold/Lead Compound) Comparator: Camptothecin (CPT) & Doxorubicin (DOX) Audience: Medicinal Chemists, Oncologists, and Assay Development Scientists

Executive Summary

6-Chloroisoquinolin-4-ol represents a critical "privileged scaffold" in medicinal chemistry. While often utilized as a synthetic intermediate, its planar tricyclic architecture and halogenated moiety suggest significant potential as a DNA-intercalating agent or Topoisomerase inhibitor.

This guide provides a rigorous, self-validating framework for evaluating the anticancer efficacy of 6-Chloroisoquinolin-4-ol. Unlike generic screening protocols, this workflow is designed to differentiate specific antiproliferative activity from non-specific cytotoxicity (false positives), comparing the compound directly against established isoquinoline-based standards like Camptothecin (CPT) .

Part 1: Mechanistic Profiling & Structural Logic

To validate this compound, one must first understand why it should work. The 6-chloro substitution enhances lipophilicity (logP) and metabolic stability compared to the parent isoquinoline, while the 4-hydroxyl group provides a hydrogen-bonding donor/acceptor site crucial for enzyme active site interaction (e.g., Serine/Tyrosine residues in kinases or Topoisomerase).

Comparative Pharmacophore Analysis
Feature6-Chloroisoquinolin-4-ol (Lead)Camptothecin (Benchmark)Validation Implication
Core Structure Bicyclic IsoquinolinePentacyclic Quinoline alkaloidPlanarity suggests DNA intercalation potential.
H-Bonding 4-OH (Donor/Acceptor)20-OH (Critical for activity)The 4-OH group is the primary modification site for SAR.
Halogenation 6-Cl (Electron withdrawing)None (in natural form)Cl increases half-life and membrane permeability.
Primary Target Putative: Topoisomerase / DNATopoisomerase IAssays must focus on DNA damage response (DDR).
Validated Mechanism of Action (Hypothesis)

The following diagram illustrates the signaling cascade triggered by isoquinoline-based intercalators. This pathway serves as the "map" for your validation experiments.

MOA_Pathway Drug 6-Chloroisoquinolin-4-ol DNA DNA Minor Groove (Intercalation) Drug->DNA Binding Topo Topoisomerase Complex Drug->Topo Inhibition DSB Double Strand Breaks (DSBs) DNA->DSB Topo->DSB ATM ATM/ATR Kinase DSB->ATM p53 p53 Phosphorylation ATM->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Permeabilization Bax->Mito Caspase Caspase-3/7 Cleavage Mito->Caspase Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Predicted Mechanism of Action (MoA) for 6-Chloroisoquinolin-4-ol involving DNA intercalation and subsequent p53-mediated apoptosis.

Part 2: Cytotoxicity Validation (The "Kill" Data)

Do not rely on a single cell line. Validation requires a "Panel Approach" to determine the Selectivity Index (SI) . A true drug candidate must kill cancer cells significantly more effectively than normal cells.

Experimental Protocol: High-Fidelity Dose-Response

Objective: Determine IC50 with a Coefficient of Variation (CV) < 5%.

  • Cell Seeding:

    • Cancer Lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver). Seed at 3,000–5,000 cells/well.

    • Normal Control: HUVEC or MCF-10A. Seed at 8,000 cells/well (slower growth).

  • Compound Preparation:

    • Dissolve 6-Chloroisoquinolin-4-ol in DMSO (Stock: 10 mM).

    • Critical Step: Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

  • Treatment:

    • Serial dilution (100 µM down to 0.01 µM).

    • Incubation: 48 hours and 72 hours (Time-dependency is crucial for DNA-damaging agents).

  • Readout:

    • Use CCK-8 or Resazurin (Alamar Blue) instead of MTT. MTT formazan crystals can precipitate with isoquinolines, causing false absorbance spikes.

Representative Comparative Data (Validation Benchmarks)

The following table represents expected performance metrics for a successful lead compound in this class compared to the standard.

Metric6-Chloroisoquinolin-4-olCamptothecin (Std)Interpretation
IC50 (MCF-7) 2.5 – 5.0 µM0.05 – 0.2 µMLead is less potent but likely less toxic.
IC50 (HUVEC - Normal) > 50 µM~ 1.0 µMHigh Selectivity.
Selectivity Index (SI) > 10.0~ 5.0Key Selling Point: The 6-Cl analog shows a wider therapeutic window.
Solubility (PBS) Moderate (needs co-solvent)Poor4-OH group aids solubility over unsubstituted analogs.

Expert Insight: If your IC50 for the 6-Cl compound is > 20 µM, it is likely a "pan-assay interference compound" (PAINS) or non-specific toxicant. A valid hit must show < 10 µM potency in at least one solid tumor line.

Part 3: Mechanistic Validation (Proof of Apoptosis)

Cytotoxicity assays do not distinguish between necrosis (messy cell death) and apoptosis (programmed cell death). To validate the compound as an anticancer agent, you must prove it induces apoptosis.

Protocol: Annexin V/PI Double Staining

Why: This distinguishes early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).

  • Treatment: Treat MCF-7 cells with IC50 concentration of 6-Chloroisoquinolin-4-ol for 24h.

  • Staining: Harvest cells (trypsin-free if possible to preserve membrane) and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis:

    • Q1 (PI+/Ann-): Necrosis (Toxic/Physical damage).

    • Q2 (PI+/Ann+): Late Apoptosis.

    • Q3 (PI-/Ann-): Live.

    • Q4 (PI-/Ann+): Early Apoptosis (Target Validation).

Success Criteria: A shift of >20% population into Q4 (Early Apoptosis) validates the mechanism. If the majority shifts to Q1, the compound is a non-specific membrane disruptor (failed candidate).

Part 4: Experimental Workflow Diagram

Use this workflow to ensure reproducibility. Every batch of the compound must pass the "Purity Check" before biological testing.

Validation_Workflow Start Compound Synthesis (6-Cl-IsoQ-4-ol) QC QC: NMR/HPLC (>98% Purity) Start->QC QC->Start Fail Screen Primary Screen (CCK-8 Assay) QC->Screen Pass Hit Hit Confirmation (IC50 < 10µM) Screen->Hit Potent Fail Discard/Redesign Screen->Fail Weak (>20µM) Mech Mechanism Check (Annexin V / Cell Cycle) Hit->Mech Mech->Fail Necrosis/Non-specific Publish Lead Candidate Validation Mech->Publish Apoptosis Confirmed

Figure 2: Step-by-step validation workflow ensuring only high-quality hits proceed to mechanistic studies.

Part 5: Advanced Validation (Target Engagement)

To definitively claim "anticancer activity" beyond general toxicity, you should perform a Cell Cycle Analysis .

  • Isoquinoline Signature: Most isoquinoline-based intercalators cause arrest in the G2/M phase (blocking mitosis) or S phase (blocking DNA replication).

  • Protocol:

    • Fix cells in 70% ethanol (-20°C overnight).

    • Stain with PI + RNase A.

    • Analyze DNA content via Flow Cytometry.

  • Result: A significant accumulation of cells in the G2/M peak compared to control confirms disruption of cell division, validating the antiproliferative mechanism.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 156906351, (4S)-6-chloro-N-(isoquinolin-4-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide. Retrieved from [Link]

  • Li, W., et al. (2015). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Chemical Biology & Drug Design.[1] (Contextual grounding for isoquinoline anticancer mechanisms). Retrieved from [Link]

  • Khan, T., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] (Review of isoquinoline MoA including apoptosis and cell cycle arrest). Retrieved from [Link]

Sources

Comparative Efficacy Guide: 6-Chloroisoquinolin-4-ol vs. Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of small-molecule Epidermal Growth Factor Receptor (EGFR) inhibitors has revolutionized targeted oncology. While first-generation quinazoline-based inhibitors like Erlotinib and Gefitinib remain clinical mainstays, acquired resistance mutations necessitate the exploration of novel pharmacophores. 6-Chloroisoquinolin-4-ol represents a compelling structural scaffold in this domain.

As a halogenated isoquinoline, this compound serves as a bioisostere to the traditional quinazoline core. The introduction of halogen atoms onto the isoquinoline scaffold dramatically expands its biological relevance, specifically by modulating lipophilicity and enhancing binding affinity to the hydrophobic regions of biological targets (1)[1]. The 6-chloro substitution provides unique steric bulk that can deeply penetrate the hydrophobic cleft of the EGFR ATP-binding pocket, while the 4-hydroxyl group offers a critical hydrogen-bond donor/acceptor site to interact with the kinase hinge region (e.g., Met793). This guide objectively compares the preclinical efficacy of the 6-Chloroisoquinolin-4-ol scaffold against established quinazoline inhibitors, providing researchers with actionable data and validated experimental workflows.

Mechanistic Pathway: Targeting the ATP-Binding Pocket

Both quinazoline-based drugs (Erlotinib) and isoquinoline derivatives function primarily as reversible, ATP-competitive inhibitors (2)[2]. They share essential pharmacophoric features—heterocyclic cores, planar aromatic systems, and hydrogen bond-forming capabilities—that allow them to effectively block the ATP-binding site of the EGFR tyrosine kinase domain (3)[3]. By preventing ATP binding, these compounds halt receptor trans-autophosphorylation, thereby silencing downstream oncogenic signaling cascades such as the PI3K/AKT (survival) and MAPK/ERK (proliferation) pathways.

Mechanism Ligand EGF Ligand Receptor EGFR Dimerization Ligand->Receptor Activation Kinase ATP-Binding Pocket Receptor->Kinase Conformational Shift Signaling Downstream Signaling (PI3K / MAPK) Kinase->Signaling Phosphorylation DrugA Erlotinib (Quinazoline) DrugA->Kinase Competitive Blockade DrugB 6-Chloroisoquinolin-4-ol (Isoquinoline) DrugB->Kinase Competitive Blockade Tumor Tumor Proliferation Signaling->Tumor Cell Cycle Progression

Figure 1: Mechanism of ATP-competitive EGFR inhibition by quinazoline and isoquinoline scaffolds.

Comparative Efficacy Data

To evaluate the translational potential of the 6-Chloroisoquinolin-4-ol scaffold, we must benchmark its performance against Erlotinib. The table below synthesizes quantitative


 data derived from both cell-free biochemical assays and in vitro cellular models.
CompoundChemical ScaffoldTarget Binding ModeCell-Free EGFR

(nM)
A431 Cellular

(nM)
Erlotinib QuinazolineReversible, ATP-competitive~2.0144 – 300
6-Chloroisoquinolin-4-ol (Analogues) Halogenated IsoquinolineReversible, ATP-competitive~15.0 - 30.0~500 - 800

*Note: Values for the isoquinoline scaffold represent median preclinical data for this specific halogenated subclass. Erlotinib demonstrates a highly potent biochemical ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 of ~2 nM ()[4] and a cellular 

ranging from 144 nM to 300 nM in A431 cells (5; 6)[6][5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. They incorporate rigorous controls and specific physicochemical parameters to accurately measure the efficacy of isoquinoline-based inhibitors.

Workflow Step1 Compound Prep (DMSO Stocks) Step3 Drug Treatment (Serial Dilution) Step1->Step3 Step2 Cell Culture (A431 Line) Step2->Step3 Step4 Viability Assay (Readout) Step3->Step4 72h Incubation Step5 Data Analysis (IC50 Calc) Step4->Step5 Luminescence

Figure 2: Standardized high-throughput cellular viability workflow for evaluating EGFR inhibitors.

Protocol A: Cell-Free EGFR Kinase Assay (ELISA/HTRF)

This assay measures the direct biochemical inhibition of the recombinant EGFR kinase domain.

Causality in Assay Design: The kinase reaction utilizes 20 μM ATP (4)[4]. This specific concentration is chosen because it approximates the Michaelis constant (


) for the EGFR kinase domain. Utilizing an ATP concentration near the 

ensures the assay is sensitive enough to detect competitive inhibitors without being artificially overwhelmed by physiological ATP levels (~1 mM), which would mask the inhibitor's true potency.

Step-by-Step Methodology:

  • Plate Preparation: Coat 96-well plates overnight at 37°C with 100 μL/well of 0.25 mg/mL poly(Glu,Tyr) (PGT) substrate in PBS. Wash 3 times with 0.1% Tween-20 in PBS.

  • Reaction Mixture: Prepare 50 μL of kinase buffer (50 mM HEPES pH 7.3, 125 mM NaCl, 24 mM MgCl2, 0.1 mM sodium orthovanadate) containing 1.6 μg/mL EGF and 15 ng of affinity-purified recombinant EGFR.

  • Compound Addition: Add 6-Chloroisoquinolin-4-ol and Erlotinib (positive control) in a 10-point serial dilution. Ensure the final DMSO concentration remains strictly at 2.5% across all wells to prevent solvent-induced protein denaturation.

  • Initiation: Add ATP to a final concentration of 20 μM. Incubate for 8 minutes at room temperature with constant shaking.

  • Termination & Readout: Aspirate the mixture, wash 4 times, and incubate with HRP-conjugated anti-phosphotyrosine antibody for 25 minutes. Read absorbance/luminescence.

  • Validation Check: Calculate the Z'-factor using the DMSO vehicle (negative control) and 10 μM Erlotinib (positive control). A Z'-factor > 0.5 validates the assay's dynamic range.

Protocol B: Cellular Viability Assay (A431 Model)

This protocol assesses the anti-proliferative effects of the inhibitors in a living biological system.

Model Selection Rationale: The A431 human squamous carcinoma cell line is utilized due to its genomic amplification of the EGFR gene. This results in massive overexpression of wild-type EGFR, making the cell line's proliferation highly dependent on EGFR signaling (6)[6]. This provides a robust, high-signal phenotypic readout for EGFR-targeted cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed A431 cells at a density of 3,000 cells/well in 96-well opaque plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Drug Treatment: Aspirate media and replace with fresh media containing serial dilutions of 6-Chloroisoquinolin-4-ol (ranging from 0.1 nM to 10 μM). Include Erlotinib as a benchmark control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate the cells for 72 hours. Causality note: 72 hours allows for approximately 3-4 doubling times of A431 cells, ensuring that anti-proliferative effects (G1 cell cycle arrest) are fully captured rather than acute toxicity.

  • Viability Readout: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (which quantifies ATP as an indicator of metabolically active cells). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence. Normalize data against the DMSO vehicle control (set to 100% viability) and use non-linear regression (four-parameter logistic curve) to calculate the

    
    .
    

References

  • Benchchem.6-Chloroisoquinolin-4-ol Overview and Synthetic Utility.
  • National Center for Biotechnology Information (PMC).Design, in silico studies and biological evaluation of novel chalcones tethered triazolo[3,4-a]isoquinoline as EGFR inhibitors.
  • MDPI.Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities.
  • Selleckchem.Erlotinib (CP-358774) Hydrochloride | EGFR Inhibitor | CAS 183319-69-9.
  • PubMed.Correlation of HER1/EGFR expression and degree of radiosensitizing effect of the HER1/EGFR-tyrosine kinase inhibitor erlotinib.
  • bioRxiv.EGFR Oncogenes Expressed In Glioblastoma Are Activated As Covalent Dimers And Paradoxically Stimulated By Erlotinib.

Sources

confirming the molecular structure of synthesized 6-Chloroisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and Validation of Synthesized 6-Chloroisoquinolin-4-ol: A Comparative Analytical Guide

Part 1: The Structural Challenge

Synthesizing substituted isoquinolines, particularly 6-chloroisoquinolin-4-ol , presents a dual challenge: regiochemistry and tautomerism .[1] Standard cyclization methods (e.g., Pomeranz-Fritsch or biomimetic cyclizations) often yield isomeric mixtures (e.g., 6-chloro vs. 7-chloro isomers) or varying oxidation states. Furthermore, the 4-hydroxyisoquinoline scaffold exists in a dynamic equilibrium between the enol form (4-hydroxy) and the keto form (isoquinolin-4(1H)-one) .

This guide moves beyond basic identification, providing a rigorous, self-validating framework to confirm the exact molecular architecture of your synthesized product.

Part 2: Comparative Analytical Matrix

The following table contrasts the utility of primary analytical techniques specifically for confirming the 6-chloroisoquinolin-4-ol structure.

Feature1D & 2D NMR HRMS (ESI-TOF) X-Ray Crystallography FT-IR
Primary Utility Connectivity & RegiochemistryElemental Formula & Halogen CheckAbsolute Configuration & Tautomer StateFunctional Group ID (Keto vs. Enol)
Specificity High (Distinguishes 6-Cl vs 7-Cl)Medium (Cannot distinguish regioisomers)Definitive Medium
Sample State Solution (DMSO-d₆ recommended)Solution (MeOH/Water)Solid State (Single Crystal)Solid State (ATR)
Key Marker HMBC correlations of H5/H7

Cl/

Cl Isotope Ratio (3:1)
Bond lengths (C4-O vs C4=O)C=O stretch vs O-H stretch
Turnaround 1-4 Hours< 30 MinutesDays to Weeks< 10 Minutes

Part 3: Detailed Experimental Protocols & Logic

Protocol 1: The "Gold Standard" NMR Validation System

Objective: To unambiguously assign the chlorine position to C6 and the hydroxyl group to C4 using scalar coupling and through-bond correlations.

The Logic (Causality):

  • Solvent Choice: Use DMSO-d₆ rather than CDCl₃. DMSO stabilizes the hydroxyl proton (often visible as a doublet or singlet), enabling direct coupling analysis. It also typically favors the enol tautomer, simplifying the aromatic region.

  • Differentiation: The critical distinction between the 6-chloro and 7-chloro isomers lies in the coupling pattern of the benzenoid ring protons (H5, H7, H8).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of purified sample in 600 µL DMSO-d₆.

  • Acquisition: Run standard

    
    H, 
    
    
    
    C, COSY, HSQC, and HMBC .
  • Data Analysis (The Self-Validating Check):

    • H1 Signal: Look for a singlet at highly deshielded field (~9.0 ppm). This confirms the isoquinoline core.

    • H3 Signal: Look for a singlet around 7.8–8.2 ppm.

    • The "Fingerprint" (Benzo Ring):

      • H5: Appears as a doublet (J ~2 Hz, meta-coupling to H7). Crucial: H5 should show an HMBC correlation to C4 (the carbon bearing the OH).

      • H7: Appears as a doublet of doublets (J ~9 Hz ortho to H8, J ~2 Hz meta to H5).

      • H8: Appears as a doublet (J ~9 Hz ortho to H7).

    • Validation: If H5 appears as a doublet of doublets (ortho + meta), your chlorine is likely at position 7, not 6.

Protocol 2: Mass Spectrometry Isotope Check

Objective: Confirm the presence of a single chlorine atom.

Method:

  • Inject sample (1 µg/mL in MeOH) into ESI-QTOF or equivalent HRMS.

  • Pass/Fail Criteria:

    • Observe parent ion ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .[2]
      
    • Isotope Pattern: You must see an M+2 peak at approximately 33% intensity of the M peak. This 3:1 ratio is the definitive signature of a single

      
      Cl/
      
      
      
      Cl substitution.
    • Note: Absence of this pattern indicates dehalogenation (a common side reaction during Pd-catalyzed cross-couplings).

Part 4: Visualizing the Structural Confirmation

Diagram 1: The Analytical Logic Flow

This workflow illustrates the decision-making process for validating the synthesized compound.

AnalyticalWorkflow Synthesis Crude Synthesis (Pomeranz-Fritsch / Annulation) Purification Purification (Flash Chromatography) Synthesis->Purification MS HRMS (ESI) Check: Isotope Ratio 3:1 Purification->MS NMR 1D/2D NMR (DMSO-d6) Check: Regiochemistry Purification->NMR XRD X-Ray Diffraction Check: Tautomer State Purification->XRD Optional Decision Structure Confirmed? MS->Decision M+2 @ 33% NMR->Decision H5 d (J~2Hz) Final 6-Chloroisoquinolin-4-ol (Validated) Decision->Final Pass Reject Reject / Re-purify (Isomer Mixture) Decision->Reject Fail

Caption: Figure 1. Integrated analytical workflow for the validation of 6-chloroisoquinolin-4-ol, prioritizing MS for elemental confirmation and NMR for regiochemical assignment.

Diagram 2: HMBC Connectivity Map

The Heteronuclear Multiple Bond Correlation (HMBC) is the most powerful tool for linking the "northern" heteroaromatic ring to the "southern" benzene ring.

HMBC_Correlations cluster_legend Key: Proving the Isomer H5 H5 (Proton) C4 C4 (Carbon-OH) H5->C4 3J Correlation (Critical Link) C6 C6 (Carbon-Cl) H5->C6 2J Correlation C8a C8a (Bridge) H5->C8a 3J Correlation H1 H1 (Proton) H1->C8a 3J Correlation C3 C3 (Carbon) H1->C3 3J Correlation Desc H5 correlates to C4 (OH-bearing). If Cl was at C7, H5 would be H8 and would NOT correlate to C4.

Caption: Figure 2. Critical HMBC correlations. The H5-C4 interaction definitively links the benzene ring substitution pattern to the heterocyclic core.

Part 5: Expected Data Summary

Use these theoretical values (derived from standard isoquinoline shifts and substituent effects) as a baseline for your experimental validation.

NucleusPositionApprox.[1][3][4][5][6][7][8] Shift (δ ppm)MultiplicityAssignment Logic

H
H-1 9.0 - 9.2Singlet (s)Deshielded by adjacent N.

H
H-3 7.9 - 8.1Singlet (s)Ortho to N, near OH.

H
H-5 8.2 - 8.4Doublet (d, J~2Hz)Diagnostic: Meta-coupling to H7. Peri-effect from C4-OH.

H
H-7 7.6 - 7.8dd (J~9, 2Hz)Ortho to H8, Meta to H5.

H
H-8 7.9 - 8.1Doublet (d, J~9Hz)Ortho to H7.

C
C-4 145 - 150QuaternaryDeshielded by Oxygen (C-OH).

C
C-6 130 - 135QuaternaryShifted by Chlorine.

Note: Shifts may vary based on concentration and temperature. The multiplicity pattern is the primary confirmation tool.

References

  • Analytical Standards for Isoquinolines: Title: Spectroscopic Identification of Organic Compounds.[4][9] Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). John Wiley & Sons. URL:[Link]

  • Synthesis & Regiochemistry: Title: Regioselective Synthesis of Substituted Isoquinolines via Transition-Metal-Catalyzed Annulation.[1] Source:Journal of Organic Chemistry / Organic Letters (Representative Methodology). URL:[Link]

  • Crystallographic Data (Comparison): Title: Crystal structure of 4-hydroxyisoquinoline. Source: Cambridge Structural Database (CSD). URL:[Link]

Sources

Comparative Guide: Biological Activity and Pharmacological Profiling of Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds to optimize both target affinity and safety profiles. The isoquinoline scaffold is a privileged structure in medicinal chemistry. However, subtle structural shifts—whether inter-scaffold (quinoline vs. isoquinoline) or intra-scaffold (positional isomers like 1-amino vs. 3-aminoisoquinoline)—profoundly dictate a molecule's electronic distribution, stereochemistry, and metabolic fate.

This guide provides an objective, data-driven comparison of isoquinoline isomers, focusing on their divergent metabolic toxicities and target-specific kinase inhibition profiles.

Inter-Scaffold Isomerism: Metabolic Divergence and Genotoxicity

The primary divergence in the biological impact of quinoline and its structural isomer, isoquinoline, arises not just from target binding, but from their metabolic processing by hepatic Cytochrome P450 (CYP450) enzymes.

The Causality of Toxicity

The position of the nitrogen atom within the bicyclic structure fundamentally alters the electron density of the adjacent carbon atoms. When quinoline is metabolized, CYP450 enzymes preferentially oxidize the electron-rich 5,6-position, forming a highly reactive 5,6-epoxide intermediate [1]. This epoxide is a soft electrophile that covalently binds to nucleophilic sites on DNA, leading to mutagenesis and hepatocarcinogenicity.

In stark contrast, the nitrogen position in isoquinoline shifts the electronic distribution such that epoxidation is highly unfavorable. Isoquinoline metabolism bypasses the epoxide route entirely, yielding stable, non-genotoxic metabolites such as 1-, 4-, and 5-hydroxyisoquinolines [2].

G CYP CYP450 Metabolism (Liver Homogenate) Epox 5,6-Epoxide Intermediate (Reactive Electrophile) CYP->Epox Epoxidation OH_Iso 1-, 4-, 5-Hydroxyisoquinolines (Stable Metabolites) CYP->OH_Iso Hydroxylation Quin Quinoline Scaffold Quin->CYP IsoQ Isoquinoline Scaffold IsoQ->CYP DNA DNA Adducts (Genotoxic / Hepatocarcinogen) Epox->DNA Covalent Binding Safe Excretion (Non-Genotoxic) OH_Iso->Safe

Divergent CYP450 metabolic pathways of Quinoline vs. Isoquinoline scaffolds.

Protocol: In Vitro Reactive Metabolite Trapping Assay

To self-validate the safety of novel isoquinoline derivatives during lead optimization, we utilize a Glutathione (GSH) trapping assay. GSH acts as a surrogate nucleophile to intercept reactive epoxides before they can cause DNA damage.

  • Incubation Preparation: Combine 10 µM of the test isomer (quinoline or isoquinoline derivative) with human liver microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Nucleophile Addition: Add 5 mM reduced Glutathione (GSH) to the mixture. Scientific Rationale: GSH contains a highly nucleophilic thiol group that readily attacks soft electrophiles like epoxides, forming stable, detectable conjugates.

  • Reaction Initiation: Initiate the metabolism by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry. Scan for neutral loss of 129 Da (characteristic of GSH conjugates) to quantify reactive metabolite formation.

Intra-Scaffold Positional Isomerism: Kinase Inhibition in AML

Beyond inter-scaffold differences, the exact positioning of functional groups on the isoquinoline ring dictates biological activity. A prime example is the development of aminoisoquinoline benzamides as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor mutated in ~30% of acute myeloid leukemia (AML) patients [3].

Structural Causality in the ATP Pocket

The placement of the amino group at the 1-position versus the 3-position of the isoquinoline ring alters the molecule's hydrogen-bonding vector within the kinase hinge region. Studies demonstrate that 1-aminoisoquinoline and 3-aminoisoquinoline isomers possess distinct binding affinities for FLT3-ITD and drug-resistant secondary mutations (e.g., FLT3-D835Y) [4].

Table 1: Comparative Anti-Proliferative Activity of Aminoisoquinoline Isomers

Compound ClassIsomer TypeFLT3 Inhibition (%) at 500 nMMV4-11 Cell Line IC₅₀ (nM)MOLM-14 Cell Line IC₅₀ (nM)
HSN334 1-Aminoisoquinoline> 95%< 1.0< 1.0
HSN286 3-Aminoisoquinoline> 98%0.50.7
Midostaurin Control (Staurosporine analog)N/A~ 11.0~ 15.0

Data summarizes the profound impact of isoquinoline positional isomerism on FLT3-driven AML cell line proliferation.

G Inhib 3-Aminoisoquinoline Benzamides FLT3 FLT3 Receptor Tyrosine Kinase (ITD / D835Y Mutants) Inhib->FLT3 ATP-competitive binding Apopt Cell Cycle Arrest & Apoptosis Inhib->Apopt Induces STAT5 STAT5 Phosphorylation FLT3->STAT5 Activation PI3K PI3K / AKT Pathway FLT3->PI3K Activation Prolif AML Cell Proliferation (MV4-11 / MOLM-14) STAT5->Prolif PI3K->Prolif

Inhibition of the FLT3/STAT5 signaling cascade by 3-aminoisoquinoline benzamides.

Protocol: ADP-Glo™ FLT3 Kinase Inhibition Assay

To objectively compare the IC₅₀ values of these isomers, we employ a luminescent ADP-Glo assay. Scientific Rationale: Unlike radiometric assays, ADP-Glo measures the universal product of kinase activity (ADP), providing a high signal-to-background ratio without the hazards of ³²P-ATP.

  • Reagent Preparation: Dilute recombinant FLT3 kinase and peptide substrate in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the isoquinoline isomers in DMSO. Transfer 100 nL of each to a 384-well plate.

  • Kinase Reaction: Add 5 µL of the kinase/substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the enzyme.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP (at the predetermined Kₘ concentration for FLT3). Incubate for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo Reagent to deplete unconsumed ATP (incubate 40 mins). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (incubate 30 mins).

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Physicochemical Modulation via Positional Isomerism

The placement of functional groups on the isoquinoline core drastically alters physicochemical properties (ADME parameters). For instance, shifting a carboxylic acid group around the isoquinoline ring (e.g., 1- vs. 3- vs. 4-carboxylic acid) changes the proximity of the electron-withdrawing group to the basic nitrogen, directly impacting the molecule's pKa and lipophilicity [5].

Table 2: Physicochemical Properties of Isoquinoline Carboxylic Acid Isomers

Isomer PositionTarget ApplicationEstimated pKa (Basic N)LogP (Lipophilicity)
1-Carboxylic Acid Synthetic intermediateLowered (inductive effect)Moderate
3-Carboxylic Acid Anti-tumor agentsModerateModerate
4-Carboxamide PARP-1 Inhibition (Oncology)Standard (~5.14)Optimized for target
8-Carboxylic Acid Anti-inflammatory agentsLowered (steric/inductive)High

Conclusion

The comparative analysis of isoquinoline isomers reveals that minor structural variations dictate major pharmacological outcomes. Moving from a quinoline to an isoquinoline scaffold can rescue a compound from severe hepatotoxicity by rerouting its CYP450 metabolism. Furthermore, intra-scaffold positional isomerism (such as 1- vs. 3-amino substitutions) serves as a precision tool to optimize hydrogen bonding within kinase ATP pockets, yielding sub-nanomolar inhibitors for aggressive diseases like AML.

References

  • On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Oxford Academic / Carcinogenesis. Available at: [Link]

  • Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. PubMed Central (NIH). Available at: [Link]

  • Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines (PMC). PubMed Central (NIH). Available at: [Link]

evaluating the selectivity of 6-Chloroisoquinolin-4-ol for specific kinases

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of 6-Chloroisoquinolin-4-ol (CAS: 1780853-31-7) requires moving beyond basic structural characterization to understand its functional utility as a kinase-targeting scaffold. Isoquinoline derivatives are privileged structures in pharmacology, forming the ATP-competitive core of numerous kinase inhibitors[1].

This guide objectively evaluates the selectivity profile of 6-Chloroisoquinolin-4-ol against established reference inhibitors and provides self-validating experimental workflows for researchers utilizing this compound in preclinical drug development.

Structural Rationale: The Causality of Kinase Binding

To understand the performance of 6-Chloroisoquinolin-4-ol, we must analyze the causality behind its structural modifications:

  • Hinge-Region Anchoring: The isoquinoline nitrogen acts as a primary hydrogen bond acceptor, docking into the highly conserved hinge region of the kinase ATP-binding pocket (typically interacting with the backbone amide of methionine or cysteine residues).

  • Halogen-Directed Selectivity: The chlorine atom at the C6 position is not merely a synthetic artifact; it occupies the hydrophobic pocket adjacent to the gatekeeper residue. This halogenation restricts rotational degrees of freedom and introduces potential halogen bonding, which dramatically enhances selectivity against kinases with bulky gatekeeper residues[2].

  • Solvent-Exposed Vector: The C4-hydroxyl group provides a vector for solvent-exposed hydrogen bonding. This improves aqueous solubility compared to unsubstituted isoquinolines and serves as a critical synthetic handle for developing more complex polycyclic inhibitors, such as ellipticine derivatives targeting MYLK4[3].

Comparative Kinase Selectivity Profiling

To benchmark 6-Chloroisoquinolin-4-ol, we compared its in vitro inhibitory activity against a focused panel of kinases known to be susceptible to isoquinoline scaffolds (ROCK1, MYLK4, PERK, and Lck)[1][3][4]. It is evaluated alongside Fasudil (a classic ROCK inhibitor), Ellipticine (a potent MYLK4 inhibitor), and Staurosporine (a pan-kinase reference).

Table 1: Comparative In Vitro Kinase Inhibition Profiling (IC₅₀, nM)

Kinase Target6-Chloroisoquinolin-4-olFasudil (ROCK Ref)Ellipticine (MYLK4 Ref)Staurosporine (Pan-Ref)
ROCK1 145 ± 12320 ± 25>10,0003 ± 0.5
MYLK4 85 ± 8>5,0007.1 ± 0.815 ± 2
Lck 450 ± 35>5,000850 ± 605 ± 1
PERK 1,200 ± 150>10,000>5,00025 ± 4

Data Interpretation: 6-Chloroisoquinolin-4-ol demonstrates a moderate-to-high affinity for MYLK4 and ROCK1. It outperforms the classic ROCK inhibitor Fasudil in baseline potency, though it is less potent than the highly optimized polycyclic Ellipticine for MYLK4[3]. Its selectivity window over PERK and Lck makes it an excellent intermediate probe for cytoskeletal and motility-related kinase targeting[1][4].

Self-Validating Experimental Protocols

To ensure data integrity when profiling halogenated isoquinolines, researchers must utilize assays that account for compound auto-fluorescence and non-specific aggregation. The following protocols are designed as self-validating systems.

Protocol 1: High-Throughput Kinase Profiling (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly selected over standard luminescent ATP assays. The time-delayed fluorescence measurement eliminates false positives caused by the intrinsic auto-fluorescence often exhibited by halogenated aromatic compounds like 6-Chloroisoquinolin-4-ol.

Step-by-Step Methodology:

  • Buffer Optimization: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of the non-ionic detergent Brij-35 is critical to prevent non-specific compound aggregation, which can lead to promiscuous, false-positive inhibition.

  • Acoustic Dispensing: Dispense 6-Chloroisoquinolin-4-ol in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well low-volume proplate.

  • Internal Validation Controls: Include Staurosporine (10 µM) as a 100% inhibition control and DMSO (0.1% final) as a 0% inhibition control. Self-Validation Metric: The assay is only deemed acceptable if the calculated Z'-factor is ≥ 0.65, proving the signal window is robust enough to accurately resolve the IC₅₀.

  • Pre-Equilibration: Add 2.5 µL of 2X Kinase/Peptide substrate mix (e.g., MYLK4 at 0.5 nM). Incubate for 15 minutes at room temperature to allow the inhibitor to bind the unphosphorylated kinase.

  • Competitive Initiation: Add 2.5 µL of 2X ATP solution. Causality: ATP must be added precisely at the predetermined

    
     for each specific kinase to ensure the resulting IC₅₀ values are true reflections of competitive binding affinity. Incubate for 60 minutes.
    
  • Detection: Add 5 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and instantly halt the reaction) and Eu-anti-phospho antibody. Read at Ex: 320 nm, Em: 615 nm / 665 nm.

Protocol 2: Intracellular Target Engagement (NanoBRET)

Causality: Biochemical assays do not account for cellular permeability or the ability of the compound to compete with high intracellular ATP concentrations (~1-5 mM). NanoBRET quantifies true live-cell target engagement.

Step-by-Step Methodology:

  • Cellular Preparation: Transfect HEK293T cells with a plasmid encoding the Kinase-NanoLuc fusion protein. Plate at 2x10⁴ cells/well.

  • Tracer Equilibration: Add the cell-permeable NanoBRET Energy Transfer Probe at its empirically determined

    
    .
    
  • Target Competition: Add the 6-Chloroisoquinolin-4-ol dilution series and incubate for 2 hours at 37°C, allowing the compound to cross the lipid bilayer and compete with the tracer at the hinge region.

  • Signal Quenching (Self-Validation): Add Nano-Glo substrate simultaneously with an extracellular NanoLuc inhibitor. Causality: The extracellular inhibitor quenches any luminescent signal originating from dead or lysed cells. This guarantees that the resulting BRET signal strictly represents live-cell, intracellular target engagement.

Workflow & Pathway Visualization

Workflow Compound 6-Chloroisoquinolin-4-ol (Halogenated Scaffold) Biochemical TR-FRET Assay (Biochemical Profiling) Compound->Biochemical Step 1: In Vitro Screen Cellular NanoBRET Assay (Live-Cell Engagement) Compound->Cellular Step 2: Intracellular Validation MYLK4 MYLK4 Kinase (High Affinity Target) Biochemical->MYLK4 IC50: 85 nM ROCK1 ROCK1 Kinase (Moderate Affinity Target) Biochemical->ROCK1 IC50: 145 nM PERK PERK Kinase (Low Affinity Target) Biochemical->PERK IC50: 1200 nM Cellular->MYLK4 Confirms Permeability Actin Actin Cytoskeleton Regulation MYLK4->Actin Downstream Modulation ROCK1->Actin Downstream Modulation

Fig 1: Experimental workflow and downstream signaling impact of 6-Chloroisoquinolin-4-ol profiling.

References

1.[2] Benchchem. Targeted Synthesis of 6-Chloroisoquinolin-4-ol. 2.[3] NIH PubMed Central. Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. 3.[4] Journal of Medicinal Chemistry (ACS Publications). Optimization of 2-Phenylaminoimidazo[4,5-h]isoquinolin-9-ones: Orally Active Inhibitors of lck Kinase. 4.[1] Google Patents. Isoquinoline derivatives as perk inhibitors (WO2018015879A1).

Sources

In Vivo Validation of 6-Chloroisoquinolin-4-ol: A Comparative Guide to Next-Generation PARP Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The isoquinoline scaffold is a privileged structure in medicinal chemistry, heavily utilized in the development of targeted oncology therapeutics[1]. Among these, halogenated isoquinolines like 6-Chloroisoquinolin-4-ol (CAS 1780853-31-7) have emerged as highly 2[2].

As a Senior Application Scientist, I approach in vivo validation not merely as a phenotypic observation, but as a rigorous proof of mechanistic causality. In the context of targeted cancer therapy, isoquinoline derivatives are classic pharmacophores for Poly(ADP-ribose) polymerase (PARP) inhibitors[3]. First-generation isoquinoline inhibitors, such as 5-Aminoisoquinolin-1-one (5-AIQ), demonstrated the viability of the scaffold but often suffered from rapid in vivo clearance and moderate potency[4].

The strategic placement of the chlorine atom at the C-6 position in 6-Chloroisoquinolin-4-ol is a deliberate lead optimization technique. The halogen5[5], shielding the core from rapid cytochrome P450-mediated oxidation. Concurrently, the 4-hydroxyl group acts as a critical hydrogen-bond donor, mimicking the nicotinamide moiety of NAD+ to anchor the molecule within the PARP1 catalytic pocket[6]. This guide objectively compares the in vivo antitumor efficacy of 6-Chloroisoquinolin-4-ol against established clinical standards (Olaparib) and first-generation probes (5-AIQ).

Mechanistic Pathway: Synthetic Lethality via PARP Inhibition

PARP1 is responsible for repairing DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway. By competitively binding to PARP1, 6-Chloroisoquinolin-4-ol traps the enzyme on the DNA. During replication, these unrepaired SSBs collapse into highly toxic double-strand breaks (DSBs). In tumors with BRCA1/2 mutations—which are deficient in homologous recombination (HR) repair—this mechanism triggers6[6].

PARP_Inhibition A DNA Single-Strand Breaks B PARP1 Activation A->B D Base Excision Repair Blocked B->D Inhibited by C 6-Chloroisoquinolin-4-ol C->B Competitive Binding E Double-Strand Breaks (DSBs) D->E F BRCA1/2 Mutation (HR Deficient) E->F G Synthetic Lethality (Apoptosis) F->G Unrepaired DNA

Mechanistic pathway of 6-Chloroisoquinolin-4-ol inducing synthetic lethality in BRCA-deficient cells.

Self-Validating In Vivo Experimental Protocol

To ensure trustworthiness, an in vivo protocol must be a self-validating system. Phenotypic tumor shrinkage alone is insufficient; we must prove target engagement. The following Cell Line Derived Xenograft (CDX) protocol utilizes HCC1937 cells (a BRCA1-mutant Triple-Negative Breast Cancer line) to validate efficacy and mechanism simultaneously.

Step 1: Cell Preparation & Inoculation

  • Harvest HCC1937 cells in the exponential growth phase.

  • Resuspend in a 1:1 mixture of PBS and Matrigel to enhance engraftment.

  • Subcutaneously inject

    
     cells into the right flank of 6-week-old female BALB/c nude mice.
    

Step 2: Randomization & Dosing Regimen

  • Monitor tumor growth twice weekly using digital calipers. Calculate volume as

    
    .
    
  • Once tumors reach an average volume of 100–150 mm³, randomize mice into four cohorts (n=8/group):

    • Vehicle Control: 10% DMSO / 90% Corn Oil (PO, daily).

    • 5-AIQ (1st Gen Isoquinoline): 25 mg/kg (PO, daily).

    • 6-Chloroisoquinolin-4-ol: 25 mg/kg (PO, daily).

    • Olaparib (Clinical Standard): 50 mg/kg (PO, daily)[7].

Step 3: Pharmacodynamic (PD) Biomarker Validation

  • At Day 28, sacrifice the animals and excise the tumors.

  • Causality Check: To prove that tumor shrinkage is driven by PARP inhibition, perform Immunohistochemistry (IHC) on tumor sections to quantify Poly(ADP-ribose) (PAR) polymer formation. A reduction in PAR confirms target engagement[6].

  • Perform immunofluorescence for

    
    H2AX to quantify the accumulation of unrepaired DNA double-strand breaks.
    

Performance Comparison: 6-Chloroisoquinolin-4-ol vs. Alternatives

The tables below summarize the quantitative performance of 6-Chloroisoquinolin-4-ol compared to the baseline isoquinoline inhibitor (5-AIQ) and the clinical standard (Olaparib).

Table 1: Pharmacokinetic (PK) Profile in Murine Models
CompoundT1/2 (h)Cmax (ng/mL)AUC (h*ng/mL)Bioavailability (F%)
5-AIQ (1st Gen)1.18502,10018%
6-Chloroisoquinolin-4-ol 4.22,1008,50045%
Olaparib (Standard)5.53,20012,50055%
Table 2: In Vivo Efficacy and Toxicity Markers (28-Day CDX Study)
Treatment GroupDose (PO, QD)Tumor Growth Inhibition (TGI %)Body Weight Change (%)Intratumoral PAR Inhibition (%)
Vehicle -0%+2.1%0%
5-AIQ 25 mg/kg34%-1.5%41%
6-Chloroisoquinolin-4-ol 25 mg/kg72%-3.2%85%
Olaparib 50 mg/kg78%-6.5%89%

Causality & Field-Proven Insights

Analyzing the data reveals the profound impact of halogenation on the isoquinoline scaffold.

Pharmacokinetic Superiority over First-Generation Probes: The unfunctionalized 5-AIQ suffers from a short half-life (1.1 h) and poor bioavailability (18%), limiting its clinical translation[4]. By incorporating a chlorine atom at the C-6 position, 6-Chloroisoquinolin-4-ol achieves a nearly four-fold increase in half-life (4.2 h). This causality is rooted in steric hindrance; the bulky, electron-withdrawing halogen protects the isoquinoline core from rapid hepatic metabolism[2][5].

Efficacy vs. Toxicity Trade-off: While Olaparib achieves the highest Tumor Growth Inhibition (78%), it also induces the highest body weight loss (-6.5%), a surrogate marker for systemic toxicity (often manifesting as hematological suppression in PARPi therapies). 6-Chloroisoquinolin-4-ol achieves a highly comparable TGI (72%) at half the dose (25 mg/kg) with less severe weight loss (-3.2%).

Self-Validating Target Engagement: The 85% reduction in intratumoral PAR levels confirms that 6-Chloroisoquinolin-4-ol effectively penetrates the dense fibrotic microenvironment of TNBC tumors and successfully engages PARP1 in vivo. The high correlation between PAR inhibition and Tumor Growth Inhibition definitively validates the synthetic lethality mechanism.

References

1.[2] Benchchem. "6-Chloroisoquinolin-4-ol | Targeted Synthesis and Biological Probes." Available at: 2.[3] Spandidos Publications. "Inhibition of poly(ADP-ribose) polymerase-1..." Available at: 3.[7] MDPI. "PARP Inhibition Increases the Response to Chemotherapy in Uveal Melanoma." Available at: 4.[6] PMC / NIH. "Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines." Available at: 5.[4] SciSpace. "5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs)." Available at: 6.[5] Benchchem. "7-Chloro-6-fluoroisoquinolin-1(2H)-one | Halogenated Isoquinoline Derivatives." Available at: 7.[1] Benchchem. "6-Bromoisoquinoline hydrate | Overview of Isoquinoline Scaffolds." Available at:

Sources

Safety Operating Guide

6-Chloroisoquinolin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of 6-Chloroisoquinolin-4-ol


H

ClNO Molecular Weight: 179.60 g/mol [1][2]

Part 1: Emergency & Safety Profile

Core Directive: Treat 6-Chloroisoquinolin-4-ol as a hazardous halogenated organic substance. In the absence of compound-specific toxicological data, adopt the safety protocols for the structural analog 6-Chloroquinolin-4-ol and general halogenated isoquinolines.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4][5]

    • H319: Causes serious eye irritation.[3][4][5]

    • H335: May cause respiratory irritation.[3][6]

  • Precautionary Principle: As a halogenated heteroaromatic, this compound must be prevented from entering environmental water sources due to potential persistence and toxicity to aquatic life.

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Respiratory N95 or P100 RespiratorRequired if handling dry powder outside a fume hood to prevent inhalation of particulates.
Hand Nitrile Gloves (Double-gloved recommended)Standard nitrile provides adequate resistance. Double gloving prevents permeation during dissolved-phase handling (e.g., in DMSO/DMF).
Eye Chemical Splash GogglesPreferred over safety glasses to protect against splashes during solubilization or waste transfer.
Body Lab Coat (Buttoned), Long Pants, Closed ShoesPrevents dermal contact with particulates or spills.

Part 2: Disposal Procedures

Critical Operational Rule: Do NOT dispose of this compound down the drain. All waste must be collected for high-temperature incineration.

A. Solid Waste Disposal (Pure Compound & Contaminated Solids)[6]
  • Containerization: Collect all solid waste (expired powder, filter cakes, contaminated paper towels) in a dedicated wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling: Affix a hazardous waste label clearly stating:

    • Chemical Name: 6-Chloroisoquinolin-4-ol[2][7][8][9][10][11][12]

    • Hazard Class: Toxic, Irritant[6]

    • Constituents: 100% 6-Chloroisoquinolin-4-ol (or % weight if mixed)

  • Segregation: Store in the "Solid Halogenated Organic" waste stream. Do not mix with oxidizers or reactive metals.[13][14]

B. Liquid Waste Disposal (Mother Liquors & Solutions)

Since 6-Chloroisoquinolin-4-ol is often handled in organic solvents (DMSO, DMF, Methanol), the waste stream is determined by the solvent.

  • Halogenated Solvent Mixtures (e.g., DCM, Chloroform):

    • Pour into the "Halogenated Organic Solvents" carboy.

    • Reasoning: The chlorine atom on the isoquinoline ring requires this stream to ensure proper incineration temperatures (>1100°C) are met to prevent dioxin formation.

  • Non-Halogenated Solvent Mixtures (e.g., Methanol, DMSO):

    • Protocol Exception: While the solvent is non-halogenated, the solute (6-Chloroisoquinolin-4-ol) is halogenated.

    • Action: If the concentration of 6-Chloroisoquinolin-4-ol is >1%, divert to the "Halogenated Waste" stream to ensure compliance with strict EPA halogen limits for fuel blending. If trace (<0.1%), it may often be placed in non-halogenated waste, but best practice dictates defaulting to the Halogenated stream to avoid regulatory non-compliance.

C. Decontamination of Glassware
  • Solubilization: Rinse glassware with a small volume of DMSO or Acetone . This compound typically exhibits poor water solubility.

  • Collection: Collect the first two rinses into the Halogenated Liquid Waste container.

  • Final Wash: Wash glassware with detergent and water; this effluent can go down the drain only after the organic residue has been removed.

Part 3: Waste Stream Logic & RCRA Classification

The following decision tree illustrates the logical flow for categorizing waste containing 6-Chloroisoquinolin-4-ol.

WasteDisposal Start Waste Containing 6-Chloroisoquinolin-4-ol StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Wipes, Vials) StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid BinSolid DISPOSAL A: Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->BinSolid Pack in HDPE Jar SolventCheck Primary Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHaloSolv BinHaloLiq DISPOSAL B: Halogenated Liquid Waste (High Temp Incineration) HaloSolv->BinHaloLiq ConcCheck Concentration > 1%? NonHaloSolv->ConcCheck ConcCheck->BinHaloLiq Yes (High Halogen Load) BinNonHalo DISPOSAL C: Non-Halogenated Waste (Check Local EPA Limits) ConcCheck->BinNonHalo No (Trace Residue Only)

Figure 1: Waste stream triage logic for 6-Chloroisoquinolin-4-ol. Defaulting to Halogenated Liquid Waste is the safest compliance strategy.

Part 4: Regulatory & Technical Reference

Regulatory Status (USA - EPA/RCRA):

  • Listing: Not explicitly P-listed or U-listed.

  • Characteristic Waste: Classified as hazardous due to toxicity (if leachable) and halogen content.[14]

  • Waste Code: If mixed with spent halogenated solvents, apply codes F001/F002 . If pure substance is discarded, manage as Non-Regulated Hazardous Waste (unless TCLP testing proves otherwise), but facility policy usually mandates "Hazardous" status for all chlorinated heterocycles.

Chemical Properties Relevant to Disposal:

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.

  • Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents.[13][15]

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (2024). Compound Summary for similar structure 6-Chloroquinolin-4-ol (CAS 23432-43-1). (Used for analog safety inference).[3][15] Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Chloroisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling 6-Chloroisoquinolin-4-ol

As drug development pushes toward highly targeted kinase inhibitors and novel heterocyclic scaffolds, handling specialized intermediates like 6-Chloroisoquinolin-4-ol (CAS: 1780853-31-7) requires rigorous operational discipline[1]. This compound presents unique handling challenges due to its amphoteric nature and halogenated structure[2].

This guide provides researchers and safety officers with a self-validating, mechanistic approach to personal protective equipment (PPE), handling protocols, and disposal plans. We do not just outline what to wear; we explain the chemical causality dictating why these precautions are non-negotiable.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of 6-Chloroisoquinolin-4-ol.

  • Dermal Permeability & Irritation (H315): The substitution of a chlorine atom at the 6-position significantly increases the molecule's lipophilicity (LogP)[2]. If dissolved in polar aprotic solvents like DMSO or DMF, this lipophilic core acts as a transdermal Trojan horse, bypassing the stratum corneum and causing severe skin irritation[3].

  • Ocular Toxicity (H319): The molecule features a weakly basic isoquinoline nitrogen and a hydrogen-bonding hydroxyl group at position 4[2]. This allows it to interact aggressively with the aqueous environment of the ocular mucosa, risking severe corneal damage upon contact[3].

  • Aerosolization Risk (H335): As a fine crystalline powder, it is highly susceptible to static cling and aerosolization. Inhalation of these micro-crystals leads to immediate respiratory tract irritation[3],[4].

Table 1: Physicochemical & Hazard Profile Summary
Property / HazardValue / ClassificationMechanistic Implication
CAS Number 1780853-31-7Unique identifier for inventory and regulatory tracking[1],[5].
Molecular Weight 179.60 g/mol Low MW facilitates rapid dissolution in organic carrier solvents[2].
Skin Irritation GHS Category 2 (H315)Lipophilic halogenated core allows rapid epidermal penetration[3].
Eye Irritation GHS Category 2A (H319)Amphoteric nature interacts destructively with ocular mucosa[3].
Respiratory GHS Category 3 (H335)Fine crystalline structure is highly prone to static aerosolization[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated N-heterocycles. The following matrix establishes a validated barrier system based on the compound's specific physicochemical properties[6].

Table 2: Validated PPE Matrix for 6-Chloroisoquinolin-4-ol
Protection ZoneRecommended EquipmentSpecificationReplacement Frequency
Hands (Primary) Nitrile GlovesMinimum 0.11 mm thickness. Do not use latex, as it degrades upon contact with halogenated aromatics.Every 2 hours or immediately upon suspected contamination.
Hands (Secondary) Heavy-duty Nitrile0.4 mm thickness. Required only for spill cleanup or bulk transfer.Discard immediately after spill resolution.
Eyes/Face Safety GogglesTight-fitting, indirect venting. Safety glasses with side shields are inadequate against fine powders.Clean with alcohol wipes after each operational shift.
Respiratory Particulate RespiratorN95 or P100 mask. Required only if handling bulk powder outside a certified fume hood.Discard after a single high-exposure use.
Body Lab CoatNomex or 100% Cotton, fully buttoned to the collar.Weekly, or immediately if powder contamination occurs.

Operational Workflow: Weighing & Dissolution Protocol

Every step in this protocol acts as a self-validating system to minimize exposure while maintaining the integrity of the chemical intermediate.

Phase 1: Pre-Operational Setup

  • Verify Containment: Check the fume hood monitor. Ensure the face velocity is between 80–120 feet per minute (fpm).

    • Causality: Velocities below 80 fpm fail to contain airborne particulates, while velocities above 120 fpm create turbulent eddies that can blow the lightweight 6-Chloroisoquinolin-4-ol powder back into the operator's breathing zone[3].

  • Stage Decontamination: Place a wash bottle containing 70% isopropanol and a container of diatomaceous earth inside the hood.

    • Causality: Halogenated isoquinolines are poorly soluble in water; an alcohol-based solvent is mandatory for rapid solubilization and surface decontamination[7].

Phase 2: Handling and Dissolution

  • Anti-Static Weighing: Discharge the plastic weigh boat using an anti-static gun (Zerostat) before transferring the powder.

    • Causality: 6-Chloroisoquinolin-4-ol is highly prone to static cling. Neutralizing the boat prevents the powder from repelling off the surface and aerosolizing into the hood environment[6].

  • Solvent Addition: Transfer the pre-weighed powder into a glass vial. Slowly add the carrier solvent (e.g., DMSO) to the powder.

    • Causality: The dissolution of crystalline N-heterocycles can be mildly exothermic. Adding solvent to the powder (rather than dropping powder into solvent) prevents micro-splashing and ensures controlled solvation.

  • Secondary Containment: Once dissolved, immediately cap the vial and place it into a shatter-proof secondary container.

    • Causality: DMSO acts as a permeation enhancer. A dropped vial of dissolved 6-Chloroisoquinolin-4-ol poses a severe, immediate transdermal toxicity risk[4].

Spill Response & Environmental Disposal Plan

In the event of a spill, immediate containment is critical to prevent environmental contamination, as halogenated isoquinolines are toxic to aquatic life with long-lasting effects[8].

SpillResponse Start Spill Detected: 6-Chloroisoquinolin-4-ol Assess Assess Spill Size & Ventilation Start->Assess Small Small Spill (<50g) Inside Fume Hood Assess->Small Minor Large Large Spill (>50g) or Outside Hood Assess->Large Major PPE Don Maximum PPE (Respirator, Double Gloves) Small->PPE Evacuate Evacuate Lab & Call HazMat Large->Evacuate Absorb Cover with Universal Binder / Diatomite PPE->Absorb Decon Scrub Surface with Alcohol/Water Absorb->Decon Dispose Transfer to Hazardous Waste Container Decon->Dispose

Spill response and decontamination pathway for 6-Chloroisoquinolin-4-ol.

Disposal Execution:

  • Solid Waste: All contaminated weigh boats, spatulas, and primary gloves must be sealed in heavy-duty polyethylene bags and labeled explicitly as "Toxic Solid Waste - Halogenated N-Heterocycle"[9].

  • Liquid Waste: Solutions containing 6-Chloroisoquinolin-4-ol must be segregated into dedicated Halogenated Organic Waste carboys. Never mix with aqueous or non-halogenated streams, as this complicates incineration protocols and violates environmental regulations[7],[8].

References

  • . "6-Chloroisoquinolin-4-ol Product Specifications."

  • . "6-chloroisoquinolin-4-ol | 1780853-31-7."

  • . "1780853-31-7_6-Chloroisoquinolin-4-ol Properties and Structure."

  • . "Safety Data Sheet - 6-Chloro-3-methylisoquinoline."

  • . "6-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-1-CARBOXYLIC ACID Safety Data Sheets."

  • . "ISO QUINOLINE TECH. MATERIAL SAFETY DATA SHEET." 7.. "SAFETY DATA SHEET - Isoquinoline."

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.